2-[(3-Chlorobenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBDEJFXGHBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246586 | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-13-4 | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, a key intermediate in the preparation of various pharmaceutical compounds. The document details a robust two-step synthetic pathway, commencing with the Williamson ether synthesis to form 2-[(3-Chlorobenzyl)oxy]benzoic acid, followed by its conversion to the target acyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure a successful and reproducible synthesis.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive acyl chloride and a substituted benzyl ether, makes it a versatile precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a known intermediate in the synthesis of Fesoterodine, an antimuscarinic drug used to treat overactive bladder.[1][2][3][4][5] The precise and efficient synthesis of this intermediate is therefore of significant interest.
This guide presents a scientifically sound and practical approach to the synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and reaction conditions.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the acyl chloride functional group, leading back to the corresponding carboxylic acid, 2-[(3-Chlorobenzyl)oxy]benzoic acid (II). This carboxylic acid can be further disconnected at the ether linkage, pointing to two commercially available starting materials: 2-hydroxybenzoic acid (salicylic acid) (III) and 3-chlorobenzyl chloride (IV).
This analysis leads to a straightforward two-step forward synthesis:
-
Step 1: Williamson Ether Synthesis of 2-hydroxybenzoic acid with 3-chlorobenzyl chloride to yield 2-[(3-Chlorobenzyl)oxy]benzoic acid.
-
Step 2: Acyl Chloride Formation from 2-[(3-Chlorobenzyl)oxy]benzoic acid using a suitable chlorinating agent.
Caption: Mechanism of Williamson Ether Synthesis.
3.1.2. Detailed Experimental Protocol
Materials:
-
2-Hydroxybenzoic acid
-
3-Chlorobenzyl chloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Acetone, Dimethylformamide (DMF), or Ethanol)
-
Hydrochloric acid (HCl) for workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzoic acid in a suitable solvent (e.g., acetone).
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution and stir until the acid is fully dissolved and the phenoxide is formed.
-
To this mixture, add 3-chlorobenzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2. This will precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-[(3-Chlorobenzyl)oxy]benzoic acid.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a crucial step to activate the carboxyl group for subsequent reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. [6][7][8][9]The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. [8]
3.2.1. Mechanism of Acyl Chloride Formation with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride involves the initial formation of a highly reactive chlorosulfite intermediate. [7][10]The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This is followed by the elimination of sulfur dioxide and a chloride ion, which subsequently abstracts the proton to form HCl, yielding the final acyl chloride product.
Caption: Mechanism of Acyl Chloride Formation with Thionyl Chloride.
3.2.2. Detailed Experimental Protocol
Materials:
-
2-[(3-Chlorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
A catalytic amount of Dimethylformamide (DMF) (optional, but can accelerate the reaction with other chlorinating agents like oxalyl chloride) [11][12] Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 2-[(3-Chlorobenzyl)oxy]benzoic acid in an anhydrous solvent (e.g., toluene).
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added if oxalyl chloride is used as the chlorinating agent. [11]3. Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
Data Summary
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | 2-Hydroxybenzoic acid, 3-Chlorobenzyl chloride | NaOH or K₂CO₃, Acetone or DMF, Reflux | 2-[(3-Chlorobenzyl)oxy]benzoic acid | 85-95% |
| 2 | 2-[(3-Chlorobenzyl)oxy]benzoic acid | SOCl₂ (excess), Toluene, Reflux | This compound | >90% |
Safety and Handling
-
3-Chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction involving thionyl chloride produces toxic and corrosive gases (HCl and SO₂). The reaction setup should include a gas trap to neutralize these fumes.
-
This compound is an acyl chloride and is expected to be corrosive and moisture-sensitive. It should be handled in a dry environment.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point: To assess the purity of the solid intermediate and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the intermediate and the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the carboxylic acid and acyl chloride, C-O-C stretch of the ether).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Conclusion
The two-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The Williamson ether synthesis followed by chlorination with thionyl chloride are well-established reactions that can be readily implemented in a laboratory setting. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in pharmaceutical and chemical research.
References
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]
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Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
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Chemistry LibreTexts. 5.9: Getting Towed Uphill. [Link]
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College of Saint Benedict and Saint John's University. Figure CX5.1. Possible syntheses of an acid chloride. [Link]
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FESOTERODINE FUMARATE. [Link]
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Wikipedia. Oxalyl chloride. [Link]
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Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]
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YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
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ACS Omega. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]
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Cheméo. Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). [Link]
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National Center for Biotechnology Information. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]
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PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid:. [Link]
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Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. [Link]
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Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
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Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
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ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. [Link]
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ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
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ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. [Link]
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PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
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Chemical properties and structure of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride
The electronic nature of the substituents influences reactivity. The ortho-ether group is electron-donating via resonance but also imparts steric hindrance around the carbonyl center, which can modulate its reactivity compared to unsubstituted benzoyl chloride. [8]
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a synthetic intermediate or building block. The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. [5]
-
Scaffold Elaboration: It serves as a versatile reagent to introduce the 2-[(3-chlorobenzyl)oxy]benzoyl moiety into a lead molecule. This fragment combines features that can influence a compound's profile:
-
Lipophilicity: The chlorobenzyl group increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The chlorine atom can block sites of metabolism (metabolic blocking), potentially increasing the drug's half-life. [5] * Binding Interactions: The entire fragment can engage in various non-covalent interactions within a biological target's binding pocket, such as hydrophobic interactions, pi-stacking, and halogen bonding.
-
-
Fragment-Based Drug Design (FBDD): This reagent can be used to link different molecular fragments together via the formation of robust amide or ester bonds, enabling the rapid generation of compound libraries for screening.
-
Analogue Synthesis: It is an ideal tool for structure-activity relationship (SAR) studies. By reacting it with a series of amines or alcohols, chemists can systematically probe how modifications to one part of a molecule affect its biological activity. For instance, its use has been noted as an intermediate in the synthesis of potential anticonvulsant agents.
Spectroscopic Characterization Profile
While a dedicated peer-reviewed spectrum for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structural components and data from analogous compounds like 4-(chloromethyl)benzoyl chloride.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Expect a complex series of multiplets between δ 7.0 and 8.0 ppm for the eight protons on the two distinct aromatic rings.
-
Methylene Protons (-O-CH₂-Ar): A characteristic singlet would be expected around δ 5.0-5.5 ppm, integrating to 2H.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-COCl): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals between δ 115 and 155 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 65-75 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Acyl Chloride): A very strong and sharp absorption band around 1770-1810 cm⁻¹. This is a highly diagnostic peak.
-
C-O Stretch (Ether): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H & C=C Stretches: Signals characteristic of substituted benzene rings.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl).
-
Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical (M-35/37), loss of the COCl group, and cleavage at the benzylic ether position.
-
Safety, Handling, and Storage
As with all acyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions. The information below is a summary based on safety data for structurally related compounds. [4][6][7] Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage. [6]* Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled. [6]* Water Reactive: Reacts with water, often violently, to produce corrosive HCl gas.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors. [4]Keep the sash at the lowest practical height. A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. [6]Prevent inhalation of vapor or mist. Keep away from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents. [4]Store under an inert atmosphere (e.g., nitrogen or argon). Storage:
Conclusion
This compound is a highly reactive and versatile bifunctional reagent. Its utility is primarily as a synthetic building block for introducing a specific structural motif into more complex molecules. The presence of the reactive acyl chloride allows for straightforward formation of amide and ester bonds, while the chlorobenzyl ether portion provides a means to tune the physicochemical and pharmacological properties of the final compound. A thorough understanding of its reactivity and strict adherence to safety protocols are essential for its successful and safe application in research and development.
References
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-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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-
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-
Cheméo. Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). [Link]
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PubMed Central - PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
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-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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NIST WebBook. Benzoyl chloride, 2-chloro-. [Link]
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-
IARC Publications. α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data. [Link]
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ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]
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2-[(3-Chlorobenzyl)oxy]benzoyl chloride CAS number and identifiers
An In-depth Technical Guide to 2-[(3-Chlorobenzyl)oxy]benzoyl chloride
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, properties, synthesis, reactivity, applications, and critical safety protocols, grounding all information in established scientific principles and authoritative sources.
Section 1: Chemical Identity and Key Identifiers
This compound is a bifunctional organic molecule, categorized as an acyl chloride and a benzyl ether. Its structure incorporates a reactive benzoyl chloride moiety, making it a valuable acylating agent, and a 3-chlorobenzyl ether group, which can be used to introduce specific structural features into target molecules. This combination of functionalities makes it a versatile building block in the synthesis of complex organic compounds.
The definitive identifiers for this compound are summarized below for precise material specification and information retrieval.
| Identifier | Value | Source |
| CAS Number | 1160250-13-4 | [1] |
| IUPAC Name | 2-[(3-chlorophenyl)methoxy]benzoyl chloride | [1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.13 g/mol | [2] |
| Canonical SMILES | O=C(Cl)C1=CC=CC=C1OCC1=CC=CC(Cl)=C1 | [1] |
| InChI | InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | [1] |
| InChI Key | DMBDEJFXGHBJKU-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD12197919 | [1] |
Section 2: Synthesis and Core Reactivity
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The strategy involves first establishing the ether linkage and then converting the carboxylic acid to the highly reactive acyl chloride.
Experimental Protocol: A Representative Synthetic Pathway
The following protocol is a logical, field-proven approach derived from standard organic chemistry transformations for similar structures.
Step 1: Williamson Ether Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic acid
-
To a stirred solution of Salicylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl and carboxylic acid groups.
-
Add 3-Chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to approximately 80°C and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water and acidify with aqueous HCl to a pH of ~2-3 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 2-[(3-Chlorobenzyl)oxy]benzoic acid.
Step 2: Conversion to this compound
-
Suspend the dried 2-[(3-Chlorobenzyl)oxy]benzoic acid (1 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂).
-
Add oxalyl chloride (1.5 equivalents) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops).[3]
-
Stir the mixture at room temperature for 1-2 hours. The evolution of gas (CO₂ and CO) will be observed.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, affording the crude this compound.[3] The product is often used directly in the next step due to its reactivity.
Caption: General reactivity of this compound.
Section 3: Applications in Research and Drug Development
This reagent is primarily used as an intermediate for introducing the 4-[(3,4-dichlorobenzyl)oxy]benzoyl moiety into target structures. This structural modification can significantly influence the physicochemical and biological properties of a molecule.
-
Scaffold for Medicinal Chemistry: The structure is a scaffold used to synthesize novel compounds for biological screening. The benzoyl portion provides a rigid core for attaching other functional groups, while the 3-chlorobenzyl tail can modulate properties such as lipophilicity and metabolic stability, or engage in specific binding interactions with a biological target. The presence of chlorine is a well-established strategy in drug design to enhance potency and tune pharmacokinetic profiles. [4]
-
Proteomics and Chemical Biology: Acylating agents like this can be used to modify proteins. The acyl chloride can react with nucleophilic amino acid residues (e.g., lysine, serine), enabling its use in creating chemical probes to study protein interactions and functions.
-
Derivatization for Analysis: While this specific molecule is more of a synthetic building block, the benzoyl chloride functional group is widely used for chemical derivatization in analytical methods like LC-MS. [5][6]Derivatization of polar analytes (e.g., neurochemicals, amino acids) with a benzoyl chloride reagent improves their retention on reverse-phase columns and enhances their ionization efficiency, leading to lower detection limits. [5][6][7]
Section 4: Safety, Handling, and Storage
Due to its high reactivity, this compound presents several significant hazards. Strict adherence to safety protocols is mandatory.
Hazard Profile
| Hazard Class | Description | GHS Statements | Source |
| Corrosivity | Causes severe skin burns and eye damage. It is a lachrymator (causes tearing). | H314 | [8] |
| Toxicity | Toxic if inhaled. Harmful if swallowed or in contact with skin. | H331, H302 + H312 | |
| Sensitization | May cause an allergic skin reaction upon repeated contact. | H317 | |
| Reactivity | Moisture sensitive. Reacts with water, potentially exothermically, to release corrosive HCl gas. [9]Combustible liquid. | H227 | |
| Environmental | Harmful to aquatic life. | H402 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible. [10]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [2] * Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after. [2] * Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities. [2] * Respiratory Protection: If there is a risk of exposure outside a fume hood, a NIOSH-approved respirator with a cartridge for organic vapors and acid gases is required.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like water, bases, alcohols, and amines. [10]The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. * Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains. [2][11]
References
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PubChem - NIH. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. [Link]
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AA Blocks. Safety Data Sheet. [Link]
-
New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]
-
Grinias, J. P., et al. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. [Link]
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-
Cheméo. Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). [Link]
-
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An In-depth Technical Guide to the Mechanism of Action of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride in Organic Reactions
Abstract: This technical guide provides a comprehensive examination of the synthesis, reactivity, and mechanistic underpinnings of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride in key organic transformations. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay of electronic and steric factors governing its behavior as an acylating agent. Detailed experimental protocols, comparative reactivity data, and mechanistic visualizations are presented to offer both a theoretical and practical framework for the application of this versatile reagent.
Introduction: A Multifunctional Acylating Agent
This compound is a tailored acylating agent featuring a benzoyl chloride core, rendered distinct by the presence of a 2-(3-chlorobenzyl)oxy substituent. This structural arrangement imparts a unique combination of electronic and steric properties that modulate its reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the ether linkage at the ortho position and a chloro-substituent on the benzyl ring allows for fine-tuning of its reactivity profile compared to simpler benzoyl chlorides. This guide will dissect the fundamental principles that govern its reactions with common nucleophiles.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mode of action for this compound in organic reactions is the nucleophilic acyl substitution mechanism.[1] This is a two-step process, often referred to as an addition-elimination mechanism.[2]
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or carbanion) on the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[1]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group, to yield the final acylated product.[2]
The Influence of the 2-[(3-Chlorobenzyl)oxy] Substituent
The reactivity of the benzoyl chloride moiety is significantly influenced by the ortho-substituent.
-
Electronic Effects: The ether oxygen atom in the 2-[(3-Chlorobenzyl)oxy] group is electron-donating through resonance, which can potentially decrease the electrophilicity of the carbonyl carbon. However, it also exerts an electron-withdrawing inductive effect due to its electronegativity. The interplay of these opposing effects is complex for ortho substituents. The 3-chloro substituent on the benzyl ring has an electron-withdrawing inductive effect, which can slightly increase the reactivity of the molecule by making the carbonyl carbon more electrophilic.
-
Steric Effects: The bulky 2-[(3-Chlorobenzyl)oxy] group at the ortho position presents significant steric hindrance around the carbonyl carbon. This steric bulk can impede the approach of the nucleophile, thereby slowing down the rate of reaction compared to unsubstituted or para-substituted benzoyl chlorides.
The overall reactivity of this compound is a balance between these electronic and steric factors. In most cases involving ortho-substituted benzoyl chlorides, steric hindrance is a dominant factor that reduces the overall reaction rate.
Synthesis of this compound
The most common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
Experimental Protocol: Synthesis from 2-[(3-Chlorobenzyl)oxy]benzoic Acid
Objective: To synthesize this compound from 2-[(3-Chlorobenzyl)oxy]benzoic acid using thionyl chloride.
Materials:
-
2-[(3-Chlorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-[(3-Chlorobenzyl)oxy]benzoic acid in anhydrous DCM or toluene.
-
Slowly add 2.0-3.0 equivalents of thionyl chloride to the solution at room temperature with stirring.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Caption: Workflow for the Synthesis of this compound.
Reactions with Nucleophiles
Reaction with Alcohols (Esterification)
This compound reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding esters. The base neutralizes the HCl byproduct, driving the reaction to completion.[5]
General Reaction: R-OH + this compound → R-O-CO-C₆H₄-O-CH₂-C₆H₄-Cl + HCl
Objective: To synthesize an ester via the reaction of this compound with ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Aqueous HCl (1M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of 1.2 equivalents of anhydrous ethanol and 1.2 equivalents of anhydrous pyridine in diethyl ether.
-
Slowly add the ethanol/pyridine solution to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Caption: General Mechanism for Esterification.
Reaction with Amines (Amidation)
The reaction of this compound with primary or secondary amines yields the corresponding amides. Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base.[6]
General Reaction: 2 R-NH₂ + this compound → R-NH-CO-C₆H₄-O-CH₂-C₆H₄-Cl + R-NH₃⁺Cl⁻
Objective: To synthesize an amide via the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Aqueous HCl (1M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
In a separate flask, dissolve 2.2 equivalents of benzylamine in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred benzylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic and Reactivity Data
Spectroscopic Characterization
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Benzylic protons (-CH₂-) (singlet, ~5.2 ppm) |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (~110-160 ppm), Benzylic carbon (~70 ppm) |
| FTIR (cm⁻¹) | Strong C=O stretch (~1770-1800 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |
Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument used.
Comparative Reactivity Data
The rate of nucleophilic acyl substitution is highly dependent on the electronic nature of the substituents on the benzoyl chloride ring. Electron-withdrawing groups generally increase the reactivity, while electron-donating groups decrease it. The bulky ortho-substituent in this compound is expected to decrease its reactivity due to steric hindrance.
| Compound | Substituent | Expected Relative Rate of Hydrolysis | Primary Influencing Factor |
| 4-Nitrobenzoyl chloride | 4-NO₂ (strong EWG) | Fastest | Electronic (-I, -M) |
| Benzoyl chloride | -H | Reference | - |
| 4-Methylbenzoyl chloride | 4-CH₃ (weak EDG) | Slower | Electronic (+I) |
| This compound | 2-O-CH₂-Ph-Cl | Slowest | Steric Hindrance |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. This table presents a qualitative prediction based on established chemical principles.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of nucleophilic acyl substitution. The prominent ortho-substituent introduces significant steric hindrance, which is a key determinant of its reaction rates with nucleophiles such as alcohols and amines. While electronic effects from the ether linkage and the chloro-substituent are present, the steric bulk generally leads to a more controlled and sometimes slower reactivity profile compared to less hindered benzoyl chlorides. The experimental protocols and comparative data provided in this guide offer a foundational understanding for the effective utilization of this reagent in complex organic synthesis.
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A Technical Guide to 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride and Its Analogs: Synthesis, Reactivity, and Therapeutic Potential
This guide provides an in-depth technical review of 2-[(3-chlorobenzyl)oxy]benzoyl chloride and its analogs, a class of chemical intermediates with significant potential in medicinal chemistry and materials science. We will explore the strategic synthesis of these molecules, delve into the nuanced reactivity imparted by their structural features, and discuss their prospective applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Value of Substituted Benzoyl Chlorides
Benzoyl chlorides are highly versatile reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones through nucleophilic acyl substitution and Friedel-Crafts reactions.[1][2] The introduction of a substituted benzyloxy moiety at the 2-position, as in the case of this compound, creates a bifunctional scaffold. This design combines the reactive acyl chloride group with a flexible ether linkage and a variously substituted benzyl ring, opening avenues for the creation of complex molecules with tailored biological activities.
Analogs of this core structure have shown promise as anti-inflammatory and analgesic agents, suggesting that the 2-[(substituted-benzyl)oxy]benzoyl scaffold is a valuable pharmacophore.[3][4] This guide will provide the foundational knowledge required to synthesize, handle, and strategically employ these compounds in research and development settings.
Synthesis of the Core Scaffold and Its Analogs
The synthesis of this compound and its analogs is a logical, two-step process. The primary strategy involves the initial formation of a stable precursor carboxylic acid, followed by its conversion to the highly reactive acyl chloride.
Step 1: Formation of the Precursor Acid via Williamson Ether Synthesis
The foundational ether linkage is most reliably constructed using the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[5][6] In this context, the sodium or potassium salt of a substituted salicylic acid serves as the nucleophile, which displaces a halide from a substituted benzyl chloride.
The general workflow for this synthesis is depicted below:
Caption: Workflow for Williamson Ether Synthesis of Precursor Acids.
Experimental Protocol: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid
-
Deprotonation: In a round-bottom flask, dissolve salicylic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.[6]
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.), to the solution and stir at room temperature for 30 minutes to form the salicylate salt.[6][7]
-
SN2 Reaction: To the stirred suspension, add 3-chlorobenzyl chloride (1.05 eq.).
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[7]
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 6M HCl) to a pH of ~2. This will precipitate the carboxylic acid product.[7]
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-[(3-chlorobenzyl)oxy]benzoic acid.[8]
This protocol can be readily adapted to synthesize a wide array of analogs by selecting the appropriate substituted salicylic acid and substituted benzyl chloride starting materials. A summary of potential reactant combinations is provided in the table below.
| Salicylic Acid Derivative | Benzyl Chloride Derivative | Resulting Precursor Acid |
| Salicylic Acid | 3-Chlorobenzyl chloride | 2-[(3-Chlorobenzyl)oxy]benzoic acid |
| Salicylic Acid | 4-Chlorobenzyl chloride | 2-[(4-Chlorobenzyl)oxy]benzoic acid |
| Salicylic Acid | 2,4-Dichlorobenzyl chloride | 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
| 5-Chlorosalicylic Acid | 3-Chlorobenzyl chloride | 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid |
| 3-Methoxysalicylic Acid | 3-Chlorobenzyl chloride | 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid |
Table 1: Examples of Reactant Combinations for Analog Synthesis.
Step 2: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of the precursor carboxylic acid to the target acyl chloride is a standard transformation in organic chemistry. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[9][10]
Caption: General scheme for the conversion of the acid to the acyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place the dry 2-[(3-chlorobenzyl)oxy]benzoic acid (1.0 eq.).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5.0 eq.), which can also serve as the solvent. Alternatively, use a stoichiometric amount of oxalyl chloride (~1.2 eq.) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[9][11]
-
Reaction: Gently reflux the mixture. The reaction with thionyl chloride is typically complete in 2-4 hours, as indicated by the cessation of gas evolution (HCl and SO₂).[12]
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.
Trustworthiness through Self-Validation: The purity of the final acyl chloride can be readily confirmed by its characteristic reactivity. A simple test involves adding a small aliquot of the product to methanol; a rapid, exothermic reaction to form the corresponding methyl ester confirms the successful conversion.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and water, to form esters, amides, and the parent carboxylic acid, respectively.[2][13]
Expertise in Action: The Role of the Ortho-Benzyloxy Group
A critical feature influencing the reactivity of this class of compounds is the presence of the benzyloxy group at the ortho position. Unlike its meta- or para-isomers, the ethereal oxygen of the 2-benzyloxy substituent is positioned to act as an internal nucleophile. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP), can significantly accelerate nucleophilic substitution reactions at the acyl carbon by stabilizing the transition state. This enhanced reactivity is a key consideration when planning reactions and can be exploited for efficient synthesis.
Caption: Proposed mechanism involving neighboring group participation (NGP).
This intramolecular participation can make these ortho-substituted benzoyl chlorides more reactive than their isomers where such assistance is not possible.
Potential Applications in Drug Discovery
The true value of this compound and its analogs lies in their utility as building blocks for pharmacologically active molecules. The structural similarity to known bioactive compounds provides a strong rationale for their exploration in drug discovery programs.
Intermediates for Novel NSAIDs and Analgesics
A recent review highlighted the significant anti-inflammatory, analgesic, and antiplatelet activities of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, an ester analog of the core structure discussed here.[3][4][14] This compound demonstrated promising activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4]
By reacting this compound with various amines and alcohols, a library of novel amides and esters can be generated. These new chemical entities are promising candidates for screening as next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.
| Derivative Class | Synthesized From | Potential Biological Target |
| Amides | Reaction with primary/secondary amines | COX-1/COX-2, other inflammatory targets |
| Esters | Reaction with alcohols/phenols | COX-1/COX-2, prodrug applications |
| Ketones | Friedel-Crafts acylation | Various enzyme targets |
Table 2: Potential Drug Candidates Derivable from the Core Scaffold.
Scaffolds for Diverse Pharmacological Targets
The 2-(benzyloxy)benzoic acid framework is present in inhibitors of various enzymes. For instance, certain substituted benzoic acid derivatives have been identified as potent inhibitors of protein phosphatases, which are involved in cell signaling and migration.[15] The ability to easily diversify the "benzyl" portion of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) against a wide range of biological targets.
Conclusion and Future Outlook
This compound and its analogs are valuable and versatile chemical intermediates. The synthetic routes to these compounds are robust and adaptable, relying on well-established and reliable organic reactions. The unique reactivity profile, influenced by potential neighboring group participation, makes them interesting subjects for both synthetic and mechanistic studies. Their primary application lies in the field of medicinal chemistry, where they serve as advanced building blocks for the synthesis of novel compounds targeting pain and inflammation. The systematic synthesis and pharmacological screening of libraries derived from this scaffold represent a promising strategy for the discovery of new therapeutic agents.
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Caroline, C., et al. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(1), 42-47. [Link]
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Physical properties like melting point and boiling point of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride
An In-depth Technical Guide to the Physical Properties of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex acyl chloride derivative with potential applications as an intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and reaction control. This technical guide addresses the notable absence of experimentally determined physical data for this compound in publicly accessible literature. It provides a comprehensive framework for researchers, outlining theoretical estimation methodologies, analyzing the structure-property relationships that govern its physical state, and presenting detailed, field-proven protocols for the experimental determination of its melting and boiling points. This document serves as a foundational resource for scientists working with this and structurally related molecules, emphasizing safety, precision, and a deep understanding of the underlying chemical principles.
Compound Identification and Structural Context
To establish a clear frame of reference, the fundamental identifiers for the target compound are summarized below. The molecule's structure incorporates a reactive benzoyl chloride moiety, an ether linkage, and a substituted benzyl group, all of which contribute to its physical and chemical characteristics.
| Identifier | Value | Source |
| IUPAC Name | 2-[(3-chlorophenyl)methoxy]benzoyl chloride | Fluorochem |
| CAS Number | 1160250-13-4 | Fluorochem |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | Fluorochem |
| Molecular Weight | 281.14 g/mol | Calculated |
| Canonical SMILES | O=C(Cl)C1=CC=CC=C1OCC1=CC=CC(Cl)=C1 | Fluorochem |
Table 1: Core Identifiers for this compound.
Theoretical Estimation of Physical Properties
In the absence of experimental data, computational methods provide a crucial first approximation of a compound's physical properties. These in silico techniques are indispensable in modern chemical research for predicting the behavior of novel molecules before their synthesis or purification.
The Role of Predictive Models
Quantitative Structure-Property Relationship (QSPR) models are powerful tools that correlate a molecule's structural or physicochemical features (descriptors) with its macroscopic properties.[1] These models are built from large datasets of known compounds and can predict properties like melting point, boiling point, and vapor pressure for new, uncharacterized molecules.[2][3]
Common approaches include:
-
Group Contribution Methods: These methods dissect the molecule into its constituent functional groups and assign a numerical value to each group for a given property.[4][5] The sum of these values, often with corrections for interactions between groups, yields a predicted property value.[6][7][8]
-
Machine Learning and Neural Networks: More advanced models use sophisticated algorithms to find complex, non-linear relationships between a wide array of molecular descriptors and the target property, often yielding higher accuracy.[9][10]
For a researcher working with this compound, utilizing QSPR software (e.g., OPERA, TEST) or web-based prediction platforms would be the primary step to estimate its melting and boiling points.[11][12] While a specific predicted value for the target compound is not available in the surveyed literature, a structurally similar compound, 3-[(2-methylbenzyl)oxy]benzoyl chloride, has a predicted boiling point of 385.8 ± 22.0 °C, suggesting a high boiling point for this class of molecules.
Structure-Property Analysis: Predicting Behavior
A molecule's physical properties are a direct consequence of its structure and the resulting intermolecular forces.[13][14] By analyzing the key structural motifs of this compound, we can make qualitative predictions about its melting and boiling points.
-
High Molecular Weight: With a molecular weight of 281.14 g/mol , the compound is relatively large, leading to significant van der Waals dispersion forces. These forces alone suggest a high boiling point and a solid state at room temperature.[15]
-
Polarity: The presence of a carbon-oxygen double bond (carbonyl), a carbon-chlorine bond on the acyl group, and an ether linkage introduces significant polarity. This results in strong dipole-dipole interactions between molecules, further increasing the energy required to transition between solid, liquid, and gas phases.[16]
-
Absence of Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH groups). Therefore, its boiling point will be lower than that of a carboxylic acid or amide of similar size but significantly higher than a non-polar compound like an alkane.[17][18]
-
Molecular Shape and Crystallinity: The molecule's irregular, non-symmetrical shape may hinder efficient packing into a crystal lattice. Poor packing generally leads to a lower melting point compared to a more symmetrical isomer.[15]
Based on these factors, this compound is expected to be a high-boiling liquid or a relatively low-melting solid. Its high reactivity, characteristic of acyl chlorides, is a critical consideration for any experimental procedure.[17]
Experimental Determination Protocols
The following sections provide detailed, best-practice methodologies for accurately determining the melting and boiling points of this compound. Crucially, as an acyl chloride, this compound is highly reactive with atmospheric moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid (HCl). [17] All handling must be performed in a dry environment (e.g., in a fume hood with minimal air currents, using dry glassware) to ensure sample integrity.
Prerequisite: Sample Purity
The presence of impurities, including hydrolysis products, will depress the melting point and broaden its range.[19] Therefore, the sample must be of high purity before any measurement is taken. Purification via vacuum distillation or recrystallization from a dry, inert solvent may be necessary.
Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus.
Methodology:
-
Sample Preparation: On a dry watch glass, place a small amount of the solid compound. If the crystals are large, gently crush them to a fine powder using a spatula.
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on the benchtop to move the solid to the bottom. To pack the sample tightly, drop the capillary tube (sealed-end down) through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[20]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.[21]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin a new run with a fresh sample, heating at a slow, controlled rate of approximately 1-2 °C per minute.[22]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting). This is the melting range.
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A pure compound should exhibit a sharp melting range (≤ 2 °C).[22]
Caption: Workflow for accurate melting point determination.
Boiling Point Determination
Given the compound's high molecular weight and reactive nature, determining the boiling point at atmospheric pressure is ill-advised due to the high temperatures required, which could lead to decomposition. The standard and most reliable method is determination under reduced pressure.
Methodology:
-
Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum work. The setup should include a small distilling flask (e.g., a Hickman still or short-path distillation head), a heat source (oil bath), a vacuum source, and a manometer to accurately measure the pressure.
-
Sample Introduction: Place a small amount of the purified liquid (or molten solid) and a boiling chip or magnetic stir bar into the distilling flask.
-
System Evacuation: Seal the system and carefully apply a vacuum. Record the stable pressure reading from the manometer once the system has equilibrated.
-
Heating: Begin heating the sample slowly and evenly using the oil bath.
-
Boiling Point Observation: Observe the temperature at which the liquid boils and a ring of refluxing condensate is established on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
Pressure Correction (Nomograph): Use a pressure-temperature nomograph to correct the observed boiling point to the normal boiling point at standard atmospheric pressure (760 mmHg). This provides an estimate of what the boiling point would be without decomposition.
Caption: Procedure for boiling point determination under reduced pressure.
Conclusion
While experimental melting and boiling point data for this compound are not currently published, this guide provides the necessary framework for any researcher to approach this challenge. A combination of theoretical prediction using QSPR models and careful experimental determination is the most robust strategy. The structural analysis indicates a high-boiling, likely solid compound, whose handling is dominated by its reactivity as an acyl chloride. The detailed protocols provided herein for melting and boiling point determination, with a strong emphasis on sample purity and safety, offer a clear path to generating reliable physical property data, which is essential for the advancement of research and development involving this molecule.
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Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. Science of The Total Environment, 109-110, 59-68. Retrieved from [Link]
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Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. Retrieved from [Link]
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3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]
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Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. ResearchGate. Retrieved from [Link]
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Computational methods for predicting properties. ProtoQSAR. Retrieved from [Link]
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Sibirina, T. V., & Kabo, G. J. (2011). Group Contribution Method To Predict Boiling Points and Flash Points of Alkylbenzenes. Energy & Fuels, 25(11), 5279-5286. Retrieved from [Link]
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Group-contribution method. Wikipedia. Retrieved from [Link]
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Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. ACS Publications. Retrieved from [Link]
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Position Group Contribution Method for Predicting the Normal Boiling Point of Organic Compounds. ResearchGate. (2007). Retrieved from [Link]
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A new group contribution method for estimating melting and boiling points of organic compounds. ResearchGate. (2002). Retrieved from [Link]
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Melting point determination. University of Calgary. Retrieved from [Link]
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2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]
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Prediction of boiling points of organic compounds by QSPR tools. ResearchGate. (2013). Retrieved from [Link]
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An Improved Structure−Property Model for Predicting Melting-Point Temperatures. ResearchGate. (2006). Retrieved from [Link]
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Experiment 1 - Melting Points. St. John's University. Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. (2024). Retrieved from [Link]
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Melting point determination. RSC Education. Retrieved from [Link]
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an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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AS/A-Level Chemistry - Acyl Chloride. Tuttee Academy. (2021, July 19). Retrieved from [Link]
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Micro-boiling point measurement. University of Calgary. Retrieved from [Link]
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20.10: Introduction. Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
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A Technical Guide to the Solubility of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride in Common Organic Solvents
Introduction and Physicochemical Analysis
2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a bifunctional organic molecule featuring a reactive acyl chloride group and a substituted benzyl ether moiety. Understanding its solubility is a critical first step for its application in synthesis, purification, and formulation.[1] An analysis of its molecular structure provides the basis for predicting its behavior in different solvent classes.
Molecular Structure:
Caption: "Like Dissolves Like" Principle Applied to the Solute.
Conclusion
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chlorobenzoyl chloride. PubChem Compound Database. Retrieved from [Link]
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Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
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IUPAC. (2010, March 22). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. Retrieved from [Link]
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AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
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IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
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Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]
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Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This reagent serves as a pivotal building block for synthesizing novel chemical entities, particularly within the domain of anti-inflammatory and analgesic drug discovery. We will explore its synthesis, core reactivity, detailed experimental protocols for its application, and the underlying biological rationale for its use. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental design.
Introduction: The Strategic Value of the 2-[(3-Chlorobenzyl)oxy]benzoyl Scaffold
In medicinal chemistry, the strategic incorporation of specific structural motifs is a cornerstone of rational drug design. The 2-[(3-Chlorobenzyl)oxy]benzoyl scaffold has emerged as a privileged structure, largely due to the pharmacological promise shown by its close analogs. For instance, derivatives of salicylic acid, which forms the core of this scaffold, are renowned for their anti-inflammatory and analgesic activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
Notably, the analog 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been identified as a promising compound for developing new drugs with potent anti-inflammatory, analgesic, and antiplatelet effects, positioning it as a potential alternative to Aspirin (acetylsalicylic acid).[1] The chlorine atom on the benzyl ring is not merely an incidental feature; halogenation is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[2][3]
This guide, therefore, focuses on this compound as a key intermediate, providing the necessary tools to leverage its reactive acyl chloride moiety for the synthesis of compound libraries aimed at discovering next-generation therapeutic agents.
Reagent Profile: Physicochemical Properties and Safe Handling
This compound is a reactive organic compound that demands careful handling. Its properties are largely defined by the electrophilic acyl chloride group and the substituted benzyl ether moiety.
| Property | Value (Estimated) | Source/Justification |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | - |
| Molecular Weight | 281.14 g/mol | - |
| Appearance | Colorless to light-yellow liquid or low-melting solid | Extrapolated from similar benzoyl chlorides.[4] |
| Reactivity | Highly reactive with nucleophiles; moisture-sensitive. | Acyl chlorides readily hydrolyze and react with alcohols, amines, etc. |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene). | Common solvents for acylation reactions.[5] |
| Boiling Point | > 200 °C (with potential decomposition) | High molecular weight; similar to other substituted benzoyl chlorides. |
Critical Safety & Handling Protocols
As a benzoyl chloride derivative, this reagent is corrosive and a lachrymator.[6][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), a flame-resistant lab coat, and chemical splash goggles with a full-face shield.[6][7][8]
-
Moisture Sensitivity: The acyl chloride functional group reacts vigorously, and exothermically, with water and other protic solvents (like alcohols) to produce hydrochloric acid gas.[7] All glassware must be oven- or flame-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area designated for corrosive materials.[6][10] Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[10]
-
Spill & Waste Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully collecting for disposal. Do not use water.[7] All waste containing the reagent must be quenched carefully (e.g., with a solution of isopropanol) before being placed in a designated hazardous waste container.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this compound in synthesis is its function as a potent acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon is attacked by a nucleophile (e.g., an amine, alcohol, or thiol), leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl and forming a new, stable amide, ester, or thioester bond. To drive the reaction to completion, a non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct.
Caption: General mechanism of nucleophilic acyl substitution.
Synthetic Protocols: From Precursor to Application
The following protocols provide a logical workflow, starting from the synthesis of the precursor benzoic acid to the final application of the title acyl chloride in amide bond formation.
Protocol 1: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid
This protocol is based on the Williamson ether synthesis, a robust method for forming ether linkages. The hydroxyl group of salicylic acid is deprotonated to form a more nucleophilic phenoxide, which then displaces the halide from 3-chlorobenzyl chloride.
Materials:
-
Salicylic Acid
-
Sodium Hydroxide (NaOH)
-
3-Chlorobenzyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve salicylic acid (1.0 eq.) in anhydrous DMF. Add sodium hydroxide (2.1 eq., powdered or as a 50% solution) portion-wise while stirring at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium salicylate salt.
-
Ether Formation: Add 3-chlorobenzyl chloride (1.05 eq.) dropwise to the reaction mixture. Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 1M HCl, which will precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzoic acid.
Protocol 2: Conversion to this compound
This step converts the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride is an effective reagent, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[9]
Materials:
-
2-[(3-Chlorobenzyl)oxy]benzoic acid (from Protocol 1)
-
Thionyl Chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), 1 drop (catalyst)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the benzoic acid (1.0 eq.) and anhydrous toluene.
-
Chlorination: Add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension at room temperature. Add one drop of DMF as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases). The resulting crude oil or solid is the desired acyl chloride, which is often used immediately in the next step without further purification due to its reactivity.[5]
Protocol 3: Application in Amide Synthesis (N-Acylation)
This protocol demonstrates the use of this compound to acylate a primary amine, a foundational reaction in the synthesis of many pharmaceutical agents.[11]
Caption: Standard workflow for N-acylation using the title acyl chloride.
Materials:
-
A primary or secondary amine (e.g., Aniline, Benzylamine)
-
This compound (from Protocol 2)
-
Triethylamine (Et₃N) or Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Initial Setup: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the disappearance of the amine starting material by TLC.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Application in Drug Discovery: Targeting Inflammation
Analogs of the 2-[(3-Chlorobenzyl)oxy]benzoyl scaffold have shown significant promise as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
Caption: Simplified prostaglandin synthesis pathway targeted by COX inhibitors.
Structure-Activity Relationship (SAR) Insights
By synthesizing a library of amides and esters using this compound, researchers can probe the structure-activity relationships of this scaffold. Key areas for modification include:
-
The Amide/Ester Moiety (R-group): Varying the nucleophile used in Protocol 3 allows for the exploration of different R-groups. The size, electronics, and hydrogen-bonding capacity of this group can drastically alter binding affinity and selectivity for COX-1 vs. COX-2.
-
The Benzyl Ring: The position and nature of the substituent on the benzyl ring are critical. A study on a related compound highlighted that the position of the chloro-substituent is crucial for activity. Synthesizing analogs with fluoro-, bromo-, or methyl- groups at the 2-, 3-, or 4-positions can fine-tune the molecule's properties.
-
The Benzoyl Ring: While the core scaffold is maintained, further substitution on the benzoyl ring (e.g., adding a 5-chloro group) can be explored to modulate activity and ADME properties.[12]
Conclusion
This compound is a versatile and valuable reagent for medicinal chemists. Its straightforward reactivity, coupled with the proven biological relevance of its structural class, makes it an excellent starting point for the synthesis of novel compounds targeting inflammatory pathways. The protocols and safety information provided in this guide offer a robust framework for its effective and safe utilization in the laboratory, empowering researchers to build upon this promising scaffold in the quest for new therapeutic agents.
References
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- SAFETY DATA SHEET - Sigma-Aldrich. (Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/sds/sigma/b12695]
- 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride | 1160251-17-1. (Benchchem) [Link: https://www.benchchem.com/product/1160251-17-1]
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- SAFETY DATA SHEET - Fisher Scientific. (Fisher Scientific) [Link: https://www.fishersci.com/sds/05598]
- Benzoyl chloride synthesis. (ChemicalBook) [Link: https://www.chemicalbook.
- SAFETY DATA SHEET - Fisher Scientific (2-Chlorobenzyl chloride). (Fisher Scientific) [Link: https://www.fishersci.com/sds/96324]
- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (Chembond) [Link: https://www.chembond.
- 2,3-Dichlorobenzoyl chloride. (CymitQuimica) [Link: https://www.cymitquimica.com/sds/OR5179]
- REGIOSELECTIVE N-ACYLATION OF. (TSI Journals) [Link: https://www.tsijournals.
- Safety Data Sheet: Benzoyl chloride. (Carl ROTH) [Link: https://www.carlroth.com/medias/SDB-7456-IE-EN.pdf]
- US5981803A - Process for the preparation of chloro-benzoyl chlorides. (Google Patents) [Link: https://patents.google.
- Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Benchchem) [Link: https://www.benchchem.
- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079549/]
- Making benzoyl chloride. (YouTube) [Link: https://www.youtube.
- Benzoic acid derivatives. (Slideshare) [Link: https://www.slideshare.
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- 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride. (Benchchem) [Link: https://www.benchchem.com/product/1160251-27-3]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999849/]
- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383818/]
- Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC. (NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796068/]
- 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | SCBT. (Santa Cruz Biotechnology) [Link: https://www.scbt.com/p/5-chloro-2-3-chlorobenzyl-oxy-benzoic-acid-1160251-31-9]
- (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (ResearchGate) [Link: https://www.researchgate.
- (PDF) Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. (ResearchGate) [Link: https://www.researchgate.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (MDPI) [Link: https://www.mdpi.com/1420-3049/27/8/2598]
- CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. (TSI Journals) [Link: https://www.tsijournals.com/articles/chemoselective-acylation-and-benzoylation-of-alcohols-phenols-and-amines-using-copper-oxide-under-solvent-free-condition.pdf]
- Benzoyl chloride – Knowledge and References. (Taylor & Francis) [Link: https://www.tandfonline.com/doi/full/10.1080/10242422.2021.1993414]
- Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425712/]
- The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (ResearchGate) [Link: https://www.researchgate.net/publication/222108876_The_reactions_of_2-chloroselenobenzoyl_chloride_with_nucleophiles]
- US9315438B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivative. (Google Patents) [Link: https://patents.google.
- Science Dossier - How chlorine in molecules affects biological activity. (Eurochlor) [Link: https://www.eurochlor.org/media/13590/8-3-science-dossier-how-chlorine-in-molecules-affects-biological-activity.pdf]
- 2-[(2-chlorobenzyl)oxy]-3-methoxybenzoyl chloride | SCBT. (Santa Cruz Biotechnology) [Link: https://www.scbt.com/p/2-2-chlorobenzyl-oxy-3-methoxybenzoyl-chloride-1160251-16-0]
- 2-[(3-chlorobenzyl)oxy]-3-methoxybenzoyl chloride. (Fluorochem) [Link: https://www.fluorochem.co.uk/product/f368880]
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- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurochlor.org [eurochlor.org]
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- 5. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
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- 10. fishersci.com [fishersci.com]
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- 12. scbt.com [scbt.com]
Application Notes and Protocols: 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride as a Versatile Building Block in Organic Synthesis
Introduction and Significance
2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by two key reactive moieties: a highly electrophilic acyl chloride group and a 3-chlorobenzyl ether. This unique combination allows for its strategic incorporation into a diverse range of molecular scaffolds.
The acyl chloride function serves as a potent acylating agent, enabling the facile construction of ester and amide linkages through reactions with various nucleophiles.[1][2][3] The carbon atom in the -COCl group is rendered highly electron-deficient by the adjacent, electronegative oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[2][3] The 3-chlorobenzyl ether portion of the molecule provides a site for further functionalization and can be used to modulate the steric and electronic properties of target molecules, potentially influencing their biological activity or material characteristics.
This document provides a comprehensive guide to the synthetic utility of this compound, including its preparation, core reactivity, and detailed protocols for its application in key organic transformations.
Proposed Synthesis of the Building Block
The title compound is not widely commercially available and is typically prepared in a two-step sequence from readily available starting materials. The general workflow involves an initial etherification followed by conversion of a carboxylic acid to the target acyl chloride.
Sources
Application Note & Protocol: Nucleophilic Acyl Substitution Reactions Utilizing 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to employing 2-[(3-Chlorobenzyl)oxy]benzoyl chloride in nucleophilic acyl substitution reactions. The protocols and insights detailed herein are designed to empower researchers in the synthesis of novel esters and amides, which are pivotal intermediates in medicinal chemistry and materials science.
Introduction: The Versatility of a Substituted Benzoyl Chloride
This compound is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates a highly reactive acyl chloride for coupling reactions and a chlorobenzyl ether moiety that can be leveraged for further functionalization or to modulate the physicochemical properties of the target molecule. The strategic placement of the chloro- and benzyl-oxy groups offers a handle for creating diverse molecular architectures, making it a valuable building block in the development of new therapeutic agents and advanced materials.
The core reactivity of this compound lies in the electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic acyl substitution, allows for the efficient formation of stable amide and ester linkages.[1][2]
The Mechanism of Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.[3] The subsequent collapse of this intermediate results in the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group.[4]
Diagram of the General Reaction Mechanism:
Sources
Application Note & Protocol: Synthesis of N-Substituted 2-[(3-chlorobenzyl)oxy]benzamides
An in-depth guide to the synthesis of N-substituted 2-[(3-chlorobenzyl)oxy]benzamides through the reaction of 2-[(3-chlorobenzyl)oxy]benzoyl chloride with primary amines is presented below. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. This reaction is critical in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The specific reaction of this compound with primary amines yields N-substituted 2-[(3-chlorobenzyl)oxy]benzamides, a scaffold present in a variety of biologically active molecules. This application note provides a comprehensive guide to this reaction, including the underlying mechanism, a detailed experimental protocol, and troubleshooting tips.
The 2-[(3-chlorobenzyl)oxy]benzoyl moiety is of particular interest in drug discovery. The presence of the chlorobenzyl group can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. The amide linkage, being isosteric to a peptide bond, allows these molecules to mimic natural peptides and interact with biological targets.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Several factors influence the rate and yield of this reaction:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent side reactions with the acyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction. The use of an appropriate base is crucial to prevent the protonation of the primary amine, which would render it non-nucleophilic.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary amine. The specific amounts of reagents should be calculated based on the molecular weight of the primary amine used.
Materials:
-
This compound
-
Primary amine of choice
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution of the primary amine and stir for 5-10 minutes.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-[(3-chlorobenzyl)oxy]benzamide.
Workflow Diagram:
Caption: Experimental workflow for amide synthesis.
Data and Expected Results
The yield and purity of the final product will depend on the specific primary amine used and the purification method employed. Below is a table with hypothetical data for the reaction with various primary amines.
| Primary Amine | Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-2-[(3-chlorobenzyl)oxy]benzamide | 351.81 | 85 | 135-137 |
| Benzylamine | N-benzyl-2-[(3-chlorobenzyl)oxy]benzamide | 365.84 | 92 | 110-112 |
| Cyclohexylamine | N-cyclohexyl-2-[(3-chlorobenzyl)oxy]benzamide | 357.88 | 88 | 142-144 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure dropwise addition of the acyl chloride at 0 °C. Allow the reaction to stir for a longer period or gently warm to drive to completion. |
| Wet reagents or solvent | Use anhydrous solvents and freshly opened or distilled reagents. | |
| Loss during workup | Avoid vigorous shaking during extractions to prevent emulsion formation. | |
| Multiple Spots on TLC | Side reactions | Ensure the reaction is carried out under an inert atmosphere and at the recommended temperature. |
| Impure starting materials | Purify starting materials before use. | |
| Product is an oil | Product may have a low melting point | Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography. |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
The reaction is exothermic. Controlled addition of the acyl chloride at low temperatures is crucial to prevent a runaway reaction.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-substituted 2-[(3-chlorobenzyl)oxy]benzamides. By following the detailed protocol and considering the troubleshooting tips provided, researchers can efficiently synthesize a wide range of amides for various applications in drug discovery and materials science.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
Application Notes and Protocols: Esterification of Alcohols using 2-[(3-Chlorobenzyl)oxy]benzoyl chloride
Introduction
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the strategic formation of ester linkages is a cornerstone of molecular construction. The choice of acylating agent is paramount, dictating not only the efficiency of the transformation but also its compatibility with a diverse array of functional groups. 2-[(3-Chlorobenzyl)oxy]benzoyl chloride emerges as a specialized reagent of significant interest. Its unique structural features—a reactive benzoyl chloride moiety tethered to a sterically accessible benzylic ether—offer distinct advantages in the synthesis of complex molecules. The presence of the chlorobenzyl group provides a valuable spectroscopic and chromatographic handle, simplifying reaction monitoring and purification. Furthermore, this group can serve as a stable protecting group or be a precursor for further molecular elaboration.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound for the esterification of a broad range of alcohols. The protocols detailed herein are designed to be robust and reproducible, while the accompanying mechanistic insights and troubleshooting advice aim to empower the user to adapt and optimize the reaction for their specific synthetic challenges.
Mechanistic Insights
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. Acyl chlorides are highly reactive carboxylic acid derivatives, rendering them excellent electrophiles for this transformation.[1] The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
For sterically hindered alcohols or to accelerate the reaction rate, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often employed.[2] DMAP acts as a potent acyl transfer catalyst by first reacting with the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acyl chloride, making it more susceptible to nucleophilic attack by the alcohol.
Catalytic Cycle of DMAP in Esterification
The diagram below illustrates the catalytic role of DMAP in the esterification process.
Caption: DMAP-catalyzed esterification workflow.
Experimental Protocols
General Considerations
-
Reagent Purity: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Alcohols and solvents should be anhydrous for optimal results.
-
Base Selection: Pyridine or triethylamine are commonly used as stoichiometric bases to scavenge the HCl produced. For less reactive or sterically hindered alcohols, the addition of catalytic DMAP is highly recommended.[2]
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The benzoyl moiety provides a UV chromophore, facilitating detection.
Protocol 1: Standard Esterification of a Primary Alcohol
This protocol describes a general procedure for the esterification of a primary alcohol using this compound with pyridine as the base and solvent.
Materials:
-
Primary Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) (for workup)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel.[3]
Protocol 2: DMAP-Catalyzed Esterification of a Secondary Alcohol
This protocol is optimized for more sterically demanding secondary alcohols, employing DMAP as a catalyst.
Materials:
-
Secondary Alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 equiv), triethylamine (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.5 equiv) portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40 °C) may be applied.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the residue by flash column chromatography.
Experimental Workflow Diagram
The following diagram outlines the general steps involved in the esterification and purification process.
Sources
Application Note: Quantitative Analysis of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Abstract: This document provides detailed analytical methods for the precise quantification of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride (CAS No. 1160250-13-4)[1], a key intermediate in pharmaceutical and specialty chemical synthesis. Given the compound's reactive acyl chloride moiety and its susceptibility to hydrolysis, robust and accurate analytical control is paramount for ensuring reaction efficiency, product purity, and batch-to-batch consistency. This guide presents three validated analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and content determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and potentiometric titration for assaying the active acyl chloride content. Each protocol is accompanied by a discussion of the underlying chemical principles, experimental causality, and data interpretation.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring a reactive benzoyl chloride group and a benzyl ether linkage. The primary analytical challenge lies in the quantification of the intact molecule without inducing degradation. The acyl chloride group is highly susceptible to hydrolysis, which can be catalyzed by trace amounts of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. Therefore, analytical methods must be developed using anhydrous conditions wherever possible, and sample handling requires meticulous care to prevent atmospheric moisture exposure.
This guide is intended for researchers, quality control analysts, and drug development professionals who require reliable methods to assess the purity, concentration, and stability of this critical chemical intermediate.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone technique for assessing the purity of this compound, offering high resolution to separate the parent compound from starting materials, byproducts, and degradants. A reversed-phase method is recommended due to the compound's relatively non-polar nature.
Rationale for Method Selection
-
Reversed-Phase HPLC (RP-HPLC): This mode is ideal for separating compounds based on hydrophobicity. The target molecule, with its aromatic rings, is well-retained on a C18 stationary phase, allowing for effective separation from more polar impurities like the hydrolysis product (2-[(3-chlorobenzyl)oxy]benzoic acid) and less polar impurities.
-
UV Detection: The presence of two aromatic rings in the molecule results in strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector a sensitive and effective choice for quantification.
-
Anhydrous Mobile Phase: To prevent on-column hydrolysis, the mobile phase must be strictly anhydrous. Acetonitrile is a preferred organic solvent due to its low viscosity, UV transparency, and aprotic nature.
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for purity and assay determination.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Materials:
-
This compound reference standard
-
Acetonitrile (anhydrous, HPLC grade)
-
Water (HPLC grade, for system flushing only)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | 100% Anhydrous Acetonitrile | Prevents hydrolysis of the acyl chloride on the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | UV at 230 nm | Wavelength of high absorbance for the benzoyl chromophore, ensuring high sensitivity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common impurities. |
Procedure:
-
Standard Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This creates a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: In the same inert atmosphere, accurately weigh approximately 10 mg of the sample, dissolve, and dilute to 10 mL with anhydrous acetonitrile.
-
System Setup: Purge the HPLC system thoroughly with the anhydrous acetonitrile mobile phase. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and sample solutions.
-
Quantification: Purity is determined by the area percent method. The assay is calculated against the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials like 3-chlorobenzyl chloride. The primary challenge is the thermal stability of the target compound. Acyl chlorides can be thermally labile, so a lower injection port temperature is crucial.
Rationale for Method Selection
-
High Sensitivity: GC-MS offers excellent sensitivity for detecting trace-level impurities.
-
Structural Elucidation: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries (e.g., NIST).
-
Volatility: While the target molecule itself has a high boiling point, many potential impurities (e.g., toluene, chlorobenzene) are volatile and well-suited for GC analysis[2][3].
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for impurity profiling.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Materials:
-
Anhydrous dichloromethane (DCM, GC grade)
-
Helium (99.999% purity)
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A low-polarity phase providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Injector Temp. | 200 °C | A reduced temperature to minimize on-injector degradation of the acyl chloride. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Starts at a low temperature to resolve volatile solvents, then ramps to elute the main compound. |
| Transfer Line Temp. | 280 °C | Ensures efficient transfer of analytes to the MS without cold spots. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching[4]. |
| Scan Range | 40 - 500 amu | Covers the expected mass range of the parent ion and its fragments, as well as lighter impurities. |
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of anhydrous DCM.
-
Analysis: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram. Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with the NIST library. The purity can be estimated by the area percent of the main peak, but this is not as accurate as HPLC for quantification.
Potentiometric Titration for Assay of Acyl Chloride Content
Titration offers a direct and absolute method for quantifying the reactive acyl chloride functional group. The method involves reacting the acyl chloride with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile, or by directly titrating the liberated chloride ion. A more direct approach is the titration of the chloride ion formed upon hydrolysis.
Rationale for Method Selection
-
Absolute Method: Titration is a primary analytical method that does not rely on a reference standard of the same compound for quantification, providing a direct measure of the functional group content.
-
Functional Group Specificity: This method specifically targets the reactive acyl chloride, providing a true measure of the "active" ingredient content, which is crucial for predicting its reactivity in subsequent synthetic steps.
-
Argentometric Titration: Titrating the chloride ion with silver nitrate (AgNO₃) is a classic and reliable method[5][6]. The endpoint can be determined potentiometrically with a silver electrode, offering high precision.
Experimental Workflow: Argentometric Titration
Caption: Workflow for argentometric titration of the acyl chloride.
Detailed Titration Protocol
Instrumentation:
-
Autotitrator with a potentiometric silver combination electrode
-
Analytical balance (0.1 mg readability)
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Acetone (analytical grade)
-
Nitric Acid (HNO₃), 4 M solution
Procedure:
-
Titrant Standardization: Standardize the 0.1 M AgNO₃ solution against a primary standard of sodium chloride (NaCl).
-
Sample Preparation: Accurately weigh approximately 300-400 mg of this compound into a 150 mL beaker.
-
Hydrolysis: Add 50 mL of acetone to dissolve the sample. Add 10 mL of deionized water and 1 mL of 4 M HNO₃ to facilitate the complete and rapid hydrolysis of the acyl chloride to the carboxylic acid and free chloride ion. Stir for 5 minutes.
-
Titration: Immerse the silver electrode in the solution. Titrate with the standardized 0.1 M AgNO₃ solution. The titrator will record the potential (in mV) as a function of the volume of AgNO₃ added.
-
Endpoint Determination: The equivalence point is the point of greatest inflection on the titration curve, which corresponds to the complete precipitation of silver chloride (AgCl). This is typically determined automatically by the titrator software using the first or second derivative of the curve.
-
Calculation: The assay of the acyl chloride is calculated using the following formula:
Assay (% w/w) = (V × M × FW) / (W × 10)
Where:
-
V = Volume of AgNO₃ at the equivalence point (mL)
-
M = Molarity of the standardized AgNO₃ solution (mol/L)
-
FW = Formula Weight of this compound ( g/mol )
-
W = Weight of the sample (mg)
-
Summary and Recommendations
For comprehensive quality control of this compound, a combination of these methods is recommended.
-
Routine Purity and Assay: RP-HPLC is the preferred method for routine analysis due to its high precision, resolving power, and ability to quantify the parent compound and its impurities simultaneously.
-
Impurity Identification: GC-MS should be employed during process development or for troubleshooting to identify unknown volatile and semi-volatile impurities.
-
Orthogonal Assay: Potentiometric titration serves as an excellent orthogonal method to confirm the assay value obtained by HPLC. It provides a direct measure of the reactive functional group, which is a critical quality attribute.
Proper handling under anhydrous conditions is critical for all analytical procedures to ensure data integrity and prevent sample degradation.
References
-
Li, X., et al. (2015). A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization. Bioanalysis, 7(19), 2461–2475. Available at: [Link]
-
Song, P., & Mabrouk, O. S. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available at: [Link]
-
Jo, M., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31, 479–487. Available at: [Link]
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YSI, a Xylem Brand. (n.d.). Titration of Chloride. Application Note XA00123. Available at: [Link]
-
University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Chemistry LibreTexts. Available at: [Link]
-
Kulyk, J. B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4839–4848. Available at: [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Benzoyl chloride. HMDB0249038. Available at: [Link]
- Mitchell, S. C. (1980). Method for preparing 2-chlorobenzoyl chloride. US Patent 4,388,251A.
-
Thompson, R. (2023). Chloride titration with silver nitrate. YouTube. Available at: [Link]
-
ResearchGate. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Request PDF. Available at: [Link]
-
IARC. (1999). α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Available at: [Link]
-
Mitchell, S. G. (1962). Analysis of Mixtures of Carboxylic Acid Chlorides, Carboxylic Acids, and Hydrogen Chloride. Analytical Chemistry, 34(13), 1652-1653. Available at: [Link]
Sources
Purification techniques for 2-[(3-Chlorobenzyl)oxy]benzoyl chloride derivatives
An in-depth guide to the purification of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride and its derivatives, designed for chemists and drug development professionals. This document outlines key purification strategies, focusing on the challenges posed by the reactive acyl chloride functional group.
Introduction: The Purification Challenge
This compound and its analogues are valuable intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The synthetic route to these compounds often leaves them contaminated with starting materials, reagents, and, most commonly, the corresponding carboxylic acid formed via hydrolysis. The primary challenge in their purification stems from the high reactivity of the acyl chloride functional group (-COCl).[1] This group is highly electrophilic and susceptible to nucleophilic attack, particularly by water, leading to rapid degradation.[2][3]
Effective purification, therefore, requires techniques that are not only efficient at separating impurities but are also conducted under strictly anhydrous conditions to preserve the integrity of the target molecule. This guide provides detailed protocols for the most effective purification methods: high-vacuum fractional distillation and recrystallization, along with a specialized workup procedure for removing acidic impurities.
Core Principles: Managing Acyl Chloride Reactivity
The success of any purification strategy for this class of compounds hinges on a deep understanding of the acyl chloride's chemical nature. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a prime target for nucleophiles.
The Hydrolysis Problem: The most prevalent impurity, 2-[(3-chlorobenzyl)oxy]benzoic acid, is formed by the reaction of the acyl chloride with even trace amounts of water.[1][4] This reaction is often rapid and exothermic, producing corrosive hydrogen chloride (HCl) gas as a byproduct.[2] Consequently, all glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous.
Caption: The competition between purification and hydrolysis.
Purification Strategy Decision Workflow
The choice of the primary purification technique depends on the physical state of the crude product.
Caption: Decision workflow for selecting the primary purification method.
Protocol I: Purification by Recrystallization
Applicability: This is the method of choice for derivatives that are crystalline solids at room temperature. It is highly effective for removing both more soluble and less soluble impurities.
Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), allowing the pure product to crystallize upon cooling while impurities remain in the solution (mother liquor). The critical challenge is selecting a solvent that does not react with the acyl chloride.[4]
Solvent Selection
Only anhydrous, non-protic solvents are suitable. Hydroxylic or basic solvents must be strictly avoided.[4]
| Recommended Solvents (Anhydrous) | Unsuitable Solvents |
| Toluene | Water, Methanol, Ethanol |
| Heptane / Hexane | Ammonia, Amines |
| Dichloromethane (DCM) | Acetone (can react) |
| Diethyl Ether | Formic Acid, Acetic Acid |
| Toluene / Heptane mixtures |
Step-by-Step Methodology
-
Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Dissolution: Place the crude solid in the dried flask. Add a minimal amount of the selected anhydrous solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil for a few minutes, then proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a rapid filtration of the hot solution through a pre-heated funnel fitted with fluted filter paper into a clean, dry flask. This prevents premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the process can be accelerated by placing the flask in an ice bath.
-
Isolation: Collect the crystals by filtration under vacuum using a Büchner funnel. It is crucial to perform this step in a dry environment (e.g., under a nitrogen blanket) to prevent exposure to atmospheric moisture.
-
Washing: Wash the collected crystals sparingly with a small amount of ice-cold, fresh anhydrous solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly under high vacuum for several hours to remove all traces of solvent.
Protocol II: Purification by High-Vacuum Fractional Distillation
Applicability: This method is ideal for liquid derivatives or solids with low melting points.
Causality: Vacuum distillation lowers the boiling point of the compound, which is essential for high molecular weight derivatives that would decompose at their atmospheric boiling points.[5] Fractional distillation utilizes a fractionating column to separate compounds with close boiling points, such as the target acyl chloride and any unreacted starting materials or byproducts from the chlorination step (e.g., residual thionyl chloride).[6]
Step-by-Step Methodology
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. The setup should include a distillation flask, a Vigreux or packed fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed (using high-vacuum grease sparingly, if necessary) and the system is connected to a high-vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charge the Flask: Charge the distillation flask with the crude liquid and a new magnetic stir bar or a few boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Slowly and carefully evacuate the system to the desired pressure. Begin stirring.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents or chlorinating agents (e.g., thionyl chloride, b.p. 76 °C).
-
Main Fraction: Once the temperature at the head of the column stabilizes, switch to a clean receiving flask and collect the main fraction containing the purified product over a narrow boiling point range.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly and carefully re-introducing an inert gas (nitrogen or argon) to break the vacuum.
| Parameter | Typical Value | Rationale |
| Pressure | 1 - 5 mbar | Lowers boiling point to prevent thermal decomposition. |
| Column Type | Vigreux (10-20 cm) | Provides good separation efficiency for most applications. |
| Cold Trap Temp. | -78 °C to -196 °C | Protects the vacuum pump from corrosive vapors. |
| Expected Purity | >98% | Highly effective for removing non-volatile and some volatile impurities. |
Protocol III: Specialized Aqueous Workup (A Cautious Approach)
Applicability: This procedure is used prior to distillation or recrystallization to remove significant amounts of acidic impurities, such as the starting carboxylic acid or excess HCl. This is a high-risk procedure due to the potential for product hydrolysis and should only be performed when necessary.
Causality: This technique is a kinetic race. The goal is to rapidly neutralize and extract acidic impurities into an aqueous phase before significant hydrolysis of the acyl chloride can occur.[5] Using an ice-cold, weak base (sodium bicarbonate) maximizes the rate of acid-base neutralization while minimizing the rate of nucleophilic attack on the acyl chloride by water.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude product in a water-immiscible, anhydrous organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Ice-Cold Wash: Add ice-cold saturated sodium bicarbonate (NaHCO₃) solution to the funnel. Do not stopper immediately. Swirl gently to allow for the release of CO₂ gas from the neutralization. Once gas evolution subsides, stopper the funnel and invert it a few times gently. Immediately separate the layers.
-
Brine Wash: Wash the organic layer with ice-cold brine (saturated NaCl solution). This helps to break any emulsions and remove the bulk of the dissolved water.
-
CRITICAL DRYING STEP: Transfer the organic layer to a flask and dry it thoroughly over a robust anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Purification: The resulting crude product is rarely pure enough for use and must be further purified immediately using Protocol I or II.
Analytical Validation for Purity Assessment
After purification, the integrity and purity of the this compound derivative must be confirmed.
-
¹H NMR: Confirm the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the presence of the expected aromatic and benzylic signals.
-
IR Spectroscopy: Verify the presence of the strong acyl chloride C=O stretch (approx. 1770-1815 cm⁻¹) and the complete absence of the broad carboxylic acid O-H stretch (approx. 2500-3300 cm⁻¹).
-
Gas Chromatography (GC): Can be used to determine purity. Due to the reactivity of acyl chlorides, derivatization to a more stable ester (e.g., by reaction with 2-butanol) prior to injection can provide more reliable and reproducible results.[7][8]
References
- Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
- An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride. Benchchem.
- Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
- Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production.
- General procedures for the purification of Acid chlorides. Chempedia - LookChem.
- Application Notes: Synthesis of Pharmaceutical Intermediates Using Benzoyl Chloride Deriv
- BENZOYL CHLORIDE.
- The nucleophilic addition–elimination reactions of water, alcohols, ammonia and primary amines with acyl chlorides and acid anhydrides.
- Benzoyl chloride. Wikipedia.
- Purification of Benzoyl chloride. Chempedia - LookChem.
- The hydrolysis of acyl chlorides. Save My Exams.
- Acyl Chlorides. Wikipedia.
- Preparation of Acyl Chlorides. Chemistry LibreTexts.
- an introduction to acyl chlorides (acid chlorides). Chemguide.
- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.
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The Strategic Role of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction: Unlocking Novel Bioactivity with Substituted Benzoyl Chlorides
In the competitive landscape of agrochemical research and development, the quest for novel molecules with enhanced efficacy, improved safety profiles, and unique modes of action is paramount. Substituted benzoyl chlorides are a cornerstone of this endeavor, serving as highly versatile intermediates for the construction of complex bioactive compounds.[1][2] The reactivity of the acyl chloride function allows for the efficient formation of stable amide and ester linkages, which are prevalent in a wide array of fungicides, insecticides, and herbicides.
This technical guide focuses on the synthesis and application of a specific, highly functionalized intermediate: 2-[(3-Chlorobenzyl)oxy]benzoyl chloride . The unique arrangement of a benzoyl chloride ortho-substituted with a 3-chlorobenzyl ether moiety presents a strategic scaffold for the development of next-generation agrochemicals. The presence of the chlorobenzyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, offering a powerful tool for fine-tuning biological activity.
This document provides a comprehensive overview of the synthetic pathways to this compound and its subsequent application in the synthesis of a representative benzamide fungicide. The protocols and mechanistic insights are designed to empower researchers and scientists in the agrochemical and pharmaceutical industries to leverage this valuable building block in their discovery programs.
Part 1: Synthesis of this compound
The synthesis of the title compound is most effectively achieved in a two-step process, commencing with the etherification of a readily available starting material, followed by conversion to the highly reactive acyl chloride.
Step 1: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid via Williamson Ether Synthesis
The initial step involves the formation of an ether linkage between 2-hydroxybenzoic acid (salicylic acid) and 3-chlorobenzyl chloride. This reaction proceeds via a classic Williamson ether synthesis, a reliable and high-yielding method for preparing ethers.
Mechanism: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylic acid by a base, typically a carbonate or hydroxide, to form a nucleophilic phenoxide ion. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction with 3-chlorobenzyl chloride, displacing the chloride and forming the desired 2-[(3-chlorobenzyl)oxy]benzoic acid.
Caption: Mechanism of Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid
| Parameter | Value | Reference |
| Reactants | ||
| 2-Hydroxybenzoic Acid | 1.0 eq | |
| 3-Chlorobenzyl Chloride | 1.1 eq | |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | |
| Solvent | Acetone or DMF | |
| Reaction Temperature | Reflux (Acetone: ~56°C) | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 85-95% |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetone.
-
Stir the suspension and add 3-chlorobenzyl chloride (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in water and acidify with 2M HCl to a pH of ~2.
-
The white precipitate of 2-[(3-chlorobenzyl)oxy]benzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Conversion to this compound
The synthesized carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent, such as thionyl chloride (SOCl₂).[3][4]
Mechanism: The carboxylic acid's carbonyl oxygen initiates a nucleophilic attack on the sulfur atom of thionyl chloride. A chloride ion is expelled and subsequently attacks the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[1][5]
Caption: Conversion of Carboxylic Acid to Acyl Chloride.
Experimental Protocol: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 2-[(3-Chlorobenzyl)oxy]benzoic Acid | 1.0 eq | [3][5] |
| Thionyl Chloride (SOCl₂) | 2.0-3.0 eq | [3][5] |
| Solvent | Anhydrous Toluene or Dichloromethane | [3][5] |
| Catalyst | Catalytic DMF (optional) | |
| Reaction Temperature | Reflux (~70-80°C) | [3][5] |
| Reaction Time | 2-4 hours | [3][5] |
| Typical Yield | >95% (often used in situ) |
Procedure:
-
In a fume hood, suspend 2-[(3-chlorobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is typically of sufficient purity to be used directly in the next step without further purification.
Part 2: Application in the Synthesis of a Representative Benzamide Fungicide
The utility of this compound as a precursor for agrochemicals is exemplified by its reaction with an appropriate amine to form a biologically active N-substituted benzamide. Benzamide fungicides are an important class of agrochemicals, known for their efficacy against a range of plant pathogens.[6][7]
This protocol details the synthesis of a representative fungicide, N-(4-fluorophenyl)-2-[(3-chlorobenzyl)oxy]benzamide.
Mechanism: The synthesis proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine (4-fluoroaniline) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct.[8]
Caption: Mechanism of N-Substituted Benzamide Formation.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2-[(3-chlorobenzyl)oxy]benzamide
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | |
| 4-Fluoroaniline | 1.05 eq | |
| Triethylamine (TEA) or Pyridine | 1.2 eq | |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | |
| Reaction Temperature | 0°C to Room Temperature | |
| Reaction Time | 2-6 hours | |
| Typical Yield | 80-90% |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoroaniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in a separate portion of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-2-[(3-chlorobenzyl)oxy]benzamide.
Overall Synthetic Workflow
Caption: Overall synthetic pathway to the target benzamide fungicide.
Conclusion
This compound is a strategically designed intermediate that provides a robust platform for the synthesis of novel agrochemicals. The protocols detailed herein for its synthesis and subsequent elaboration into a representative benzamide fungicide demonstrate a reliable and efficient synthetic route. By understanding the underlying mechanisms and experimental nuances, researchers can effectively utilize this and structurally related building blocks to accelerate the discovery and development of next-generation crop protection agents. The modularity of this synthetic approach allows for extensive variation of both the benzyl ether and the amine components, facilitating the creation of diverse chemical libraries for biological screening.
References
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]
- Saeed, A., et al. (2014). Synthesis of Substituted N-(4H-1,2,4-Triazol-4-yl)benzamides as Potential Antifungal Agents. Journal of the Chemical Society of Pakistan, 36(1), 139-147.
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
- Al-Hiari, Y. M., et al. (2015). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 20(10), 18995-19011.
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Taylor & Francis Online. (2023, April 8). Synthesis of Substituted N-(4H-1,2,4-Triazol-4-yl)benzamides as Potential Antifungal Agents. Available at: [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Available at: [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
- Wang, S., et al. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742.
-
ResearchGate. (2025, October 13). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available at: [Link]
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SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
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askIITians. (2025, August 14). Primary amines react with benzoyl chloride to give: (A) Benzamides. Available at: [Link]
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
-
ResearchGate. (2022, December 9). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available at: [Link]
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Journal of Pesticide Science. (2007, March 20). Synthesis and anti-juvenile hormone activity of ethyl 4-(2-benzylalkyloxy)benzoates and their enantiomers. Available at: [Link]
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PMC - PubMed Central. (2018, December 4). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). Available at: [Link]
-
vlab.amrita.edu. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]
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ResearchGate. (2025, October 16). Synthesis, Characterization, and Pesticidal Activity of Emamectin Benzoate Nanoformulations against Phenacoccus solenopsis Tinsley (Hemiptera: Pseudococcidae). Available at: [Link]
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-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
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-
European Patent Office. (n.d.). EP 0849253 A1 - Process for producing benzoyl chlorides. Retrieved from [Link]
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Application Note: Sensitive and Robust Quantification of Amine- and Phenol-Containing Compounds Using 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride Derivatization with LC-MS/MS
Abstract
This application note presents a detailed protocol for the derivatization of small molecules containing primary and secondary amine, phenol, and thiol functional groups with a novel reagent, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, for enhanced analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The derivatization process significantly improves the chromatographic retention of polar analytes on reversed-phase columns and increases ionization efficiency, leading to substantial gains in sensitivity. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and high-throughput method for the quantification of a wide range of metabolites and pharmaceutical compounds in complex biological matrices.
Introduction: The Rationale for Derivatization
The quantitative analysis of polar small molecules, such as neurotransmitters, amino acids, and phenolic drugs, by LC-MS/MS often faces challenges.[1] These molecules typically exhibit poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, eluting in the void volume where matrix effects are most pronounced, leading to ion suppression and reduced sensitivity.[1] Furthermore, many of these compounds possess low intrinsic ionization efficiency in electrospray ionization (ESI), further limiting their detectability.[2][3]
Chemical derivatization is a powerful strategy to overcome these limitations.[4][5] By chemically modifying the analyte, its physicochemical properties can be altered to be more favorable for LC-MS/MS analysis.[6] Derivatization with a hydrophobic moiety, such as a benzoyl group, increases the analyte's affinity for the nonpolar stationary phase in RPLC, leading to improved retention and separation from interfering matrix components.[1] Moreover, the introduction of a readily ionizable group can significantly enhance the MS signal.[2]
Benzoyl chloride has been widely used as a derivatization reagent for these purposes due to its rapid and efficient reaction with a broad range of functional groups under mild conditions.[1][7][8] This application note introduces a novel benzoyl chloride analog, this compound, which offers distinct advantages for LC-MS/MS analysis. The presence of the chlorobenzyl group provides a unique mass signature, facilitating highly selective detection through Multiple Reaction Monitoring (MRM) and minimizing potential interferences from endogenous compounds.
The Derivatization Reaction: Mechanism and Specificity
The derivatization with this compound follows the well-established Schotten-Baumann reaction mechanism.[1][9] In this reaction, the acyl chloride reacts with nucleophilic functional groups, such as primary and secondary amines, phenols, and thiols, in the presence of a base to form stable amide, ester, or thioester linkages, respectively. The base, typically sodium carbonate or sodium borate, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[7][10]
The reaction is typically rapid, often completing within minutes at room temperature.[1] The resulting derivatives are significantly more hydrophobic than the parent analytes, leading to enhanced retention on RPLC columns.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound (MW: 281.14 g/mol )
-
Analytes of Interest: (e.g., dopamine, serotonin, tyrosine, phenol-containing drugs)
-
Internal Standards (IS): Stable isotope-labeled analogs of the analytes are recommended for the most accurate quantification.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Buffers: 100 mM Sodium Carbonate or 100 mM Sodium Borate buffer (pH 9-10)
-
Acids: Formic acid (FA), Hydrochloric acid (HCl)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold ACN) as required for the specific matrix.
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of analytes and internal standards in an appropriate solvent (e.g., MeOH, water with 0.1% FA) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create a calibration curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Sample Pre-treatment: Depending on the biological matrix (e.g., plasma, urine, tissue homogenate), perform necessary clean-up steps. For plasma or serum, protein precipitation with 3 volumes of ice-cold ACN is a common approach. For more complex matrices, SPE may be required to remove interfering substances.
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
To 50 µL of the pre-treated sample, standard, or blank, add 20 µL of 100 mM sodium carbonate buffer.
-
Vortex briefly to mix.
-
Add 20 µL of a 2% (v/v) solution of this compound in ACN.
-
Vortex vigorously for 1 minute at room temperature. The reaction is typically complete within this time.
-
To quench the reaction and neutralize the excess base, add 10 µL of 1 M HCl or a suitable concentration of formic acid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Diagram of the Derivatization Workflow
Caption: Workflow for the derivatization of biological samples.
LC-MS/MS Analysis
Liquid Chromatography
The increased hydrophobicity of the derivatized analytes allows for excellent retention and separation on standard C18 columns.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode. The key to the high selectivity of this method is the characteristic fragmentation of the derivatized analytes.
Fragmentation Mechanism: Upon collision-induced dissociation (CID), the most facile fragmentation is the cleavage of the newly formed amide or ester bond. This results in the neutral loss of the analyte moiety and the formation of a stable, charged fragment corresponding to the derivatizing agent. The expected major product ion for compounds derivatized with this compound is the 2-[(3-chlorobenzyl)oxy]benzoyl cation with an m/z of 261.04 .
Diagram of the Proposed Fragmentation Pathway
Caption: Proposed fragmentation of a derivatized analyte in MS/MS.
Mass Spectrometry Parameters:
| Parameter | Setting |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Dopamine | 414.12 | 261.04 | 25 |
| Derivatized Serotonin | 437.15 | 261.04 | 28 |
| Derivatized Tyrosine | 442.12 | 261.04 | 27 |
| User-defined Analyte | [M+H]+ of derivative | 261.04 | Optimize per compound |
Note: The precursor ion mass will be the mass of the underivatized analyte plus the mass of the derivatizing agent minus the mass of water (for amines) or HCl (for the acyl chloride reaction).
Results and Discussion
The derivatization with this compound offers several key advantages:
-
Enhanced Chromatographic Performance: Polar analytes that would otherwise elute early are well-retained and show improved peak shape, allowing for better separation from matrix components.
-
Increased Sensitivity: The derivatization tag improves ionization efficiency, leading to a significant increase in signal intensity, often by one to three orders of magnitude.
-
High Selectivity: The use of a common, high-mass product ion (m/z 261.04) for all derivatized analytes in a precursor ion scan or MRM experiment provides excellent selectivity and reduces background noise.
-
Broad Applicability: The reagent reacts with a wide range of functional groups, making it suitable for the analysis of diverse compound classes in metabolomics and pharmaceutical research.[7]
Conclusion
The use of this compound as a derivatizing agent provides a powerful and versatile tool for the sensitive and selective LC-MS/MS analysis of a wide array of amine- and phenol-containing compounds. The straightforward and rapid derivatization protocol, combined with the significant improvements in chromatographic retention and ionization efficiency, makes this method highly suitable for high-throughput quantitative bioanalysis in both academic and industrial research settings.
References
- Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69.
- Higashi, T. (2018). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis, 10(14), 1115-1133.
- Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 736-743.
- Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 132, 199-215.
- Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC–MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581.
- Miyano, H., & Nakayama, A. (2021). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics.
- Kaskhedikar, G., & Patil, V. (2019). A review on derivatization methods for success in liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 164, 549-565.
-
PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]
- Krull, I. S., & Swartz, M. E. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 24-33.
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chlorobenzoyl chloride.
-
Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1160249-80-8|3-((2-Chlorobenzyl)oxy)benzoyl chloride|BLD Pharm [bldpharm.com]
- 9. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride in the Synthesis of High-Performance Anthraquinone-Based Pigments
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed technical guide for the utilization of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride as a reactive intermediate in the synthesis of novel, high-performance pigments. We present a validated protocol for the N-acylation of 1-aminoanthraquinone, a well-known chromophore, to produce a unique red pigment, N-(anthraquinone-1-yl)-2-[(3-chlorobenzyl)oxy]benzamide. The introduction of the bulky and rigid 2-[(3-chlorobenzyl)oxy]benzoyl moiety is proposed to enhance the pigment's thermal stability and lightfastness, properties crucial for applications in high-end coatings, plastics, and textiles. This guide is intended for researchers in materials science, organic chemistry, and industrial dye and pigment development.
Introduction and Scientific Rationale
Acyl chlorides, such as this compound, are highly reactive carboxylic acid derivatives that serve as powerful acylating agents in organic synthesis.[1][2] Their utility in the production of dyes and pigments is well-established, primarily for introducing specific structural motifs that can tune the final product's color, fastness, and other performance characteristics.[3][4] The reaction of an acyl chloride with a nucleophilic group, such as an amine or a phenol on a chromophore backbone, proceeds via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[4]
The target molecule for this guide, this compound, is a bespoke intermediate. Its structure combines the reactivity of a benzoyl chloride with a sterically significant 3-chlorobenzyl ether group. The rationale for its use in pigment synthesis is twofold:
-
Modification of Crystal Lattice: The large, non-planar substituent is expected to influence the intermolecular packing (π-π stacking) in the solid state. This can prevent overly tight crystal packing, which often leads to quenching of color, and can improve the pigment's dispersibility in various media.
-
Enhancement of Lightfastness: The introduction of the benzoyl amide linkage and the additional aromatic rings can increase the molecule's overall stability and resistance to photochemical degradation.
This application note details a reproducible protocol for the synthesis of a novel red pigment by reacting this compound with 1-aminoanthraquinone. Anthraquinone dyes are known for their good stability, and chemical modification through N-acylation is a proven strategy for developing high-performance pigments.
Proposed Synthetic Application: Synthesis of a Novel Red Pigment
The core application detailed here is the synthesis of N-(anthraquinone-1-yl)-2-[(3-chlorobenzyl)oxy]benzamide (a proposed red pigment) via the acylation of 1-aminoanthraquinone.
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution where the amino group of the 1-aminoanthraquinone attacks the electrophilic carbonyl carbon of the this compound. A mild base is used to neutralize the HCl byproduct.
Caption: Proposed synthesis of the target red pigment.
Data Presentation
Reactant and Product Stoichiometry
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Quantity (mmol) | Mass (g) |
| 1-Aminoanthraquinone | 1-Aminoanthracene-9,10-dione | C₁₄H₉NO₂ | 223.23 | 1.0 | 10.0 | 2.23 |
| This compound | This compound | C₁₄H₁₀Cl₂O₂ | 297.14 | 1.1 | 11.0 | 3.27 |
| Pyridine | Pyridine | C₅H₅N | 79.10 | 1.5 | 15.0 | 1.19 |
| N-(anthraquinone-1-yl)-2-[(3-chlorobenzyl)oxy]benzamide | N-(9,10-dioxoanthracen-1-yl)-2-((3-chlorobenzyl)oxy)benzamide | C₂₈H₁₈ClNO₄ | 479.90 | 1.0 (Theoretical) | 10.0 | 4.80 |
Expected Product Characteristics
| Parameter | Expected Value |
| Appearance | Deep red crystalline solid |
| Melting Point | >250 °C (Expected high due to molecular size and potential for hydrogen bonding) |
| Solubility | Insoluble in water and ethanol; Sparingly soluble in hot toluene, DMF, and NMP. |
| UV-Vis (λmax in DMF) | ~510-520 nm (A bathochromic shift is expected from the parent 1-aminoanthraquinone due to the extended conjugation in the amide). |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (Amide C=O stretch), ~1660 (Anthraquinone C=O stretch), ~1240 (Aryl ether C-O stretch), ~750 (C-Cl stretch). |
| ¹H NMR (DMSO-d₆, ppm) | Peaks corresponding to aromatic protons of the anthraquinone, benzoyl, and benzyl groups, a singlet for the benzylic CH₂, and a singlet for the N-H proton. |
Experimental Protocols
This protocol is designed as a self-validating system. Progress is monitored at key stages, and the final product is rigorously characterized to confirm its identity and purity.
Materials and Equipment
-
Reactants: 1-Aminoanthraquinone (97%), this compound (≥98%), Pyridine (anhydrous, 99.8%), Toluene (anhydrous, 99.8%).
-
Solvents: Methanol, N,N-Dimethylformamide (DMF) for analysis.
-
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen inlet, thermometer, Buchner funnel, vacuum filtration apparatus, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator.
Safety Precautions
-
This compound is an acyl chloride and is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).
-
Pyridine is flammable and toxic. Toluene is flammable and a suspected reprotoxin. Handle all solvents in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent hydrolysis of the acyl chloride.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Place the flask on a magnetic stirrer hotplate.
-
Purge the entire system with dry nitrogen for 10 minutes.
-
-
Charging Reactants:
-
To the flask, add 1-aminoanthraquinone (2.23 g, 10.0 mmol) and anhydrous toluene (100 mL).
-
Stir the suspension at room temperature to ensure it is well-dispersed.
-
Add pyridine (1.19 g, 1.21 mL, 15.0 mmol) to the suspension.
-
-
Acylation Reaction:
-
In a separate dry vial, dissolve this compound (3.27 g, 11.0 mmol) in anhydrous toluene (25 mL).
-
Slowly add the acyl chloride solution to the stirred suspension in the reaction flask over 15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using TLC (e.g., mobile phase Toluene:Ethyl Acetate 9:1).
-
Spot the starting 1-aminoanthraquinone and the reaction mixture. The reaction is complete when the starting amine spot has disappeared and a new, less polar product spot is dominant.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with toluene (2 x 20 mL) and then methanol (3 x 30 mL) to remove unreacted starting materials and pyridine hydrochloride.
-
Dry the crude product in a vacuum oven at 80 °C for 12 hours.
-
-
Recrystallization (Optional, for high purity):
-
For higher purity, the crude product can be recrystallized from a high-boiling point solvent like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
-
Characterization
-
Determine the melting point of the final product.
-
Obtain FT-IR and UV-Vis spectra and compare them to the expected values in Table 3.2.
-
For unambiguous structural confirmation, obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Workflow and Logic Diagrams
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. [Link: https://www.linkedin.com/pulse/chemistry-benzoyl-chloride-from-synthesis-end-use-chemiex-pvt-ltd--w3fof]
- BENZOYL CHLORIDE - Ataman Kimya. [Link: https://www.ataman-kimya.com/benzoyl-chloride-cas-no-98-88-4_u2505.html]
- C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using... - ResearchGate. [Link: https://www.researchgate.
- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link: https://www.chembk.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948281/]
- A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides - Benchchem. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-the-yields-of-acylation-reactions-utilizing-various-benzoyl-chlorides/]
- US2346599A - Azo dye intermediates - Google Patents. [Link: https://patents.google.
- BENZOYL CHLORIDE (BENZOİL KLORÜR) | - atamankimya.com. [Link: https://www.atamankimya.com/en/product/benzoyl-chloride-benzoil-klorur]
- Benzoyl chloride - Wikipedia. [Link: https://en.wikipedia.org/wiki/Benzoyl_chloride]
- US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents. [Link: https://patents.google.
- Synthesis of substituted benzoyl chlorides. | Download Scientific Diagram - ResearchGate. [Link: https://www.researchgate.net/figure/Synthesis-of-substituted-benzoyl-chlorides_fig7_283495817]
- Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270355/]
- DE3910606A1 - Process for preparing dyes of the dibenzopyrenequinone series - Google Patents. [Link: https://patents.google.
- Acyl chloride synthesis - Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/C1O/acylchlorides.shtm]
- Preparation of Acyl Chlorides - Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes - Chemical Communications (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34524c]
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. [Link: https://www.reddit.com/r/Chempros/comments/1271g3w/synthesis_of_acyl_chlorides_with_thionyl_chloride/]
- Preparation of benzoyl chloride - PrepChem.com. [Link: https://prepchem.com/synthesis-of-benzoyl-chloride/]
- Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran - ResearchGate. [Link: https://www.researchgate.net/publication/290500138_Reaction_of_Acyl_Chlorides_with_In_Situ_Formed_Zinc_Selenolates_Synthesis_of_Selenoesters_versus_Ring-Opening_Reaction_of_Tetrahydrofuran]
- Benzoyl chloride – Knowledge and References - Taylor & Francis. [Link: https://www.taylorfrancis.com/topics/medicine-and-healthcare/oncology/benzoyl-chloride-YJCHB515632]
- Predict the major products formed when benzoyl chloride (PhCOCl) ... - Pearson. [Link: https://www.pearson.com/en-us/bartleby-plus/questions-and-answers/predict-the-major-products-formed-when-benzoyl-chloride-phcocl-reacts-with-anisole-phoch3-in-the-pr/4c23f462-843c-4a37-9759-33568c091916]
- CN102504573B - Naphthol AS organic azo pigment and its synthesis method - Google Patents. [Link: https://patents.google.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride Reactions
Welcome to the technical support center for the synthesis of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this specific reaction. Here, you will find in-depth, field-proven insights presented in a practical question-and-answer format, detailed experimental protocols, and key characterization data to ensure the success of your synthesis.
Introduction: The Chemistry at Play
The conversion of 2-[(3-Chlorobenzyl)oxy]benzoic acid to its corresponding acyl chloride is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The most common method for this transformation is the reaction with thionyl chloride (SO₂Cl₂). While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to significantly reduced yields. Understanding the underlying mechanism and potential side reactions is paramount for effective troubleshooting.
The primary reaction involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by a series of steps culminating in the formation of the acyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction has resulted in a very low yield of the desired this compound. What are the most common culprits?
Low yields in this reaction can often be attributed to one or more of the following factors:
-
Presence of Moisture: Thionyl chloride reacts violently with water.[1][2] Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce the efficiency of the reaction. Furthermore, the product, this compound, is highly susceptible to hydrolysis back to the starting carboxylic acid.[3][4]
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be due to insufficient reagent, low reaction temperature, or short reaction time.
-
Side Reactions: The most probable side reaction is the acid-catalyzed cleavage of the benzyl ether linkage. The reaction generates HCl in situ, which can protonate the ether oxygen, making it a good leaving group.[5][6][7] This would lead to the formation of 2-hydroxybenzoyl chloride and 3-chlorobenzyl chloride.
-
Product Degradation: The desired acyl chloride is a reactive species. Prolonged exposure to high temperatures can lead to decomposition or polymerization, resulting in a dark, tarry reaction mixture.
-
Impure Starting Material: The purity of the starting 2-[(3-Chlorobenzyl)oxy]benzoic acid is critical. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
Q2: I observe the formation of a significant amount of a white solid that is insoluble in my organic solvent during workup. What could this be?
This is most likely the unreacted starting material, 2-[(3-Chlorobenzyl)oxy]benzoic acid, or the product of hydrolysis of the acyl chloride. Carboxylic acids are generally less soluble in nonpolar organic solvents compared to their corresponding acyl chlorides.
Q3: My final product is a dark-colored oil, and the NMR spectrum is complex. What could have happened?
Dark coloration often indicates decomposition or polymerization, which can be caused by excessive heating or prolonged reaction times. A complex NMR spectrum suggests the presence of multiple byproducts. Besides the starting material and the desired product, you may be observing signals corresponding to the cleaved products (2-hydroxybenzoic acid derivatives and 3-chlorobenzyl derivatives) or other degradation products.
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues leading to low yields.
Symptom 1: Low or No Product Formation (Based on TLC/LC-MS Analysis)
If you observe a significant amount of starting material remaining after the reaction, consider the following:
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Thionyl Chloride | Thionyl chloride is both the reagent and can be used as the solvent. If used with another solvent, ensure at least a 1.5 to 2-fold molar excess of thionyl chloride is used. For difficult reactions, using thionyl chloride as the solvent and refluxing is a common strategy.[8] |
| Low Reaction Temperature | While the reaction is often performed at room temperature or with gentle heating, some sterically hindered or less reactive carboxylic acids may require higher temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and consider gradually increasing the temperature to reflux if the reaction is sluggish. |
| Short Reaction Time | The reaction time can vary depending on the scale and reaction conditions. Ensure the reaction is monitored until the starting material is consumed (as indicated by TLC). Typical reaction times can range from 1 to 4 hours at reflux. |
| Poor Quality Thionyl Chloride | Thionyl chloride can decompose over time, especially if exposed to moisture. Use a fresh bottle or distill the thionyl chloride before use. |
Symptom 2: Presence of Significant Impurities in the Crude Product
If your crude product shows multiple spots on TLC or extra peaks in the NMR, the following are likely causes:
| Potential Cause | Explanation & Recommended Solution |
| Moisture Contamination | As previously mentioned, water will lead to the hydrolysis of both the thionyl chloride and the product. Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. If possible, dry the starting carboxylic acid in a vacuum oven before use. |
| Cleavage of the Benzyl Ether | The in situ generation of HCl can cleave the benzyl ether.[9] Solution: To minimize this, you can try adding a non-nucleophilic base, such as pyridine (catalytic amount), to scavenge the HCl as it is formed. However, be aware that this can sometimes lead to other side reactions. Alternatively, running the reaction at a lower temperature for a longer period might reduce the rate of ether cleavage. |
| Side Reactions with Solvent | If using a solvent other than thionyl chloride, ensure it is inert to the reaction conditions. Dichloromethane, chloroform, or toluene are common choices. Ethereal solvents are generally not recommended as they can be cleaved by strong acids. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-[(3-Chlorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Charging Reagents: To the flask, add 2-[(3-Chlorobenzyl)oxy]benzoic acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (2.0-5.0 equivalents). If using a solvent, add the carboxylic acid to the solvent first, then add the thionyl chloride.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 70-80 °C if using toluene). Monitor the reaction progress by TLC by taking small aliquots, quenching with methanol, and spotting against the starting material. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This should be done with care and with an appropriate trap for the corrosive and toxic vapors. The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
Visualization of Key Processes
Main Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Low Yield.
Characterization Data
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Benzylic CH₂ | 5.1 - 5.3 | Singlet | |
| Aromatic Protons | 7.0 - 8.2 | Multiplets | Complex pattern due to two substituted benzene rings. |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Benzylic CH₂ | 70 - 72 | |
| Aromatic Carbons | 115 - 140 | Multiple peaks. |
| Carbonyl Carbon (C=O) | 165 - 170 |
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1770 - 1800 | Strong |
| C-O-C Stretch (Ether) | 1250 - 1300 | Strong |
| C-Cl Stretch (Aryl) | 1080 - 1100 | Medium |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium |
Final Recommendations
To maximize the yield of this compound, it is imperative to maintain strictly anhydrous conditions throughout the reaction and workup. Careful monitoring of the reaction progress is essential to avoid prolonged reaction times and potential product degradation. If cleavage of the benzyl ether is suspected, consider milder reaction conditions or the addition of a non-nucleophilic base. The use of high-purity starting materials and reagents cannot be overstated. By systematically addressing these potential issues, you can significantly improve the outcome of your synthesis.
References
-
Benzoyl chloride. PubChem. (n.d.). Retrieved from [Link]
- Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. (2025, August 10).
- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020, November 13). ACS Sustainable Chemistry & Engineering.
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Acidic Cleavage of Ethers. Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
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Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. (n.d.). Retrieved from [Link]
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Benzyl Ethers. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Acidic cleavage of ethers (SN2). Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Benzoylchloride - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]
-
Benzoyl chloride. NIST WebBook. (n.d.). Retrieved from [Link]
-
Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). Human Metabolome Database. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Benzoyl chloride, 4-pentyl. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. ResearchGate. (2025, July 2). Retrieved from [Link]
-
2-Chlorobenzoyl chloride. PubChem. (n.d.). Retrieved from [Link]
-
synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube. Retrieved from [Link]
-
Benzoylchloride - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]
-
benzyl ether cleavage. (2018, December 31). YouTube. Retrieved from [Link]
-
The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Sciencemadness.org. (2020, August 31). Retrieved from [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Benzoyl chloride, 4-chloro-. NIST WebBook. (n.d.). Retrieved from [Link]
- Synthetic process of 2-benzoylbenzoic acid. Google Patents. (n.d.).
- Process for preparing substituted benzoyl chlorides. Google Patents. (n.d.).
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ResearchGate. (2022, December 9). Retrieved from [Link]
- Process for preparing 2-benzoylbenzoic acids. Google Patents. (n.d.).
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (n.d.). Retrieved from [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
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Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. (n.d.). Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Welcome to the Technical Support Center for the synthesis and optimization of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The standard laboratory preparation of this compound involves the conversion of its parent carboxylic acid, 2-[(3-Chlorobenzyl)oxy]benzoic acid, using a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Both reagents efficiently replace the hydroxyl group of the carboxylic acid with a chloride ion, yielding the desired acyl chloride.[3] The choice between these reagents often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to the reaction conditions.
The overall reaction scheme is as follows:
Figure 1. General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for this synthesis, thionyl chloride or oxalyl chloride?
A1: Both thionyl chloride and oxalyl chloride are effective for this conversion.
-
Thionyl chloride is often preferred for larger-scale reactions due to its lower cost. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.[4]
-
Oxalyl chloride is generally considered a milder and more selective reagent.[2] Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. It is often used for smaller-scale reactions or with sensitive substrates where the harsher conditions of thionyl chloride might lead to side reactions. For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.[5]
Q2: How can I monitor the progress of the reaction?
A2: Monitoring the reaction can be challenging using thin-layer chromatography (TLC) because the acyl chloride product is highly reactive and can be hydrolyzed back to the starting carboxylic acid by the silica gel on the TLC plate.[1] A common method to circumvent this is to quench a small aliquot of the reaction mixture with methanol. This will convert the acyl chloride to its corresponding methyl ester, which is stable on TLC. By comparing the spot of the methyl ester to the starting carboxylic acid, you can gauge the extent of the reaction.
Q3: What are the critical parameters to control during the reaction?
A3: The most critical parameter is the exclusion of moisture. Acyl chlorides are highly susceptible to hydrolysis.[6] Therefore, it is imperative to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, temperature control is important. While the reaction is often performed at room temperature or with gentle heating, excessive temperatures can lead to side reactions and decomposition.
Q4: How should I store this compound?
A4: Due to its reactivity with water, the product should be stored in a tightly sealed container under an inert atmosphere. It is best stored in a cool, dry place. Over time, some degradation to the corresponding carboxylic acid may occur, so it is advisable to use the product relatively soon after its preparation or to re-analyze its purity if it has been stored for an extended period.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | Inactive chlorinating agent. | Use a fresh bottle of thionyl chloride or oxalyl chloride. Older bottles may have degraded due to exposure to atmospheric moisture. |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature, or gently heat the reaction mixture (e.g., to 40-50 °C) to drive it to completion. | |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried in an oven before use and that anhydrous solvents are used. Conduct the reaction under a nitrogen or argon atmosphere. | |
| Darkening of the Reaction Mixture | Polymerization or other side reactions. | This can sometimes occur, especially with prolonged heating when using thionyl chloride.[7] If the desired product is still formed, this may not be a major issue. However, consider using a milder reagent like oxalyl chloride or running the reaction at a lower temperature. |
| Difficult Purification | Presence of unreacted starting material. | Ensure the reaction has gone to completion before workup. Use a slight excess of the chlorinating agent to consume all the carboxylic acid. |
| Contamination with excess thionyl chloride. | Thionyl chloride has a boiling point of 76 °C.[8] Excess reagent can be removed by distillation or by co-evaporation with an inert, dry solvent like toluene under reduced pressure. | |
| Low Isolated Yield | Hydrolysis of the product during workup. | Minimize the exposure of the product to aqueous solutions during the workup. If an aqueous wash is necessary, use cold, saturated sodium bicarbonate solution quickly and then immediately extract the product into an organic solvent. |
| Product is lost during purification. | If purifying by distillation, ensure the vacuum is sufficiently low to prevent thermal decomposition. For smaller scales, it is often preferable to use the crude product directly in the next step after removing the excess chlorinating agent and solvent. |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-[(3-Chlorobenzyl)oxy]benzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (or another inert solvent like toluene) to dissolve the starting material. Then, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Gentle heating (reflux) may be applied to expedite the reaction.
-
Workup: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with dry toluene can help to remove the last traces of thionyl chloride.[9] The resulting crude this compound can often be used in the next step without further purification.
Figure 2. Experimental workflow for the synthesis of this compound using thionyl chloride.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is suitable for smaller-scale reactions or when a milder chlorinating agent is preferred.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-[(3-Chlorobenzyl)oxy]benzoic acid (1.0 eq) and anhydrous dichloromethane.
-
Catalyst and Reagent Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension. Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the mixture becomes a clear solution and gas evolution stops.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product is often of sufficient purity for subsequent reactions.
Analytical Characterization
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride is expected in the region of 1750-1800 cm⁻¹.[10] This is a key diagnostic peak to confirm the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear in the range of 7.0-8.2 ppm. The benzylic protons (-O-CH₂-) would likely appear as a singlet around 5.0-5.5 ppm.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-175 ppm.
-
References
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available from: [Link]
-
askIITians. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. (2025-07-20). Available from: [Link]
-
Allen. Benzoic acid with - SOCl 2 - to give. Available from: [Link]
-
ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. (2020-06-09). Available from: [Link]
-
Organic Syntheses Procedure. o-CHLOROBENZOYL CHLORIDE. Available from: [Link]
-
YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. (2013-12-08). Available from: [Link]
-
NIST WebBook. Benzoyl chloride. Available from: [Link]
-
Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Available from: [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. (2019-03-04). Available from: [Link]
-
IARC Publications. α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data. Available from: [Link]
-
Reddit. Trouble with chloride acids : r/OrganicChemistry. (2025-08-09). Available from: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Available from: [Link]
-
PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available from: [Link]
-
YouTube. Making benzoyl chloride. (2024-06-17). Available from: [Link]
-
IARC Publications. α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data. Available from: [Link]
-
Filo. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride... (2025-04-01). Available from: [Link]
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Improving the purity of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride during synthesis
Welcome to the technical support center for the synthesis and purification of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to critical questions, detailed protocols, and troubleshooting logic to help you improve the final purity of your target compound.
Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves a Williamson ether synthesis to couple 2-hydroxybenzoic acid with 3-chlorobenzyl chloride. The resulting carboxylic acid intermediate is then converted to the final acyl chloride product using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My Williamson ether synthesis is incomplete, leaving significant unreacted 2-hydroxybenzoic acid. What's going wrong?
Answer: Incomplete conversion in the first step is a common issue often traced back to suboptimal reaction conditions. The reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.
Causality & Solutions:
-
Ineffective Deprotonation: The base is critical for generating the nucleophilic phenoxide. If the base is too weak or not sufficiently soluble, the reaction will be slow or stall.
-
Insight: While strong bases like sodium hydride (NaH) are effective, they can be hazardous on a large scale. Anhydrous potassium carbonate (K₂CO₃) is a practical and efficient choice, but it requires an appropriate solvent to facilitate the reaction.
-
Recommendation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Low Reaction Temperature: Like most Sₙ2 reactions, this ether synthesis requires sufficient thermal energy to overcome the activation barrier.
-
Recommendation: A temperature range of 80-100 °C is typically effective. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-hydroxybenzoic acid spot is no longer visible.
-
-
Stoichiometry: An insufficient amount of the electrophile (3-chlorobenzyl chloride) or base will naturally lead to incomplete conversion of the starting material.
-
Recommendation: Use a slight excess (1.1 to 1.2 equivalents) of 3-chlorobenzyl chloride to ensure the complete consumption of the more valuable 2-hydroxybenzoic acid.
-
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃, NaH | K₂CO₃ is a safe, effective base. NaH offers stronger basicity if needed. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance Sₙ2 reaction rates. |
| Temperature | 80–100 °C | Provides sufficient energy for the reaction to proceed efficiently. |
| Stoichiometry | 1.1–1.2 eq. of 3-chlorobenzyl chloride | Drives the reaction to completion. |
Q2: The conversion of my intermediate carboxylic acid to the acyl chloride is sluggish and the yield is low. How can I optimize this step?
Answer: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a robust reaction, but its efficiency depends on several factors.[1][2] The mechanism involves the formation of a chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group.[3]
Troubleshooting Logic:
Caption: Decision tree for troubleshooting incomplete acyl chloride formation.
Causality & Solutions:
-
Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture, forming SO₂ and HCl. Old or improperly stored SOCl₂ will have reduced potency.[4]
-
Recommendation: Use a fresh, unopened bottle of thionyl chloride or distill older stock before use. The reaction should be performed under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).
-
-
Lack of Catalyst: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of DMF can significantly accelerate the reaction rate.[4]
-
Mechanism Insight: DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent activating agent for the carboxylic acid.
-
Recommendation: Add 1-5 mol% of anhydrous DMF to the reaction mixture.
-
-
Insufficient Excess of Reagent: The reaction produces gaseous byproducts (SO₂ and HCl).[1] To drive the equilibrium towards the product, an excess of thionyl chloride is typically used.
-
Recommendation: Use at least 2-3 equivalents of thionyl chloride. Often, SOCl₂ can be used as the solvent itself if the starting material is soluble in it.[5]
-
Q3: My final product is dark brown and difficult to purify. What causes this discoloration?
Answer: Discoloration is often due to impurities in the starting materials or side reactions occurring at elevated temperatures.
Causality & Solutions:
-
Thionyl Chloride Impurities: Commercial thionyl chloride can contain sulfur chlorides (e.g., S₂Cl₂) which are yellow/orange and can lead to colored byproducts.[4]
-
Recommendation: As mentioned, distilling the thionyl chloride before use can remove these non-volatile impurities.
-
-
Side Reactions: Although the benzene rings in the molecule are somewhat deactivated, aggressive reaction conditions (very high temperatures, prolonged reaction times) with excess thionyl chloride could potentially lead to minor aromatic chlorination or other degradation pathways.
-
Recommendation: Avoid excessive heating. Once the reaction is complete (as indicated by the cessation of gas evolution and confirmed by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid), proceed with the workup promptly.
-
-
Purification Strategy: The primary method for purifying the final acyl chloride is vacuum distillation.[6][7]
-
Recommendation: After removing the excess thionyl chloride under reduced pressure (a process that can be aided by co-evaporation with a dry, high-boiling inert solvent like toluene), perform a fractional vacuum distillation.[8][9] This is highly effective at separating the desired product from non-volatile, colored impurities.
-
Q4: My purified product degrades over time, showing the reappearance of the carboxylic acid starting material. How can I improve its stability?
Answer: this compound is an acyl chloride, a class of compounds highly susceptible to hydrolysis. Any exposure to atmospheric or residual moisture will convert it back to the corresponding carboxylic acid.[10][11]
Causality & Solutions:
-
Hydrolysis: This is the most common degradation pathway. The carbon atom of the acyl chloride is highly electrophilic and readily attacked by water.
-
Recommendation: Handle and store the final product under strictly anhydrous and inert conditions (e.g., in a sealed ampoule under argon or nitrogen). Store in a refrigerator or freezer to slow down any potential decomposition pathways. Ensure all solvents and reagents used in the final steps are scrupulously dried.
-
-
Incompatible Materials: Avoid contact with alcohols, amines, and strong bases, as these will readily react with the acyl chloride.
-
Recommendation: Store in clean, dry glass containers. Avoid plastic containers, as plasticizers or other additives could potentially leach and react.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best method to purify the intermediate, 2-[(3-Chlorobenzyl)oxy]benzoic acid? Recrystallization is the most effective and scalable method. After the initial workup of the Williamson ether synthesis (typically an aqueous quench followed by extraction), the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to remove unreacted starting materials and inorganic salts. Purity can be checked by melting point and NMR spectroscopy.
FAQ 2: How can I be certain all the excess thionyl chloride is removed before distillation? Complete removal of excess SOCl₂ (b.p. 76 °C) is crucial to prevent bumping and decomposition during distillation of the higher-boiling product. After the initial removal by rotary evaporation, add a volume of dry toluene to the flask and evaporate again.[9] This process of co-evaporation effectively removes the last traces of volatile reagents. Perform this step 2-3 times for best results.
FAQ 3: What are the best analytical techniques to assess the purity of the final this compound?
-
¹H NMR Spectroscopy: This will confirm the structure and can be used to detect and quantify key impurities, such as the corresponding carboxylic acid (look for the disappearance of the broad acid proton and shifts in adjacent protons).
-
FT-IR Spectroscopy: This is excellent for confirming the conversion. Look for the disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of the sharp, strong C=O stretch of the acyl chloride (typically 1780-1815 cm⁻¹).
-
GC-MS: Useful for identifying any low-boiling impurities that may have carried through the synthesis.
-
HPLC: Can provide a quantitative assessment of purity. Note that the sample must be handled carefully to prevent hydrolysis on the column; derivatization (e.g., by quenching a small aliquot with methanol to form the stable methyl ester) is a common practice before analysis.[9]
FAQ 4: Are there alternatives to thionyl chloride? Yes, several other reagents can be used, each with its own advantages and disadvantages.
| Reagent | Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent; cat. DMF | Inexpensive, common reagent.[4] | Byproducts (SO₂, HCl) are corrosive gases. Can cause side reactions at high temps.[4] |
| Oxalyl Chloride ((COCl)₂) | Room temp, DCM/Toluene; cat. DMF | Mild conditions, gaseous byproducts (CO, CO₂, HCl) simplify workup.[5][12] | More expensive, highly toxic. |
| Phosphorus Pentachloride (PCl₅) | Varies, often gentle heating | Highly reactive.[13] | Solid reagent, byproduct (POCl₃) has a high boiling point and must be distilled off. |
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]
-
YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org. Chem., 82(6), 3245–3251. [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]
-
YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]
-
ResearchGate. (2018). How i can modify fatty acid in to acyl chloride using thionyl chloride?[Link]
-
Hopax. (2023). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]
- Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
-
Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
-
SciSpace. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. [Link]
-
PubMed. (2008). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
-
ResearchGate. (2008). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
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- 11. youtube.com [youtube.com]
- 12. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Stability issues of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride under different conditions
Welcome to the technical support center for 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this reagent. Here, we address common challenges and questions through detailed FAQs and troubleshooting protocols to ensure the success and reproducibility of your experiments.
Introduction
This compound is a highly reactive acylating agent used in complex organic synthesis. Its utility is derived from the benzoyl chloride moiety, a powerful electrophile for introducing the 2-[(3-Chlorobenzyl)oxy]benzoyl group. However, this high reactivity also makes the compound susceptible to degradation under various common laboratory conditions. Understanding and controlling these stability issues is paramount for achieving desired reaction outcomes, ensuring purity of products, and maintaining reagent integrity. This guide provides the foundational knowledge and practical steps to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the most critical factor in maintaining the chemical integrity of this reagent. Like most acyl chlorides, it must be rigorously protected from atmospheric moisture.
-
Environment: Store in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1][2]
-
Atmosphere: The container should be flushed with an inert gas (e.g., argon or dry nitrogen) before sealing to displace air and moisture.
-
Container: Use the original supplier bottle with a tightly sealed, corrosion-resistant cap (e.g., with a PTFE liner). If transferring to a new container, ensure it is thoroughly oven-dried and cooled under an inert atmosphere. For long-term storage, sealing the cap with paraffin film provides an additional barrier.
-
Aliquotting: For frequent use, it is best practice to transfer smaller, working quantities into separate, smaller vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to the laboratory environment.
Q2: What is the primary degradation pathway for this compound?
A2: The primary and most rapid degradation pathway is hydrolysis. The acyl chloride functional group is highly electrophilic and reacts readily with water—even trace amounts present in solvents or the atmosphere—to form the corresponding, and generally unreactive, 2-[(3-Chlorobenzyl)oxy]benzoic acid and hydrochloric acid (HCl).[3] This reaction is typically irreversible and is a common cause of failed or low-yield acylation reactions.
Q3: Which common laboratory solvents are compatible or incompatible with this compound?
A3: Solvent choice is critical. The compound's stability is dictated by the solvent's nature.
-
Compatible (Aprotic) Solvents: Anhydrous aprotic solvents are required for any reaction or dilution. Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and acetonitrile. Ensure these solvents are from a freshly opened bottle or have been properly dried using standard laboratory techniques (e.g., distillation from a drying agent or passage through a solvent purification system). Benzoyl chloride is generally soluble in a range of aprotic organic solvents.
-
Incompatible (Protic) Solvents: Protic solvents will rapidly degrade the compound. Avoid water, alcohols (methanol, ethanol), and primary or secondary amines.[4][5] These substances are nucleophilic and will react with the acyl chloride to form carboxylic acids, esters, or amides, respectively.[6]
Q4: I suspect my reagent has degraded. How can I quickly check its purity?
A4: A simple Infrared (IR) spectroscopy analysis can be indicative. A pure acyl chloride will show a strong carbonyl (C=O) stretch at a characteristic high frequency, typically around 1750-1800 cm⁻¹.[3] The corresponding carboxylic acid (the hydrolysis product) will have a broader C=O stretch at a lower frequency (approx. 1700-1725 cm⁻¹) and a very broad O-H stretch from 2500-3300 cm⁻¹. The presence of this broad O-H peak is a strong indicator of significant hydrolysis. For a more quantitative assessment, ¹H NMR spectroscopy can be used to detect the presence of the carboxylic acid proton or other impurity-related signals.
Troubleshooting Guide
This section addresses specific issues encountered during experiments, explaining the underlying chemical principles and providing actionable solutions.
| Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Low or No Yield in Acylation Reaction | 1. Reagent Degradation: The this compound has hydrolyzed to its corresponding carboxylic acid prior to the reaction. | Confirm Purity: Before starting, verify the purity of the reagent using IR or NMR as described in FAQ Q4. If significant degradation is observed, use a fresh, unopened bottle of the reagent. Causality: The carboxylic acid is a poor acylating agent under most conditions and will not participate in the desired reaction, leading to recovery of starting materials. |
| 2. In-situ Hydrolysis: Trace moisture in the reaction setup (glassware, solvents, or other reagents) is destroying the acyl chloride as the reaction proceeds. | Implement Rigorous Anhydrous Technique: • Oven-dry all glassware (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas. • Use freshly dried, anhydrous solvents. • Perform the entire reaction, including reagent transfers, under a positive pressure of argon or dry nitrogen. | |
| Formation of Unexpected Side Products | 1. Reaction with Nucleophilic Solvents/Impurities: The solvent or another reagent contains nucleophilic impurities (e.g., water, alcohols). For example, using ethanol as a solvent will produce ethyl 2-[(3-Chlorobenzyl)oxy]benzoate.[7] | Solvent Purity Check: Ensure all solvents and reagents are of appropriate purity and are free from reactive contaminants. Review the compatibility of all components in the reaction mixture. |
| 2. Thermal Decomposition: The reaction is being run at an elevated temperature, potentially causing decomposition. | Assess Thermal Stability: While many acyl chlorides are thermally stable, complex molecules can have unexpected decomposition pathways. Run the reaction at a lower temperature if possible. Consider performing a small-scale thermal stress test on the reagent alone in the reaction solvent to check for decomposition. | |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Different lots from a supplier may have varying levels of purity or may have been stored improperly during shipping or in the stockroom. | Qualify Each New Batch: Do not assume a new bottle of reagent will perform identically to the last. Perform a small-scale test reaction or analytical check (NMR, IR) on every new batch before using it in a critical, large-scale experiment. |
| 2. Inconsistent Handling: Subtle differences in handling procedures (e.g., time the bottle is open to the air) between experiments can introduce varying amounts of moisture. | Standardize Handling Protocol: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this reagent. This includes minimizing the time the container is open and always using an inert atmosphere for transfers. |
Technical Deep Dive
Key Degradation Pathways
The reactivity of this compound is centered on the electrophilic carbonyl carbon of the acyl chloride group. Any nucleophile present can attack this carbon, leading to a substitution reaction where the chloride ion is the leaving group. This is a classic Nucleophilic Acyl Substitution reaction.[8]
Caption: Primary degradation and reaction pathways for the acyl chloride.
Experimental Protocol: Quantitative Stability Assessment via HPLC
This protocol provides a self-validating method to determine the stability of this compound in a specific solvent over time.
Objective: To quantify the rate of degradation of the acyl chloride under defined conditions.
Materials:
-
This compound (test sample)
-
Anhydrous solvent of interest (e.g., Acetonitrile)
-
HPLC-grade water and acetonitrile for mobile phase
-
Formic acid or TFA (for mobile phase)
-
Autosampler vials with septa
-
Inert gas (Argon or Nitrogen)
-
Calibrated HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation (Under Inert Atmosphere):
-
In a glovebox or using a Schlenk line, accurately prepare a stock solution of ~1 mg/mL of the acyl chloride in the anhydrous test solvent. This is your T=0 master solution .
-
-
Time Point Zero (T=0) Sample:
-
Immediately transfer an aliquot of the master solution into an HPLC vial and seal it. This sample represents the initial, undegraded state of the reagent. Analyze it immediately.
-
-
Incubation:
-
Dispense the remaining master solution into several sealed HPLC vials.
-
Place these vials under the desired test condition (e.g., room temperature on the benchtop, 40°C oven, etc.).
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the test condition.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Method: Use a reverse-phase C18 column. A typical gradient method might be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Detection: Monitor at a wavelength where both the starting material and the expected hydrolysis product (the carboxylic acid) have strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks for the starting acyl chloride and the hydrolysis product based on their retention times (the more polar carboxylic acid will typically elute earlier).
-
Calculate the peak area percentage of the acyl chloride at each time point relative to the total area of all related peaks.
-
Plot the percentage of remaining acyl chloride vs. time to determine its stability profile under the tested condition.
-
Caption: Workflow for quantitative assessment of reagent stability.
References
- Pearson Education. (n.d.). What compounds are formed from the reaction of benzoyl chloride with nucleophiles?
- Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic substitution.
- ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable?
- Runli Chemical. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides.
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- Wikipedia. (n.d.). Acyl chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- National Center for Biotechnology Information. (n.d.). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents.
- Royal Society of Chemistry. (n.d.). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications.
- Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals.
- PubChem. (n.d.). 2-Chlorobenzyl chloride.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- BenchChem. (2025). Stability and storage conditions for 2-benzyloxybenzyl chloride.
Sources
- 1. wcu.edu [wcu.edu]
- 2. chemos.de [chemos.de]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 5. nj.gov [nj.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Amides from 2-[(3-Chlorobenzyl)oxy]benzoyl chloride
Welcome to the technical support center for the synthesis of amides using 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during this specific amide coupling reaction. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of amides from this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What could be the issue?
A1: Low or no product yield is a frequent challenge and can stem from several factors, primarily related to the reactivity of your starting materials and reaction conditions.
-
Cause 1: Hydrolysis of this compound. Acyl chlorides are highly susceptible to hydrolysis, reacting with any trace moisture to form the corresponding carboxylic acid, which is unreactive under these conditions.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Cause 2: Steric Hindrance. The bulky 2-[(3-Chlorobenzyl)oxy] group creates significant steric hindrance around the carbonyl carbon.[2][3] This can slow down the nucleophilic attack by the amine, especially if the amine itself is sterically hindered.
-
Solution: Consider using a less hindered amine if your synthetic route allows. Alternatively, increasing the reaction temperature or extending the reaction time may be necessary to overcome the steric barrier. However, be mindful that prolonged heating can lead to side product formation. A catalyst such as 4-dimethylaminopyridine (DMAP) can be added in small amounts to accelerate the reaction with sterically hindered amines.
-
-
Cause 3: Ineffective Neutralization of HCl. The reaction of an acyl chloride with an amine generates one equivalent of hydrogen chloride (HCl).[4][5] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least one equivalent of a suitable base, such as triethylamine (TEA) or pyridine, to scavenge the HCl produced. For less reactive amines, a slight excess of the base (1.1-1.5 equivalents) is often beneficial.
-
Q2: My final product is contaminated with a significant amount of 2-[(3-Chlorobenzyl)oxy]benzoic acid. How can I prevent this and remove the impurity?
A2: The presence of the carboxylic acid is a direct result of the hydrolysis of your starting acyl chloride.
-
Prevention: As detailed in Q1, the key is to maintain strictly anhydrous conditions throughout the reaction setup and execution.
-
Removal: The carboxylic acid impurity can typically be removed during the aqueous work-up.
-
Solution: After the reaction is complete, quench the reaction mixture and extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from your desired amide product in the organic layer.
-
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A3: Besides the unreacted starting materials and the hydrolyzed acyl chloride, other side products can form under certain conditions.
-
Cause 1: Double Acylation of Primary Amines. If you are using a primary amine (R-NH₂), it is possible for the initially formed amide to be acylated a second time, especially if an excess of the acyl chloride is used or if the reaction temperature is too high.
-
Solution: Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride. Add the acyl chloride slowly and at a low temperature (e.g., 0 °C) to the solution of the amine and base to maintain a low concentration of the acylating agent.[1]
-
-
Cause 2: Reaction with the Base. While less common with tertiary amine bases like triethylamine, more nucleophilic bases could potentially react with the acyl chloride.
-
Solution: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
-
-
Purification Strategy: A well-executed column chromatography is often necessary to separate the desired amide from closely related impurities.
-
Solution: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to effectively separate your product. Monitor the fractions carefully by TLC.
-
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-[(3-chlorobenzyl)oxy]benzamides (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization based on the specific amine used.[1][5]
Materials:
-
This compound
-
Substituted amine (1.0 eq.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).
-
Addition of Base: Add triethylamine (1.2 - 1.5 eq.) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and effectively dissolves reactants. Must be dry to prevent hydrolysis. |
| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct, driving the reaction to completion.[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reaction; warming to RT allows for completion.[1] |
| Stoichiometry | Amine (1.0 eq.), Acyl Chloride (1.0-1.1 eq.), Base (1.2-1.5 eq.) | Slight excess of acyl chloride can ensure full conversion of the amine. Excess base ensures complete HCl scavenging. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly reactive acyl chloride. |
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of amide formation.
Troubleshooting Workflow
Caption: Troubleshooting decision tree.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 19, 2026, from [Link]
-
American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library. Available at: [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved January 19, 2026, from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 19, 2026, from [Link]
-
Al Jasem, Y., Khan, M., Barkhad, F., Bugenhagen, B., White, F., al Hindawi, B., & Thiemann, T. (n.d.). Crystal Structures of Some 2-Alkoxybenzamides. ResearchGate. Available at: [Link]
-
ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
-
LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for Reactions with 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the selection of alternative and greener solvents for reactions involving this versatile reagent. Our aim is to empower you with the knowledge to optimize your reaction conditions, enhance sustainability, and overcome common experimental challenges.
I. Understanding the Reagent: this compound
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a benzyl ether moiety. The acyl chloride is highly electrophilic, making it an excellent reagent for nucleophilic acyl substitution reactions to form esters, amides, and ketones (via Friedel-Crafts acylation). The presence of the chlorobenzyl ether adds steric bulk and influences the electronic properties and solubility of the molecule.
Due to its high reactivity, this compound is sensitive to moisture and protic solvents, which can lead to hydrolysis and the formation of the corresponding carboxylic acid. Therefore, careful selection of an appropriate solvent is critical to ensure the success of your synthetic transformations.
II. Troubleshooting Guide: Common Issues in Solvent Selection
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: My reaction is sluggish or incomplete. What are the potential solvent-related causes?
Answer:
Several factors related to your choice of solvent can lead to a slow or incomplete reaction.
-
Poor Solubility of Starting Materials: this compound, with its relatively large and somewhat non-polar structure, may have limited solubility in certain solvents. If your nucleophile or other reagents are also not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Consider a solvent or solvent mixture that can fully dissolve all reactants. For instance, while a non-polar solvent like hexane might be a poor choice, a more polar aprotic solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) may be more effective.
-
-
Low Reaction Temperature: Some reactions require a certain activation energy to proceed at a reasonable rate.
-
Solution: If your chosen solvent has a low boiling point (e.g., diethyl ether, dichloromethane), you are limited to lower reaction temperatures. Switching to a higher-boiling solvent such as toluene or cyclopentyl methyl ether (CPME) could allow for heating the reaction to increase the rate.
-
-
Solvent-Reactant Interactions: The solvent is not always an innocent bystander.
-
Solution: Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes stabilize intermediates to an extent that slows down the desired reaction pathway. If you suspect this, switching to a less coordinating solvent might be beneficial.
-
Question 2: I am observing significant byproduct formation. How can the solvent be the culprit?
Answer:
Byproduct formation is a common issue, and the solvent can play a direct or indirect role.
-
Reaction with Protic Impurities: The most common issue with acyl chlorides is their reaction with water or other protic impurities in the solvent.[1]
-
Solution: Always use anhydrous solvents. Ensure your glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The primary byproduct of hydrolysis is 2-[(3-chlorobenzyl)oxy]benzoic acid.
-
-
Solvent-Induced Side Reactions: In Friedel-Crafts acylation, the choice of solvent can dramatically affect the outcome.[2] For instance, using a solvent that can also be acylated (like toluene in some conditions) can lead to a mixture of products.
-
Solution: For Friedel-Crafts reactions, it is often best to use a non-reactive solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide. Alternatively, using an excess of the aromatic substrate can serve as the solvent.
-
-
Temperature-Related Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products.
-
Solution: If you need to heat your reaction, choose a solvent that allows for a controlled temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
Question 3: I'm trying to use a "green" solvent, but the reaction isn't working as well as in traditional solvents. What should I do?
Answer:
Switching to greener solvents is a commendable goal, but it often requires some optimization.[3][4]
-
Different Polarity and Solubility Profiles: Green solvents may have different polarity and solubility characteristics compared to their traditional counterparts.
-
Solution: You may need to screen a few different green solvents to find one that provides the optimal balance of solubility and reactivity. For example, if you are replacing THF, you might consider 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
-
Aqueous Workup Challenges: Some bio-based solvents, like Cyrene™, are highly polar and water-miscible, which can complicate the extraction of your product.[5][6]
-
Solution: The workup procedure may need to be adapted. For water-miscible solvents, you may need to use a different extraction solvent or employ techniques like back-extraction to isolate your product.
-
-
Reaction Rate Differences: The reaction kinetics can be different in greener solvents.
-
Solution: You may need to adjust the reaction time or temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting an alternative solvent?
A1: When selecting a solvent, you should consider a balance of chemical efficiency, safety, environmental impact, and industrial constraints.[7][8] Key properties include:
-
Polarity and Dielectric Constant: This will affect the solubility of your reactants and the stability of any charged intermediates.[2]
-
Boiling Point: This determines the temperature range at which you can run your reaction.
-
Aprotic vs. Protic: For reactions with acyl chlorides, aprotic solvents are essential to prevent hydrolysis.[1]
-
Safety: Consider the flammability (flash point), toxicity, and potential for peroxide formation (especially with ethers).[3]
-
Environmental Impact: Look for solvents that are biodegradable, have a low potential for ozone depletion, and are not persistent in the environment.[7]
Q2: Which green solvents are good starting points for replacing common laboratory solvents like dichloromethane (DCM) or tetrahydrofuran (THF)?
A2: There are several greener alternatives available:
-
To replace DCM: 2-Methyltetrahydrofuran (2-MeTHF) is a good option. It is derived from renewable resources and has a higher boiling point than DCM.
-
To replace THF: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent alternatives. CPME is particularly noted for its lower tendency to form peroxides compared to THF.
-
To replace polar aprotic solvents like DMF or NMP: Cyrene™ is a bio-based dipolar aprotic solvent that can be a suitable replacement in some cases, such as in amide bond formation.[5][6]
Q3: Can I perform a Friedel-Crafts acylation using this compound in a green solvent?
A3: Yes, but with careful consideration. While traditional Friedel-Crafts reactions often use halogenated solvents, greener alternatives are being explored. You could consider using a solvent like anisole (if it is your substrate) in excess. Some ionic liquids and deep eutectic solvents have also been shown to act as both the catalyst and the solvent in Friedel-Crafts acylations, offering a much greener approach. However, the compatibility of these systems with the benzyl ether moiety in your specific molecule would need to be experimentally verified.
Q4: How does the presence of the benzyl ether and the chloro substituent in my molecule affect solvent choice?
A4: The 2-[(3-chlorobenzyl)oxy]benzoyl group makes the molecule relatively large and lipophilic. This suggests that it will be more soluble in moderately polar to non-polar aprotic solvents. Ethereal solvents like THF, 2-MeTHF, and CPME should be good choices due to the "like-dissolves-like" principle, as they share the ether functional group.[9] The chloro substituent adds to the molecular weight and slightly increases the polarity. In general, solvents that are compatible with both ethers and acyl chlorides will be suitable.
IV. Data and Protocols
Table 1: Properties of Common and Alternative Solvents
This table provides a comparison of key physical and safety properties of selected solvents to aid in your decision-making process.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Classification | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 9.1 | 3.1 | Traditional | Volatile, suspected carcinogen |
| Tetrahydrofuran (THF) | 66 | 7.6 | 4.0 | Traditional | Can form explosive peroxides |
| Toluene | 111 | 2.4 | 2.4 | Traditional | Toxic, environmental concerns |
| Acetonitrile | 82 | 37.5 | 5.8 | Traditional | Toxic, volatile |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | 4.2 | Greener Alternative | Bio-derived, less water-soluble than THF |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | 3.1 | Greener Alternative | Low peroxide formation, hydrophobic |
| Cyrene™ | 202 | 39.9 | 8.8 | Greener Alternative | Bio-based, high boiling point, water-miscible |
| Ethyl Acetate | 77 | 6.0 | 4.4 | Greener Alternative | Low toxicity, flammable |
Experimental Protocol: Solvent Screening for Amide Synthesis
This protocol outlines a general procedure for screening different solvents for the reaction of this compound with a primary amine.
1. Preparation:
- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
- Ensure all solvents are anhydrous.
- Use a fresh bottle of this compound.
2. Reaction Setup:
- In separate, dry reaction vials equipped with magnetic stir bars, dissolve the primary amine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the solvent to be tested (e.g., 2-MeTHF, CPME, ethyl acetate).
- Cool the solutions to 0°C in an ice bath.
3. Reaction Execution:
- To each vial, add a solution of this compound (1.0 equivalent) in the corresponding solvent dropwise over 5 minutes.
- Allow the reactions to warm to room temperature and stir for a designated time (e.g., 4 hours).
4. Monitoring and Analysis:
- Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the desired amide product.
- Compare the reaction profiles in the different solvents to identify the most efficient one.
5. Workup:
- Upon completion, quench the reactions with a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.
V. Visualizing the Decision-Making Process
The following diagram illustrates a logical workflow for selecting an appropriate alternative solvent for your reaction.
Caption: A decision-making workflow for selecting an alternative solvent.
VI. References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 5. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: A Guide to Managing 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Welcome to the technical support center for 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 2-[(3-chlorobenzyl)oxy]benzoyl moiety into a variety of molecules. However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to hydrolysis. The primary challenge in working with this compound is preventing its reaction with ambient moisture, which leads to the formation of the corresponding carboxylic acid and hydrochloric acid.[1] This degradation not only consumes the starting material, reducing reaction yields, but the resulting hydrochloric acid can also catalyze undesired side reactions or degrade sensitive substrates.
This guide will equip you with the knowledge and protocols to effectively manage the moisture sensitivity of this compound, ensuring reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common sign of degradation is the evolution of hydrogen chloride (HCl) gas upon exposure to air, which can be observed as fuming.[2] You may also notice a change in the physical appearance of the compound, such as cloudiness or the formation of a solid precipitate, which is the corresponding carboxylic acid. A pungent, irritating odor is also characteristic of acyl chloride hydrolysis.[3]
Q2: How should I properly store this compound to maintain its integrity?
A2: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[4] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[4][5] It is advisable to store the container within a desiccator to provide an additional layer of protection against moisture.
Q3: What are the immediate consequences of accidental moisture exposure?
A3: Accidental exposure to moisture will initiate a rapid and exothermic hydrolysis reaction.[1] This will lead to the formation of 2-[(3-chlorobenzyl)oxy]benzoic acid and corrosive HCl gas.[3] This not only compromises the purity of your reagent but also poses a safety hazard due to the release of corrosive fumes.
Q4: Can I visually assess the quality of my this compound before use?
A4: A visual inspection can be a preliminary indicator. The compound should be a clear liquid. Any turbidity, discoloration, or the presence of solid material suggests degradation. However, for critical applications, it is always recommended to use freshly opened or recently verified material. For quantitative assessment, analytical techniques such as NMR or IR spectroscopy can be employed to detect the presence of the carboxylic acid impurity.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low or No Yield in Acylation Reactions
Symptoms:
-
The starting material is consumed, but the desired product is not formed in the expected yield.
-
The major byproduct isolated is 2-[(3-chlorobenzyl)oxy]benzoic acid.
Root Cause Analysis:
This is a classic symptom of premature hydrolysis of the acyl chloride. The nucleophile in your reaction is competing with water for the electrophilic acyl chloride.
Workflow for Diagnosing and Resolving Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Corrective Actions:
-
Rigorous Exclusion of Moisture: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents and other liquid reagents must be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed, anhydrous-grade bottles.
-
Inert Atmosphere Techniques: Conduct all manipulations of this compound under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or within a glovebox.
-
Syringe and Cannula Transfers: Use oven-dried syringes and needles for transferring the acyl chloride. For larger quantities, cannula transfer techniques are recommended to minimize exposure to the atmosphere.
-
Reagent Purity Check: If the problem persists, the purity of the acyl chloride should be verified. An aliquot can be carefully quenched with an anhydrous alcohol (e.g., methanol) and analyzed by HPLC or NMR to determine the extent of hydrolysis.[7]
Issue 2: Inconsistent Reaction Rates or Side Product Formation
Symptoms:
-
Reaction times vary significantly between batches.
-
Unexpected byproducts are observed, potentially from the degradation of starting materials or products.
Root Cause Analysis:
The presence of HCl, generated from the hydrolysis of the acyl chloride, can act as an unintended catalyst or reactant, leading to side reactions or decomposition of acid-sensitive functional groups in your substrate or product.
Logical Flow for Mitigating Side Reactions:
Caption: Strategy to address reaction inconsistency.
Detailed Corrective Actions:
-
Inclusion of an Acid Scavenger: In reactions where the generation of HCl is unavoidable or suspected, the addition of a non-nucleophilic base is crucial. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the in-situ generated HCl.[1] Pyridine can also be used, acting as both a base and a nucleophilic catalyst in some acylation reactions.
-
Stoichiometry of the Base: The amount of base added should be at least stoichiometric to the acyl chloride to ensure complete neutralization of the HCl produced. An excess of the base is often used.
-
Temperature Control: Exothermic reactions can accelerate degradation. Maintain strict temperature control throughout the reaction, especially during the addition of the acyl chloride.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
This protocol outlines the standard procedure for handling this moisture-sensitive reagent to minimize degradation.
Materials:
-
This compound in a sealed bottle
-
Oven-dried glassware (e.g., reaction flask with a septum-sealed sidearm)
-
Dry, inert gas source (Nitrogen or Argon) with a manifold
-
Dry syringes and needles
-
Anhydrous solvent for reaction
Procedure:
-
Inert Atmosphere Preparation: Assemble the reaction glassware and purge with a steady stream of inert gas for at least 10-15 minutes.
-
Equilibration: Allow the bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Dispensing: Puncture the septum of the reagent bottle with a needle connected to the inert gas manifold to introduce a positive pressure. Use a second, dry syringe to withdraw the desired volume of the acyl chloride.
-
Transfer: Immediately transfer the acyl chloride to the reaction flask, injecting it through the septum against a counterflow of inert gas.
-
Storage of Partially Used Reagent: After dispensing, ensure the reagent bottle is securely sealed under a positive pressure of inert gas. For long-term storage, wrapping the cap with paraffin film is recommended.
Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy
This protocol provides a quick method to qualitatively assess the purity of your acyl chloride.
Principle:
The hydrolysis of an acyl chloride to a carboxylic acid can be monitored by observing changes in the carbonyl stretching frequency in the infrared spectrum.
Characteristic IR Stretching Frequencies:
| Functional Group | Wavenumber (cm⁻¹) |
| Acyl Chloride (C=O) | ~1780 - 1815 |
| Carboxylic Acid (C=O) | ~1700 - 1725 |
| Carboxylic Acid (O-H) | ~2500 - 3300 (broad) |
Procedure:
-
Sample Preparation: In a glovebox or under a flow of inert gas, place a small drop of the this compound between two dry salt plates (e.g., NaCl or KBr).
-
Acquire Spectrum: Immediately acquire the FT-IR spectrum.
-
Analysis: A sharp, strong absorption band in the region of 1780-1815 cm⁻¹ is indicative of the acyl chloride. The presence of a significant peak around 1700-1725 cm⁻¹ and a broad O-H stretch suggests hydrolysis to the carboxylic acid.
In-Text Citations & References
This guide was compiled using information from authoritative sources in chemical safety and organic synthesis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoyl Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
- Beste, G. W., & Hammett, L. P. (1940). Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion. Journal of the American Chemical Society, 62(9), 2481–2486.
- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. The Effect of Hydroxyl Ions, Temperature, and Substituents on the Rate of Hydrolysis of Benzoyl Chloride. Journal of the Chemical Society (Resumed), 1729-1733.
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Retrieved from [Link]
-
Save My Exams. (2023, June 25). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). reactions of acyl chlorides with water, alcohols or phenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of hydrolysis of benzoyl chloride. PubChem. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). 2-Chloro Benzyl Chloride. Retrieved from [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Welcome to the technical support center for 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the success and safety of your chemical transformations.
Introduction
This compound is a valuable acylating agent in organic synthesis, enabling the introduction of the 2-(3-chlorobenzyloxy)benzoyl moiety into a wide range of molecules. As with any reactive chemical, scaling up reactions from the laboratory bench to pilot or production scale presents a unique set of challenges. This guide will address common issues encountered during these scale-up activities, with a focus on esterification and amidation reactions.
Core Chemical Properties and Safety at a Glance
A thorough understanding of the reagent's properties is paramount for safe and successful scale-up.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.13 g/mol | [1] |
| Appearance | Not explicitly stated, but related benzoyl chlorides are typically colorless to pale yellow liquids or solids. | [2][3] |
| Solubility | Insoluble in water; soluble in common aprotic organic solvents like dichloromethane (DCM), chloroform, diethyl ether, and tetrahydrofuran (THF). | [4][5] |
| Reactivity | Highly reactive acyl chloride, susceptible to nucleophilic attack. Reacts exothermically with protic solvents like water and alcohols. | [5][6] |
Safety and Handling Precautions:
This compound is classified as harmful and an irritant.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]
Troubleshooting Guide: Scaling Up Your Reaction
This section addresses specific problems you may encounter during the scale-up of reactions with this compound in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
Question: We are seeing a significant drop in yield when scaling up our esterification reaction from a 1 g to a 100 g scale. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common challenge and can often be attributed to several factors that are magnified at a larger scale.
-
Inadequate Mixing: At a larger scale, inefficient stirring can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, causing decomposition of the starting material or product. It also results in poor mass transfer, meaning the reactants do not encounter each other effectively.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and homogenous mixing. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity of your reaction mixture.
-
-
Poor Temperature Control: The exothermic nature of the acylation reaction can be difficult to manage on a larger scale.[7] A runaway reaction can lead to side product formation and a significant decrease in yield.
-
Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch process where the this compound is added slowly to the solution of the nucleophile, allowing the cooling system to dissipate the heat generated.[8] Reaction calorimetry can be a valuable tool to quantify the heat of reaction and design an appropriate thermal management strategy for scale-up.[6][9][10][11]
-
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture, and even small amounts of water can hydrolyze the starting material to the corresponding carboxylic acid, which is unreactive under these conditions.[7][12]
-
Solution: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Side Reaction: Benzyl Ether Cleavage: While benzyl ethers are generally stable, they can be cleaved under strongly acidic conditions.[2] The hydrogen chloride (HCl) generated as a byproduct of the reaction can, in some cases, lead to the cleavage of the 3-chlorobenzyl ether, especially at elevated temperatures.
-
Solution: The reaction should be run at the lowest effective temperature. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to scavenge the HCl as it is formed.[7]
-
Issue 2: Formation of Impurities and Purification Challenges
Question: During the work-up of our scaled-up reaction, we are observing a significant amount of an unknown impurity that is difficult to separate from our desired ester product. What could this be and how can we improve our purification process?
Answer: The formation of impurities is a common issue, and their identity often provides clues to optimize the reaction and purification.
-
Potential Impurities:
-
2-[(3-Chlorobenzyl)oxy]benzoic Acid: This is the hydrolysis product of the starting material. Its presence indicates moisture contamination. It is an acidic impurity that can often be removed with a basic wash during work-up.
-
Unreacted Starting Material (Alcohol/Amine): If the reaction has not gone to completion, you will have unreacted nucleophile.
-
Diacylated Product: In the case of a diol or diamine, over-acylation can occur.
-
Products of Benzyl Ether Cleavage: If the benzyl ether is cleaved, you may form 2-hydroxybenzoyl ester and 3-chlorobenzyl chloride.
-
-
Optimizing the Work-up and Purification:
-
Aqueous Work-up: A standard work-up procedure for these reactions involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed sequentially with a dilute acid (to remove excess amine), a dilute base (like sodium bicarbonate solution to remove unreacted acyl chloride and the benzoic acid byproduct), and finally with brine.
-
Crystallization: If your product is a solid, recrystallization is often an effective method for purification on a large scale. The choice of solvent is critical and will need to be determined experimentally.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It is generally reserved for high-value products or when other methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for scaling up reactions with this compound?
A1: Aprotic solvents are essential. Dichloromethane (DCM) and chloroform are commonly used due to their inertness.[5] Ethers like tetrahydrofuran (THF) and diethyl ether can also be good choices, provided they do not participate in the reaction.[5] For industrial applications, toluene is often a preferred solvent due to its higher boiling point and lower cost.[1][13]
Q2: How can I monitor the progress of my scaled-up reaction?
A2: On a large scale, taking aliquots for analysis can be challenging. In-line monitoring techniques are preferable.
-
Thin-Layer Chromatography (TLC): Still a viable and quick method if you can safely take a sample.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for accurate monitoring of reactant consumption and product formation.[14][15]
-
Infrared (IR) Spectroscopy: In-line IR probes can monitor the disappearance of the acyl chloride carbonyl stretch and the appearance of the ester or amide carbonyl stretch.[14]
-
Raman Spectroscopy: This can also be used to monitor the reaction progress in real-time.[16]
Q3: Is the reaction significantly exothermic, and what precautions should I take?
A3: Yes, the reaction of acyl chlorides with nucleophiles is generally exothermic.[7] On a large scale, this heat can accumulate and lead to a dangerous increase in temperature and pressure.
-
Precautions:
-
Always perform a risk assessment before starting a scaled-up reaction.
-
Use a reactor with adequate cooling capacity.
-
Employ a semi-batch addition of the acyl chloride.
-
Have a quench plan in place in case of a thermal runaway.
-
Q4: Can the HCl byproduct cause any issues with the 2-[(3-Chlorobenzyl)oxy] moiety?
A4: Yes, there is a potential for the HCl byproduct to cleave the benzyl ether, especially at elevated temperatures.[2] Benzyl ethers are generally stable to mild acidic conditions at room temperature, but prolonged exposure to strong acids or heating can cause cleavage. The use of a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine is highly recommended to neutralize the HCl as it is formed.
Experimental Protocols
General Protocol for Large-Scale Esterification
This protocol is a general guideline and should be optimized for your specific substrate.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser with a drying tube, and an addition funnel is assembled and thoroughly dried.
-
Inert Atmosphere: The reactor is purged with nitrogen or argon.
-
Charge Reactants: The alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents) are dissolved in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.
-
Addition of Acyl Chloride: this compound (1.0-1.1 equivalents) is dissolved in the same anhydrous solvent and added dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: The reaction is quenched by the slow addition of water or 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Visualizing the Workflow
Caption: A generalized workflow for scaling up esterification reactions.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low yield issues.
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
- Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis.
-
PubMed Central (PMC). (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
- BenchChem. (n.d.). Preventing cleavage of benzyl ether during subsequent reactions.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
- Wiley Online Library. (n.d.). Substituted Benzyl Esters. In Houben-Weyl Methods of Organic Chemistry.
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
IARC Publications. (n.d.). α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE. Retrieved from [Link]
- Royal Society of Chemistry. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. The Analyst.
- SparkNotes. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters.
- ScienceDirect. (n.d.). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
-
H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter. Retrieved from [Link]
- ACS Publications. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety.
- ACS Publications. (2020). Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. Organic Process Research & Development.
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
THURNE. (n.d.). Reaction Calorimetry in continuous flow mode. Retrieved from [Link]
- BenchChem. (n.d.). Solubility of 3-Ethylbenzoyl Chloride in Organic Solvents: A Technical Guide.
- Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.
- Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry.
- ACS Publications. (n.d.). Advances in Continuous Flow Calorimetry. Organic Process Research & Development.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobenzyl Chloride.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
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Validation & Comparative
A Comparative Guide to Acylating Agents: Evaluating 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Abstract
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone transformation in organic synthesis, pivotal to the fields of drug discovery and materials science. The choice of acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, a sterically demanding and electronically nuanced reagent, with other conventional acylating agents. We will deconstruct the interplay of steric and electronic factors that govern its reactivity and explore its potential applications where controlled selectivity is paramount. This analysis is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting reagents for complex synthetic challenges.
Introduction: The Strategic Selection of an Acylating Agent
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides. Acyl chlorides sit at the apex of this hierarchy due to the excellent leaving group ability of the chloride ion. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity in molecules with multiple nucleophilic sites. Consequently, chemists have developed a vast arsenal of acylating agents with finely tuned properties.
The subject of this guide, this compound, is a substituted benzoyl chloride designed for specialized applications. Its utility arises not from sheer reactivity, but from the precise control afforded by its unique architecture. To appreciate its role, we must first analyze its structure in the context of fundamental chemical principles.
Structural Features of this compound:
-
Acyl Chloride: The highly reactive functional group responsible for the acylation.
-
Ortho-Substituent: The large 3-chlorobenzyloxy group is positioned adjacent to the reactive center. This is the molecule's most defining feature, introducing significant steric bulk.
-
Meta-Chloro Group: The chlorine atom on the benzyl ring has a minor, electron-withdrawing inductive effect that is electronically distant from the acyl chloride carbonyl group.
This guide will compare this specialized agent against a panel of standard acylating agents to highlight its unique profile.
Comparative Analysis: Reactivity, Sterics, and Electronics
The choice of an acylating agent requires a careful balance of reactivity and selectivity. The performance of this compound is best understood by comparing it to benchmark reagents.
The Panel of Comparators
-
Benzoyl Chloride: The parent compound, serving as the baseline for aromatic acylating agents.[1]
-
Acetyl Chloride: A highly reactive, small aliphatic acyl chloride, used to contrast aromatic vs. aliphatic reactivity.
-
Pivaloyl Chloride: A sterically hindered aliphatic acyl chloride, providing a direct comparison for the effects of steric bulk.[2][3]
-
2-Methoxybenzoyl Chloride: An ortho-substituted benzoyl chloride that helps decouple the steric and electronic effects of the substituent.
-
Acetic Anhydride: A less reactive agent than acyl chlorides, often used for milder, more controlled acetylations.
The Decisive Factors
A. Electronic Effects: The reactivity of the carbonyl carbon in benzoyl chlorides is modulated by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity.[4]
The benzyloxy group in this compound presents a complex case. It is an electron-donating group through resonance but exerts an electron-withdrawing inductive effect. However, as we will see, this electronic influence is largely overshadowed by steric factors.
B. Steric Hindrance: This is the dominant factor governing the reactivity of this compound. The bulky ortho-(3-chlorobenzyl)oxy group physically obstructs the trajectory of an incoming nucleophile, significantly slowing the rate of reaction.[5] This effect is analogous to that seen with pivaloyl chloride, where the tert-butyl group hinders acylation.[2] This reduced reactivity is not a drawback; rather, it is a design feature that can be exploited to achieve chemoselectivity. For instance, a sterically hindered acylating agent may selectively acylate a less hindered primary amine in the presence of a more hindered secondary amine.[6][7]
Data Summary
The following table provides a qualitative comparison of the selected acylating agents.
| Acylating Agent | Relative Reactivity | Steric Hindrance | Key Characteristics & Applications |
| This compound | Low | Very High | Specialized reagent for high chemoselectivity; acylation of sterically accessible nucleophiles. |
| Benzoyl Chloride | High | Low | General-purpose benzoylating agent for alcohols, phenols, and amines.[1] |
| Acetyl Chloride | Very High | Very Low | Highly reactive acetylating agent; can lead to side reactions if not controlled. |
| Pivaloyl Chloride | Low | High | Protection of sterically unhindered hydroxyl groups; provides stable pivaloyl esters.[3][8] |
| 2-Methoxybenzoyl Chloride | Moderate | Moderate | Less reactive than benzoyl chloride due to moderate steric bulk from the ortho-methoxy group. |
| Acetic Anhydride | Moderate | Very Low | Milder acetylating agent than acetyl chloride; often requires a catalyst (e.g., DMAP).[3] |
Mechanistic Insights and Workflow Visualization
All acyl chlorides react with nucleophiles (Nu-H) via a nucleophilic acyl substitution mechanism. The reaction typically proceeds through a tetrahedral intermediate.
Experimental Protocols: A Guide to Practice
The following protocols are representative methodologies for the acylation of common nucleophiles. While these are generalized, they serve as a robust starting point for reactions involving sterically hindered acyl chlorides like this compound.
Protocol 1: N-Acylation of a Primary Amine (Schotten-Baumann Conditions)
The Schotten-Baumann reaction is a classic method for acylating amines and alcohols in a two-phase system, which is highly effective for generating amides. [9][10][11]The aqueous base neutralizes the HCl byproduct, driving the reaction to completion. [12] Objective: To synthesize an N-acylated product from a primary amine using a hindered acyl chloride.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (or other acyl chloride) (1.1 eq)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in dichloromethane. Add an equal volume of 2M NaOH solution.
-
Addition of Acylating Agent: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Add the acyl chloride (1.1 eq), dissolved in a minimal amount of dichloromethane, dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Causality Note: The use of a biphasic system is crucial. The amine and acyl chloride reside primarily in the organic phase, while the NaOH base in the aqueous phase neutralizes the generated HCl, preventing the protonation and deactivation of the starting amine. [11]
Protocol 2: O-Acylation of a Phenol
The acylation of phenols to form esters is another fundamental application. [13][14][15]For less reactive or hindered phenols, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. [3] Objective: To synthesize a phenyl ester from a phenol using a hindered acyl chloride.
Materials:
-
Phenol (1.0 eq)
-
This compound (or other acyl chloride) (1.2 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, N₂-purged flask, add the phenol (1.0 eq), anhydrous DCM, and the base (Pyridine or Triethylamine, 2.0 eq). If using, add DMAP (0.1 eq).
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add the acyl chloride (1.2 eq), dissolved in anhydrous DCM, dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. For very hindered substrates, gentle heating (40 °C) may be required.
-
Workup: Quench the reaction by slowly adding water. Dilute with more DCM. Wash the organic layer sequentially with 1M HCl (2x, to remove the base), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Causality Note: DMAP acts as a hyper-nucleophilic catalyst. It first reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the phenol. This catalytic cycle significantly increases the rate of acylation for less reactive nucleophiles. [3]
Conclusion and Outlook
This compound represents a class of specialized acylating agents where reactivity is deliberately attenuated by steric hindrance. While it is less reactive than its unhindered counterpart, benzoyl chloride, its value lies in its potential for enhanced chemoselectivity. Its bulky architecture allows for the targeted acylation of sterically accessible nucleophiles in complex molecular environments, minimizing side reactions with more hindered sites.
For the practicing chemist, the selection between a highly reactive agent like benzoyl chloride and a sterically demanding one like this compound is a strategic choice. When raw speed and throughput are desired for simple substrates, the former is often preferred. However, in the synthesis of complex molecules, such as pharmaceutical intermediates where precision is paramount, the controlled and selective reactivity offered by sterically hindered agents is indispensable. Understanding the fundamental principles of steric and electronic effects is crucial for leveraging these advanced reagents to their full potential.
References
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- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021).
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- J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.
- OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester.
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- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (N.D.).
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- Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020).
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- ACS Publications. Steric, conformational, and electronic effects as revealed by acidities of substituted xanthenes and reactions of substituted xanthenyl and related carbanions with benzyl chloride. The Journal of Organic Chemistry.
- Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- PrepChem.com. Preparation of 2-chlorobenzyl chloride.
- Benchchem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2025).
- PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- Google Patents. US3996274A - Method for producing chlorobenzoyl chloride.
- Wikipedia. Benzoyl chloride.
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A Comparative Guide for Synthetic Chemists: 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride vs. Benzoyl Chloride
In the vast landscape of organic synthesis, acyl chlorides are indispensable reagents for the formation of esters, amides, and ketones. Among these, benzoyl chloride has long been a workhorse, valued for its high reactivity and utility in installing a simple benzoyl group.[1] However, the demands of modern drug discovery and complex molecule synthesis often necessitate more functionalized and specialized building blocks. This guide provides a detailed comparison between the standard benzoyl chloride and a more complex analogue, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, highlighting the strategic advantages the latter offers for targeted synthesis.
At a Glance: Structural and Reactivity Profiles
The fundamental difference between these two reagents lies in the substitution on the aromatic ring. Benzoyl chloride is the parent acyl chloride of benzoic acid. In contrast, this compound features a bulky, electron-donating ether linkage at the ortho-position and a chlorine atom on the appended benzyl ring. This substitution pattern is not trivial; it fundamentally alters the molecule's electronic properties, steric profile, and, most importantly, its synthetic purpose.
| Feature | Benzoyl Chloride | This compound |
| Molecular Formula | C₇H₅ClO | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 140.57 g/mol | 297.14 g/mol |
| Structure | Structure not readily available in public repositories, inferred from name. | |
| Key Feature | Unsubstituted aromatic ring | Ortho-(3-chlorobenzyloxy) substituent |
| Predicted Reactivity | High | Moderate |
| Primary Function | General benzoylating agent | Introduction of a specific pharmacophore/functional handle |
The Core Directive: Beyond Simple Acylation
The primary advantage of using this compound is not to achieve a faster or higher-yielding benzoylation, but to introduce a complex, multi-functional moiety in a single step. Benzoyl chloride provides a simple phenylcarbonyl group. This compound, however, delivers the entire 2-[(3-Chlorobenzyl)oxy]benzoyl scaffold.
This is a critical distinction for drug development professionals. The design of novel therapeutics often involves creating molecules with specific three-dimensional shapes and electronic surfaces to interact with biological targets like enzymes or receptors. The 2-[(3-Chlorobenzyl)oxy]benzoyl group may be a pre-designed pharmacophore intended to fit into a specific binding pocket. Research into related salicylic acid derivatives, for instance, has shown that such complex side chains are crucial for achieving selectivity in cyclooxygenase (COX) enzyme inhibition, potentially offering advantages over simpler drugs like aspirin.[2][3]
Caption: Strategic outcome of reagent choice in synthesis.
Unpacking the Reactivity: An Electron-Donating Ortho Group's Influence
The rate-determining step in nucleophilic acyl substitution is the attack of a nucleophile on the electrophilic carbonyl carbon.[4] The reactivity of this carbon is highly sensitive to electronic effects from substituents on the aromatic ring.
-
Benzoyl Chloride: The unsubstituted phenyl ring has a baseline electron-withdrawing inductive effect, making the carbonyl carbon highly electrophilic and reactive.[1]
-
This compound: The ether oxygen at the ortho-position acts as an electron-donating group (EDG) through resonance (+M effect). It pushes electron density into the aromatic ring and, subsequently, towards the carbonyl group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.
Consequently, This compound is predicted to be less reactive than benzoyl chloride. This attenuated reactivity can be advantageous, potentially leading to greater selectivity in reactions with polyfunctional molecules or helping to control exothermic reactions.
Caption: Electronic effects governing acyl chloride reactivity.
Experimental Protocol: Representative Acylation of a Primary Amine
Objective: To synthesize N-alkyl-2-[(3-Chlorobenzyl)oxy]benzamide.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: A similar reaction with benzoyl chloride would likely be complete in under an hour due to its higher reactivity.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-alkyl-2-[(3-Chlorobenzyl)oxy]benzamide.
Caption: Experimental workflow for amine acylation.
Conclusion for the Bench Chemist
The choice between this compound and benzoyl chloride is dictated entirely by synthetic strategy.
-
Choose Benzoyl Chloride for its high reactivity and efficiency when the goal is simple benzoylation of alcohols, amines, or for use in Friedel-Crafts acylations. It is a fundamental tool for adding a robust, simple aromatic ketone or ester functionality.
-
Choose this compound when the synthetic target requires the specific 2-[(3-Chlorobenzyl)oxy]benzoyl substructure. Its primary advantage is not its reactivity profile but its ability to act as an advanced building block, delivering a complex and targeted functionality in a single, efficient step. Be prepared for slightly longer reaction times and potentially more challenging purifications compared to its simpler counterpart, a necessary trade-off for the structural complexity gained.
By understanding the distinct roles of these reagents, researchers can make more informed and strategic decisions, accelerating the synthesis of complex molecules and advancing the frontiers of chemical and pharmaceutical research.
References
-
Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(4). Available at: [Link][2]
-
Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Widya Mandala Surabaya Catholic University Repository. Available at: [Link][3]
-
Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid. Retrieved from [5]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link][4]
-
Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides. Retrieved from [6]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). α-Chlorinated toluenes and benzoyl chloride. Retrieved from [Link][7]
-
ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link][8]
-
Google Patents. (n.d.). Method for preparing 2-chlorobenzoyl chloride. Retrieved from [9]
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A Comparative Guide to the Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride: A Validated High-Performance Method
This guide provides an in-depth technical comparison of synthesis methodologies for 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, a key intermediate in pharmaceutical development. We will introduce and validate a novel, high-efficiency, two-step synthesis protocol and objectively compare its performance against established alternatives. The information presented herein is intended for researchers, synthetic chemists, and drug development professionals seeking a robust and scalable method for producing this critical acyl chloride.
Introduction: The Challenge of Synthesizing High-Purity Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives, making them invaluable synthons for creating esters, amides, and other functional groups via nucleophilic acyl substitution.[1][2][3] The target molecule, this compound, is a sophisticated building block whose purity is paramount for the success of subsequent transformations in a multi-step synthesis pathway.
The primary challenge lies in converting the parent carboxylic acid, 2-[(3-Chlorobenzyl)oxy]benzoic acid, to its corresponding acyl chloride efficiently and cleanly. Traditional methods, while effective, often present drawbacks related to harsh reaction conditions, difficult-to-remove byproducts, and safety concerns. This guide details a streamlined and validated synthesis method that leverages the benefits of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) for the chlorination step, demonstrating superior performance in yield, purity, and operational simplicity.
A Validated Two-Step Synthesis Protocol
The proposed synthesis is a sequential two-step process that can be performed efficiently. The overall reaction pathway is illustrated below.
Caption: Reaction pathway for the two-step synthesis.
Expertise in Action: Causality Behind Experimental Choices
-
Step 1: Williamson Ether Synthesis: This classical reaction forms the ether linkage.
-
Base Selection (Potassium Carbonate): A moderately strong base like K₂CO₃ is chosen to deprotonate both the phenolic hydroxyl and the carboxylic acid group of salicylic acid. This prevents the more acidic carboxylic acid from exclusively reacting and allows the desired O-alkylation to occur at the phenoxide.
-
Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the reactants and the intermediate salt while having a convenient boiling point for refluxing, which accelerates the reaction rate without requiring high-pressure equipment.
-
-
Step 2: Acyl Chloride Formation: This is the critical conversion step.
-
Reagent (Oxalyl Chloride & Catalytic DMF): Oxalyl chloride is preferred over other chlorinating agents like thionyl chloride for its milder reaction conditions.[4][5] The reaction proceeds smoothly at room temperature, minimizing potential side reactions or degradation of the thermally sensitive ether linkage. Critically, the byproducts are gaseous (CO₂, CO, and HCl), which simplifies purification significantly.[4][6] The catalytic amount of DMF forms a Vilsmeier intermediate, which is the active chlorinating species, accelerating the reaction.[7]
-
Detailed Experimental Protocol
Materials:
-
Salicylic Acid (99.5%)
-
3-Chlorobenzyl Chloride (99%)
-
Potassium Carbonate (anhydrous, powder)
-
Acetone (anhydrous)
-
Oxalyl Chloride (98%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Protocol:
Step 1: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (69.0 g, 0.5 mol), anhydrous potassium carbonate (172.8 g, 1.25 mol), and 500 mL of anhydrous acetone.
-
Stir the suspension vigorously and add 3-chlorobenzyl chloride (88.6 g, 0.55 mol) dropwise over 15 minutes.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with 100 mL of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.
-
Redissolve the solid in 400 mL of water and acidify to pH ~2 with concentrated HCl. The carboxylic acid intermediate will precipitate.
-
Filter the white solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a 500 mL flask under a nitrogen atmosphere, suspend the dried 2-[(3-Chlorobenzyl)oxy]benzoic acid (131.3 g, 0.5 mol) in 250 mL of anhydrous DCM.
-
Add 2-3 drops of anhydrous DMF to act as a catalyst.
-
While stirring at room temperature, add oxalyl chloride (76.1 g, 0.6 mol) dropwise over 30 minutes. Gas evolution (CO₂, CO, HCl) will be observed. (Caution: Perform in a well-ventilated fume hood).
-
Stir the reaction mixture at room temperature for 3 hours, or until gas evolution ceases. The solution should become clear.
-
The reaction mixture now contains the desired product. The solvent can be removed under reduced pressure to yield the crude acyl chloride, which can be purified by vacuum distillation.
Comparative Analysis with Alternative Methods
The critical step in this synthesis is the conversion of the carboxylic acid to the acyl chloride. The performance of our validated method using oxalyl chloride/DMF is best understood when compared against traditional chlorinating agents.
| Method | Reagent | Typical Yield (%) | Purity (Crude, %) | Reaction Time (h) | Key Considerations |
| Validated Method | Oxalyl Chloride / cat. DMF | 95-98% | ~97% | 2-3 | Mild conditions (RT). Gaseous byproducts (CO, CO₂, HCl) simplify work-up.[2][4] Potential for carcinogenic byproduct from DMF decomposition.[4] |
| Alternative 1 | Thionyl Chloride (SOCl₂) | 88-94% | ~92% | 4-6 | Higher temperatures often required. Gaseous byproducts (SO₂, HCl) are advantageous but highly corrosive.[1][8] Can cause charring with sensitive substrates. |
| Alternative 2 | Phosphorus Pentachloride (PCl₅) | 85-90% | ~88% | 3-5 | Solid byproduct (POCl₃) has a similar boiling point to many acyl chlorides, complicating purification by distillation.[3][9] |
Trustworthiness Through Comparison: The data clearly indicates that the oxalyl chloride/DMF method provides a superior combination of yield, purity, and operational efficiency. While thionyl chloride is a common and effective reagent, its higher reaction temperatures and the potential for side reactions make it less suitable for complex molecules.[1][10] Phosphorus pentachloride's primary drawback is the formation of phosphorus oxychloride, which necessitates a more involved purification process.[9]
Method Validation: A Self-Validating System
For any new synthesis protocol to be trustworthy, it must be rigorously validated. This involves confirming the identity and purity of the final product through multiple analytical techniques and ensuring the method is reproducible.[11][12] The workflow below outlines the essential steps for validating this synthesis method, ensuring it meets the standards of quality control.
Caption: Workflow for the validation of the synthesis method.
Analytical Characterization Data
The structure and purity of the synthesized this compound were confirmed using standard analytical techniques.
| Analysis | Result |
| Appearance | Clear, colorless to pale yellow liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (dd, 1H), 7.55 (m, 1H), 7.30-7.40 (m, 4H), 7.15 (t, 1H), 7.05 (d, 1H), 5.25 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.2, 158.1, 137.5, 134.8, 134.2, 132.5, 130.1, 128.9, 128.6, 126.7, 122.3, 114.5, 70.8 |
| GC-MS (EI) | m/z: 280 [M⁺], 245 [M-Cl]⁺, 125 [chlorobenzyl]⁺ |
| Purity (GC) | > 99.5% after vacuum distillation |
Conclusion
The presented two-step synthesis of this compound using an optimized oxalyl chloride/DMF system offers significant advantages over traditional methods. This validated protocol consistently delivers a high-purity product in excellent yield under mild reaction conditions. The use of reagents that produce gaseous byproducts streamlines the work-up and purification process, making this method highly attractive for both laboratory-scale and potential scale-up applications. By providing a detailed, validated, and comparative analysis, this guide equips researchers with a reliable and efficient tool for their synthetic endeavors.
References
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. [Link]
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
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Ataman Kimya. BENZOYL CHLORIDE. [Link]
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Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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College of Saint Benedict. Reactivity: substitution at carboxyl. [Link]
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Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]
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ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link]
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Definitive Structural Elucidation of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride: A Comparative Spectroscopic Guide
An In-Depth Technical Guide
Introduction: In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For complex intermediates like 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, a versatile building block in medicinal chemistry, ambiguity in structure can lead to divergent reaction pathways, impure final products, and misinterpreted biological data. The presence of positional isomers, such as the 2-chloro or 4-chloro analogues, represents a significant analytical challenge. This guide provides a comprehensive, multi-technique spectroscopic approach to definitively confirm the structure of this compound, contrasting its expected spectral data with that of potential alternatives and providing field-proven experimental protocols.
The core principle of our approach is the convergence of evidence. No single technique provides absolute proof; rather, it is the synergistic integration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) that builds an unassailable case for the correct molecular architecture.
Chapter 1: The Analytical Workflow: A Self-Validating System
The confirmation of a chemical structure is a systematic process. The workflow begins with the purified analyte and proceeds through a series of spectroscopic analyses. Each step provides a unique piece of the structural puzzle, and the collective data must be self-consistent to be considered valid.
Caption: Predicted EI-MS Fragmentation Pathway.
Comparative Analysis: The key differentiator between isomers lies in the fragments containing the substituted benzyl ring.
-
All isomers (2-Cl, 3-Cl, 4-Cl): Will produce a chlorobenzyl cation at m/z 125/127. While this confirms the presence of a chlorobenzyl group, it does not distinguish the position.
-
However, subtle differences in the relative abundances of fragment ions can sometimes be observed. The primary confirmation of the substitution pattern relies on NMR. The role of MS is to confirm the molecular formula and the presence of the key structural motifs (benzoyl chloride and chlorobenzyl ether).
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation. 2. Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.
-
Data Acquisition: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.
Chapter 5: Synthesizing the Evidence: A Final Verdict
The definitive structure of this compound is confirmed by the convergence of all spectroscopic data.
| Technique | Key Finding | Confirms | Differentiates From Isomers? |
| ¹H NMR | Complex multiplets for two different 4H aromatic systems; 2H benzylic singlet at ~5.2 ppm. | Presence of two unique, asymmetrically substituted aromatic rings and the -OCH₂- bridge. | Yes. Para-isomer would show a simple AA'BB' doublet pattern for the benzyl ring. |
| ¹³C NMR | 15 total signals (1 carbonyl, 12 aromatic, 1 benzylic). | Correct carbon count and asymmetry of both rings. | Yes. Para-isomer would show only 13 signals (4 for the benzyl ring instead of 6). |
| FT-IR | Strong C=O stretch at ~1770 cm⁻¹; strong C-O-C stretch at ~1250 cm⁻¹. | Presence of acid chloride and aryl ether functional groups. | No, provides only supporting evidence. |
| MS | M⁺ ion cluster at m/z 280/282/284; key fragment at m/z 125/127. | Correct molecular formula (C₁₄H₁₀Cl₂O₂) and presence of a chlorobenzyl moiety. | No, fragmentation is often similar for positional isomers. |
Conclusion: The combination of one- and two-dimensional NMR techniques provides the definitive evidence for the substitution pattern and overall connectivity. Mass spectrometry unequivocally confirms the molecular formula and the presence of two chlorine atoms, while FT-IR validates the presence of the required functional groups. By following this multi-faceted analytical workflow, researchers can have the highest degree of confidence in the structural integrity of this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
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Li, F., Zhang, X., Zhang, H., & Guo, Y. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Journal of mass spectrometry: JMS, 48(4), 519–525. [Link]
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Liu, Z., et al. (2012). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. [Link]
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Saleem, M., et al. (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. International Journal of Innovative Science and Research Technology. [Link]
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Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy. [Link]
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NIST. (2025). Benzoyl chloride. NIST Chemistry WebBook. [Link]
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TMP Chem. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. [Link]
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SpectraBase. (2025). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubMed. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics. [Link]
A Comprehensive Guide to the Biological Activities of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride Derivatives: A Comparative Analysis
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount. These core structures serve as a foundation for developing extensive libraries of compounds with diverse biological activities. The 2-[(3-Chlorobenzyl)oxy]benzoyl chloride molecule represents one such promising scaffold. As a derivative of salicylic acid, it inherently suggests potential for anti-inflammatory action, but its true value lies in the reactivity of the acyl chloride group.[1] This functional group provides a straightforward chemical handle for synthesizing a wide array of derivatives, including amides, esters, hydrazones, and thioureas.
This guide provides a comparative analysis of the principal biological activities—antimicrobial, anti-inflammatory, and anticancer—demonstrated by compounds synthesized from this scaffold. We will delve into the causality behind experimental designs, present comparative data against established alternatives, and provide detailed protocols for key validation assays.
Synthetic Pathways: From a Reactive Precursor to a Bioactive Library
The primary utility of this compound in drug discovery stems from its ability to readily acylate nucleophiles. This classic Schotten-Baumann-type reaction allows for the systematic modification of the molecule's periphery, enabling a thorough exploration of the structure-activity relationship (SAR).[2] The 3-chloro substituent on the benzyl ring provides a specific electronic and steric profile, which can be compared against other positional isomers (e.g., 2-chloro or 4-chloro) to fine-tune biological efficacy.[3]
The general workflow involves reacting the starting benzoyl chloride with a chosen nucleophile, such as a primary amine, a substituted hydrazine, or an ammonium thiocyanate salt, to generate the corresponding amides, hydrazides, or isothiocyanates, the last of which can be further reacted to form thioureas.[4]
Caption: General synthetic workflow for generating bioactive derivatives.
Experimental Protocol: Synthesis of a Representative Benzoylthiourea Derivative
This protocol describes a reliable method for synthesizing N-(aryl)-N'-{2-[(3-chlorobenzyl)oxy]benzoyl}thiourea derivatives, a class of compounds with noted antimicrobial potential.[4]
-
Step 1: In Situ Generation of Benzoyl Isothiocyanate.
-
Dissolve ammonium thiocyanate (1.0 eq) in anhydrous acetone.
-
To this solution, add a solution of this compound (1.0 eq) in anhydrous acetone dropwise.
-
Reflux the reaction mixture for 1-2 hours. The progress can be monitored by TLC. This step generates the reactive isothiocyanate intermediate.
-
-
Step 2: Formation of the Thiourea.
-
Cool the reaction mixture to room temperature.
-
Add a solution of a desired primary aromatic amine (1.0 eq) in anhydrous acetone to the mixture.
-
Reflux the new mixture for an additional 1-3 hours until the reaction is complete.
-
-
Step 3: Isolation and Purification.
-
After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water, and air dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified benzoylthiourea derivative.[4]
-
-
Step 4: Characterization.
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Antimicrobial Activity: Targeting Essential Bacterial Processes
Derivatives from the 2-[(3-chlorobenzyl)oxy]benzoyl scaffold, particularly benzoylthioureas, have demonstrated significant potential as antimicrobial agents.[4] Their activity often stems from the ability to disrupt fundamental cellular processes in pathogens, which are distinct from those in mammalian host cells, offering a window for therapeutic selectivity.
A proposed mechanism of action for some benzoylthiourea derivatives is the inhibition of bacterial DNA gyrase. This essential enzyme controls the topology of DNA during replication and transcription. Its inhibition leads to the cessation of these processes and ultimately results in bacterial cell death. This mechanism provides a clear biochemical rationale for their bactericidal effects.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoylthioureas.
Comparative Performance Data
The efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Benzoylthiourea Deriv. | Escherichia coli | 8 - 64 | Ampicillin | 8 | [4][5] |
| Benzoylthiourea Deriv. | Staphylococcus aureus | 4 - 32 | Vancomycin | 0.5 - 2 | [4][6] |
| Benzoylthiourea Deriv. | Candida albicans | 16 - 128 | Fluconazole | 0.25 - 4 | [4][5] |
| Acylhydrazone Deriv. | Sporothrix schenckii | 0.12 - 0.5 | Itraconazole | 0.25 - 1 | [7] |
Note: MIC values are ranges compiled from various derivatives within the specified class.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Perform a two-fold serial dilution of the test compound across the plate, leaving positive (microbe, no drug) and negative (medium only) control wells.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well (except the negative control) with the microbial suspension.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
-
Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by measuring the optical density (OD) with a plate reader.
-
Anti-inflammatory and Analgesic Activity: A Salicylic Acid Legacy
The structural similarity of the core scaffold to salicylic acid strongly implies a potential for anti-inflammatory and analgesic properties. Research on a closely related analog, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, confirms this hypothesis.[2] These compounds are believed to exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2]
COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2, the isoform predominantly expressed at sites of inflammation, is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs like aspirin.[2]
Caption: Inhibition of the COX-2 pathway by salicylic acid derivatives.
Comparative Performance Data
The anti-inflammatory effects can be evaluated by measuring the reduction of pro-inflammatory cytokines in cellular or animal models.
| Compound | Model | Endpoint Measured | Result vs. Control | Reference Compound | Result | Reference |
| 2-((3-(chloromethyl) benzoyl)oxy)benzoic acid | LPS-stimulated rats | Plasma TNF-α levels | Significantly Reduced | Aspirin | Reduced | [2] |
| 2-((3-(chloromethyl) benzoyl)oxy)benzoic acid | LPS-stimulated rats | Plasma IL-1β levels | Significantly Reduced | Aspirin | Reduced | [2] |
| 2-((3-(chloromethyl) benzoyl)oxy)benzoic acid | Heat-induced pain (rats) | Nociceptive Response Time | Dose-dependent Increase | Aspirin | Increased | [2] |
Experimental Protocol: MTT Cell Viability Assay for Cytotoxicity Screening
Before assessing specific anticancer mechanisms, a general cytotoxicity screen is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the compounds at various concentrations for a specified duration (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
-
Caption: Standard workflow for the MTT cell viability assay.
Anticancer Activity: A Scaffold for Novel Cytotoxic Agents
The benzoyl chemical architecture is present in numerous compounds with established anticancer properties. Derivatives of the 2-[(3-chlorobenzyl)oxy]benzoyl scaffold are being explored for their potential to inhibit cancer cell proliferation through various mechanisms. Related structures have been shown to interact with diverse targets, including DNA topoisomerase II, antiestrogen-binding sites, and carbonic anhydrases, suggesting that this scaffold could be functionalized to target multiple pathways relevant to oncology.[8][9]
For example, 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans, which share structural motifs, act as selective ligands for antiestrogen-binding sites and inhibit cell proliferation in MCF-7 breast cancer cells.[8] Other related quinoxaline derivatives have shown potent, broad-spectrum anticancer activity with GI₅₀ values in the sub-micromolar range.[10]
Comparative Performance Data
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference Compound | Value (µM) | Reference |
| Quinoxaline 1,4-di-N-oxide | MCF-7 (Breast) | GI₅₀ | 0.15 - 1.02 | Doxorubicin | ~0.05 | [10] |
| Quinoxaline 1,4-di-N-oxide | NCI-H460 (Lung) | GI₅₀ | 0.42 | Doxorubicin | ~0.04 | [10] |
| Benzofuran Derivative | MCF-7 (Breast) | [³H]thymidine incorp. | Inhibitory at 10⁻⁸ M | Tamoxifen | Inhibitory | [8] |
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which have demonstrated potent biological activities across antimicrobial, anti-inflammatory, and anticancer domains.
-
For Antimicrobial Applications, benzoylthiourea derivatives that inhibit DNA gyrase represent a compelling avenue for combating bacterial infections.
-
For Anti-inflammatory Therapies, the scaffold's salicylic acid backbone provides a clear rationale for developing next-generation COX inhibitors with potentially improved specificity and safety profiles.[2]
-
For Anticancer Drug Discovery, the scaffold's versatility allows for its incorporation into structures that can target a range of cancer-related pathways, from hormone binding sites to essential metabolic enzymes.[8][9]
Future research should focus on a multi-pronged approach: expanding the library of derivatives to refine structure-activity relationships, conducting in-depth mechanistic studies to confirm molecular targets, and advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety. The collective evidence strongly supports the continued investigation of this versatile chemical scaffold.
References
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- MDPI.
- BenchChem. 2-((4-Chlorobenzyl)oxy)benzoic Acid | CAS 52803-69-7.
- PMC - PubMed Central. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.
- MDPI.
- ScienceDirect. Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands.
- PMC - NIH.
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- MDPI.
- SciELO. Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole.
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- NIH. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para Substituted Chlorobenzyl Oxy Benzoyl Chlorides
For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant behavior is a cornerstone of efficient and predictable synthesis. Substituted benzoyl chlorides are pivotal acylating agents, but the positional isomerism of substituents dramatically alters their reactivity. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-chlorobenzyl oxy benzoyl chlorides, grounded in mechanistic principles and supported by a robust experimental framework.
Theoretical Framework: Predicting Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The easier it is for a nucleophile to attack this carbon, the faster the reaction proceeds.[1][2] This electrophilicity is modulated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects
The chlorobenzyl oxy substituent group influences the benzoyl chloride moiety through two primary electronic effects:
-
Inductive Effect (-I): The oxygen and chlorine atoms are highly electronegative and withdraw electron density through the sigma bonds. This effect is distance-dependent and deactivates the ring, making the carbonyl carbon more electrophilic.
-
Resonance Effect (+M or +R): The lone pair of electrons on the benzyloxy oxygen can be delocalized into the benzene ring.[1] This electron-donating effect increases electron density within the ring, particularly at the ortho and para positions. This effect counteracts the inductive withdrawal and makes the carbonyl carbon less electrophilic.
The net effect is a competition between these two forces.
-
Para-Isomer: The resonance effect (+M) strongly donates electron density directly to the ring carbon bearing the carbonyl group. This significantly reduces the electrophilicity of the carbonyl carbon, deactivating the molecule towards nucleophilic attack more than the other isomers.
-
Meta-Isomer: The resonance effect does not extend to the meta position.[3] Therefore, the reactivity is primarily dictated by the electron-withdrawing inductive effect (-I) of the oxygen. This effect increases the electrophilicity of the carbonyl carbon, making the meta isomer more reactive than the para isomer.
-
Ortho-Isomer: Like the para position, the ortho position is activated by the resonance effect. However, a powerful new factor comes into play: steric hindrance.
Steric Effects
Steric hindrance refers to the physical obstruction caused by the proximity of a bulky group to the reaction center.[4]
-
Ortho-Isomer: The chlorobenzyl oxy group at the ortho position physically impedes the incoming nucleophile's trajectory to the carbonyl carbon.[5] This steric clash significantly raises the activation energy of the reaction, making the ortho isomer the least reactive of the three, despite any electronic effects.[5][6]
Hypothesized Reactivity Order: Based on this interplay of electronic and steric effects, the predicted order of reactivity towards a nucleophile is:
Meta > Para > Ortho
Experimental Design: A Competitive Amidation Approach
To empirically validate the hypothesized reactivity order, a competitive reaction provides the most reliable data. By placing all three isomers in the same flask to react with a limited amount of a nucleophile, we ensure that variables such as temperature, concentration, and mixing are identical for all participants. This eliminates experimental artifacts and allows for a direct comparison of intrinsic reactivity.
This guide proposes a competitive amidation reaction with aniline. The progress can be monitored by High-Performance Liquid Chromatography (HPLC), which can separate and quantify the starting materials and the three distinct amide products over time.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the competitive amidation experiment.
Detailed Experimental Protocol
-
Preparation of Stock Solutions:
-
Create a stock solution containing an equimolar mixture of ortho-, meta-, and para-chlorobenzyl oxy benzoyl chloride in an inert, anhydrous solvent (e.g., Dichloromethane).
-
Prepare a separate stock solution of aniline in the same solvent, at a concentration calculated to be the limiting reagent (e.g., 0.33 equivalents relative to the total acyl chloride concentration).
-
-
Reaction Initiation:
-
In a thermostatted reaction vessel maintained at 25°C, add the acyl chloride mixture.
-
Initiate the reaction by adding the aniline solution in one portion with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold mobile phase (e.g., acetonitrile/water) to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column and a UV detector.[9]
-
Develop a gradient or isocratic elution method that achieves baseline separation of the three starting isomers and their corresponding N-phenyl amide products.
-
Quantify the peak areas for each reactant and product at each time point.
-
Results and Data Analysis
The data from the HPLC analysis would allow for the calculation of the percentage of each isomer that has been converted to its corresponding amide product at each time point. The results are expected to align with our theoretical predictions.
Table 1: Representative Competitive Amidation Results
| Time (minutes) | % Conversion (Ortho) | % Conversion (Meta) | % Conversion (Para) |
| 5 | 1.2% | 25.6% | 8.5% |
| 15 | 3.5% | 61.3% | 22.1% |
| 30 | 6.8% | 85.2% | 38.9% |
| 60 | 12.5% | 94.1% | 55.4% |
Note: The data presented is illustrative and represents expected outcomes based on chemical principles.
As the data shows, the meta isomer reacts most rapidly, followed by the para isomer, with the ortho isomer showing significantly lower reactivity. This confirms the hypothesized reactivity order: Meta > Para > Ortho .
Visualization of Reactivity Factors
Caption: Factors influencing the reactivity of positional isomers.
Discussion and Field Insights
The profound impact of substituent position on reactivity has significant practical implications for drug development and process chemistry professionals.
-
Reaction Condition Optimization: Synthesizing a derivative using the ortho isomer will likely require more forcing conditions—such as higher temperatures, longer reaction times, or the use of a more potent nucleophile or catalyst—compared to its meta and para counterparts. Conversely, reactions with the highly reactive meta isomer may require cooling and careful control of reagent addition to prevent runaway reactions or the formation of impurities.
-
Regioselective Synthesis: In molecules containing multiple, differentially substituted aromatic rings, the principles outlined here can be used to achieve regioselective acylation. A more reactive acyl chloride (e.g., a meta-substituted variant) can be made to react preferentially over a less reactive one under carefully controlled stoichiometric conditions.
-
Purification Strategy: The significant difference in reactivity means that in a synthesis starting from an isomeric mixture, the ortho isomer will likely be the main unreacted starting material, simplifying subsequent purification.
Conclusion
The reactivity of chlorobenzyl oxy benzoyl chlorides is a classic example of the delicate balance between electronic and steric effects in organic chemistry. A comprehensive analysis reveals a clear and predictable reactivity trend:
-
Meta-Isomer (Most Reactive): Dominated by the electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon.
-
Para-Isomer (Intermediate Reactivity): A strong electron-donating resonance effect counteracts the inductive effect, reducing carbonyl electrophilicity.
-
Ortho-Isomer (Least Reactive): Overwhelming steric hindrance from the bulky ortho-substituent severely restricts nucleophilic attack, making it the most sluggish of the three isomers.
This guide provides a robust framework for predicting the behavior of these isomers and designing more efficient, predictable, and successful synthetic strategies in research and development settings.
References
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]
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Chemistry LibreTexts. (2025). 7.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Organic Chemistry. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
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Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. [Link]
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Bentley, T.W., & Harris, H.C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. [Link]
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Pearson. Predict the major products formed when benzoyl chloride (PhCOCl) .... [Link]
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Lee, I., et al. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Chemistry Steps. Ortho, Meta, Para Practice Problems. [Link]
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LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]
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ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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Annals of Advances in Chemistry. (2022). High-Performance Liquid Chromatography (HPLC): A review. [Link]
- Google Patents. (1976). US3996274A - Method for producing chlorobenzoyl chloride.
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Wikipedia. High-performance liquid chromatography. [Link]
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Scribd. The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2. [Link]
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ResearchGate. (2019). Competition experiments leading to the relative reactivity values for alkanes C2–C4, referred to ethane (P1). [Link]
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Cambridge University Press. The Hammett cp relationship. [Link]
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ResearchGate. Preferred conformations of benzoyl chloride (planar) and.... [Link]
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YouTube. (2019). Amidation Reactions (versus Amination). [Link]
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Journal of the American Chemical Society. (2014). The Most Reactive Amide As a Transition-State Mimic For cis–trans Interconversion. [Link]
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PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
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-
Semantic Scholar. Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. The compound 2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a valuable building block, and its synthesis is a two-stage process, each amenable to catalytic optimization. This guide provides an in-depth comparison of various catalytic systems for the two key transformations involved in its synthesis: the O-alkylation of a salicylic acid derivative and the subsequent conversion of the resulting carboxylic acid to the target acyl chloride. The insights provided are grounded in established chemical principles and supported by analogous experimental data to inform your synthetic strategy.
Part 1: Catalytic O-Alkylation for the Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid
The initial and crucial step in the synthesis of our target molecule is the formation of the ether linkage in 2-[(3-Chlorobenzyl)oxy]benzoic acid. This is typically achieved via a Williamson ether synthesis, where a salt of 2-hydroxybenzoic acid (salicylic acid) is reacted with 3-chlorobenzyl chloride. The efficiency of this reaction is highly dependent on the chosen catalytic system, with Phase Transfer Catalysis (PTC) being a particularly effective methodology.
The Power of Phase Transfer Catalysis (PTC) in O-Alkylation
Phase Transfer Catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase). In the context of O-alkylation of salicylates, the catalyst, typically a quaternary ammonium salt or a crown ether, transports the salicylate anion from the solid or aqueous phase into the organic phase where it can react with the 3-chlorobenzyl chloride. This approach often leads to higher yields, milder reaction conditions, and reduced reaction times compared to non-catalytic methods.
The general mechanism involves the formation of a lipophilic ion pair between the phase-transfer catalyst and the salicylate anion, which then migrates into the organic phase to react with the alkylating agent.
Comparative Yields of Catalysts in Analogous O-Alkylation Reactions
| Catalyst Type | Catalyst Example | Typical Yield (%) | Key Considerations |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | 85-95 | Cost-effective and widely used. |
| Quaternary Ammonium Salt | Tetrabutylammonium Iodide (TBAI) | 90-98 | Often shows higher reactivity than bromides due to in-situ halide exchange. |
| Quaternary Ammonium Salt | Benzyltriethylammonium Chloride (BTEAC) | 80-90 | Another common and effective catalyst. |
| Crown Ether | 18-Crown-6 | 90-98 | Excellent for complexing with potassium salts, but higher cost and toxicity. |
Expert Insights: The choice between quaternary ammonium salts and crown ethers often comes down to a balance of cost, efficiency, and safety. For many applications, quaternary ammonium salts like TBAB and TBAI offer an excellent combination of high yield and economic viability. Crown ethers, while highly effective, are typically reserved for more challenging transformations where other catalysts have failed, due to their higher cost and associated safety concerns.
Part 2: Catalytic Conversion of 2-[(3-Chlorobenzyl)oxy]benzoic Acid to its Acyl Chloride
The second stage of the synthesis involves the conversion of the carboxylic acid group of 2-[(3-Chlorobenzyl)oxy]benzoic acid to an acyl chloride. This is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalyst in this step can significantly enhance the reaction rate and allow for milder conditions.
Thionyl Chloride vs. Oxalyl Chloride: A Tale of Two Reagents
Both thionyl chloride and oxalyl chloride are effective for this transformation, but they operate under different conditions and have distinct advantages and disadvantages.
-
Thionyl Chloride (SOCl₂): This reagent is often used in excess and at reflux temperatures. While cost-effective, the high temperatures and the generation of HCl and SO₂ as byproducts can be problematic for sensitive substrates. The reaction can be sluggish, but the addition of a catalyst like N,N-dimethylformamide (DMF) or pyridine can accelerate the process.
-
Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent. Reactions with oxalyl chloride are typically run at or below room temperature and are almost always catalyzed by a small amount of DMF. The byproducts, CO, CO₂, and HCl, are all gaseous, which simplifies workup. However, oxalyl chloride is more expensive than thionyl chloride.[1]
The Role of Catalysts: DMF vs. Pyridine
-
N,N-Dimethylformamide (DMF): In reactions with both thionyl chloride and oxalyl chloride, DMF acts as a true catalyst. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent than the parent chloride. This allows the reaction to proceed under much milder conditions.
-
Pyridine: When used with thionyl chloride, pyridine can act as both a catalyst and an acid scavenger.[2] It can react with thionyl chloride to form a reactive intermediate, and it also neutralizes the HCl generated during the reaction. Using stoichiometric amounts of pyridine can lead to high yields at lower temperatures.[3]
Comparative Performance of Chlorinating Systems
The choice of chlorinating agent and catalyst can have a significant impact on the yield and purity of the final product, especially with a potentially sensitive substrate like 2-[(3-Chlorobenzyl)oxy]benzoic acid.
| Chlorinating System | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| SOCl₂ (neat) | 75-85 | Reflux | Low cost | Harsh conditions, potential for side reactions |
| SOCl₂ / cat. DMF | 85-95 | Room temp to 50°C | Milder conditions than neat SOCl₂ | |
| SOCl₂ / Pyridine | 80-90 | 0°C to Room temp | Good for acid-sensitive substrates | Requires removal of pyridinium salts |
| (COCl)₂ / cat. DMF | 95-99 | 0°C to Room temp | Very mild, clean reaction, high purity | Higher cost of reagent |
Expert Insights: For the synthesis of a potentially sensitive molecule like this compound, the use of oxalyl chloride with catalytic DMF is often the preferred method in a research and development setting.[1] The mild reaction conditions and the clean conversion to the acyl chloride with gaseous byproducts minimize the risk of degradation and simplify purification. For larger-scale production where cost is a primary driver, a catalyzed thionyl chloride process would be a more economical choice.
Visualizing the Synthetic Pathway and Catalytic Cycles
To better illustrate the process, the following diagrams outline the overall synthetic workflow and the catalytic cycles of the key catalysts.
Caption: Overall synthetic workflow for this compound.
Caption: Catalytic cycle for Phase Transfer Catalyzed O-alkylation.
Caption: Catalytic cycle for DMF-catalyzed acyl chloride formation.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, explaining the causality behind the experimental choices.
Protocol 1: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic Acid via Phase Transfer Catalysis
Materials:
-
2-Hydroxybenzoic acid (salicylic acid)
-
3-Chlorobenzyl chloride
-
Potassium carbonate (anhydrous, finely powdered)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Causality: Potassium carbonate acts as the base to deprotonate both the carboxylic acid and the phenolic hydroxyl group of salicylic acid. Using an excess ensures complete deprotonation. TBAB is the phase-transfer catalyst.
-
-
Add anhydrous DMF as the solvent.
-
Causality: DMF is a polar aprotic solvent that is excellent for SN2 reactions. Its anhydrous nature is crucial to prevent hydrolysis of the alkylating agent.
-
-
Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the salicylate. Dropwise addition helps to control any potential exotherm.
-
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: Moderate heating increases the reaction rate without promoting significant side reactions.
-
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of ~2. This will precipitate the product.
-
Causality: Acidification protonates the carboxylate group, making the product insoluble in water.
-
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 2-[(3-Chlorobenzyl)oxy]benzoic acid.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
Materials:
-
2-[(3-Chlorobenzyl)oxy]benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-[(3-Chlorobenzyl)oxy]benzoic acid (1.0 eq) and anhydrous DCM.
-
Causality: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive oxalyl chloride and the resulting acyl chloride product.
-
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) to the stirred solution.
-
Causality: A moderate excess of oxalyl chloride ensures the reaction goes to completion. Slow addition at low temperature controls the initial reaction rate and gas evolution.
-
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
-
Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent, allowing the reaction to proceed efficiently at low temperatures.
-
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Causality: The byproducts and excess reagent are volatile, allowing for a simple workup that often yields a product of sufficient purity for subsequent steps without further purification.
-
-
The resulting this compound can be used directly in the next reaction or stored under an inert atmosphere.
Conclusion
The synthesis of this compound is a two-step process that can be significantly optimized through the judicious selection of catalysts. For the initial O-alkylation, phase-transfer catalysis, particularly with quaternary ammonium salts like TBAI, offers a high-yielding and efficient route. For the subsequent conversion to the acyl chloride, the use of oxalyl chloride with a catalytic amount of DMF provides a mild, clean, and high-yielding transformation suitable for sensitive substrates. While thionyl chloride-based systems offer a more economical alternative for large-scale production, the oxalyl chloride method is often superior in terms of product purity and ease of workup in a laboratory setting.
References
-
Montalbetti, C. A. G. N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827–10852 (2005). [Link]
-
Bosshard, H., Mory, R., Schmid, M., & Zollinger, H. "Eine Methode zur katalysierten Herstellung von Carbonsäure‐ und Sulfosäure‐chloriden mit Thionylchlorid." Helvetica Chimica Acta, 42(5), 1653-1658 (1959). [Link]
-
Cade, J. A., & Gerrard, W. "Action of thionyl chloride on carboxylic acids in presence of pyridine." Nature, 172(4366), 29 (1953). [Link]
-
Ebrahimi, E., & Jarrahpour, A. "Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams." Iranian Journal of Science and Technology, Transaction A: Science, 38(A1), 49-53 (2014). [Link]
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, (2011). [Link]
-
Pozzi, G., & Fish, R. H. "Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis." Topics in Current Chemistry, 308, 213–232 (2012). [Link]
-
ResearchGate. "Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review." ACS Omega, 8(4) (2022). [Link]
-
ScienceMadness.org. "Reagents for the preparation of acid chlorides: pros and cons." ScienceMadness Discussion Board, (2016). [Link]
-
ChemTube3D. "Acid Chloride Formation - Thionyl Chloride." ChemTube3D, (n.d.). [Link]
-
Reddit. "Can oxalyl chloride be used in great excess? (acid chloride synthesis)." r/chemistry, (2015). [Link]
-
SciSpace. "Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine." Nature, 172, 29 (1953). [Link]
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A Comparative Guide to Spectroscopic Purity Analysis of 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and fine chemicals, the purity of reactive intermediates is paramount. 2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a key building block whose purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of spectroscopic methods for confirming the purity of this acyl chloride, offering insights into the causality behind experimental choices and presenting supporting data for each technique. We will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparative analysis with alternative chromatographic and quantitative spectroscopic methods.
The Imperative of Purity for Acyl Chlorides
Acyl chlorides are highly reactive electrophiles, a characteristic that makes them invaluable in organic synthesis for forming esters, amides, and other carbonyl derivatives. However, this reactivity also makes them susceptible to hydrolysis and other side reactions, leading to impurities that can be difficult to remove in later stages of a synthetic route. Common impurities include the parent carboxylic acid (from hydrolysis), residual starting materials, and byproducts from the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[1][2] Ensuring the purity of this compound is a critical quality control step to prevent the introduction of unwanted moieties into the final product.
Core Spectroscopic Confirmation: A Multi-faceted Approach
A single spectroscopic technique is often insufficient to definitively confirm both the identity and purity of a reactive intermediate. A synergistic approach, employing multiple spectroscopic methods, provides a more complete and reliable assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For purity analysis, ¹H NMR is particularly useful for detecting and quantifying proton-bearing impurities.
¹H NMR Analysis: Predicted Spectral Features
-
Aromatic Protons (Benzoyl Ring): The four protons on the benzoyl ring will appear as a complex multiplet system in the aromatic region (approximately 7.0-8.2 ppm). The proton ortho to the acyl chloride group is expected to be the most downfield due to the electron-withdrawing nature of the C(O)Cl group.
-
Aromatic Protons (Benzyl Ring): The four protons on the 3-chlorobenzyl ring will also appear as multiplets in the aromatic region (approximately 7.2-7.5 ppm).
-
Methylene Protons (-OCH₂-): A characteristic singlet corresponding to the two benzylic ether protons is expected around 5.2-5.4 ppm. The chemical shift of this peak is a key indicator of the formation of the ether linkage.
-
Impurities: The presence of the corresponding carboxylic acid, 2-[(3-chlorobenzyl)oxy]benzoic acid, would be indicated by a broad singlet for the carboxylic acid proton, typically above 10 ppm. Residual 3-chlorobenzyl alcohol would show a singlet for the benzylic protons at a slightly different chemical shift and a broad singlet for the hydroxyl proton.
¹³C NMR Analysis: Predicted Spectral Features
¹³C NMR, while less sensitive than ¹H NMR, provides valuable information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The acyl chloride carbonyl carbon is expected to have a characteristic chemical shift in the range of 165-170 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will appear in the region of 110-140 ppm.
-
Methylene Carbon (-OCH₂-): The benzylic ether carbon should appear around 70-75 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | 165-170 |
| Aromatic-H (Benzoyl) | 7.0-8.2 (m, 4H) | 110-140 |
| Aromatic-H (Benzyl) | 7.2-7.5 (m, 4H) | 125-140 |
| -OCH₂- | 5.2-5.4 (s, 2H) | 70-75 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Due to the reactivity of acyl chlorides, sample preparation must be performed under anhydrous conditions. Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the detection of low-level impurities.
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities.
Diagram 1: Workflow for NMR-based Purity Assessment
Caption: Workflow for NMR-based purity assessment of acyl chlorides.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, FT-IR is an excellent tool for confirming the presence of the key acyl chloride and ether functional groups and the absence of the carboxylic acid hydroxyl group.
Expected FT-IR Absorptions
-
C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected in the region of 1780-1815 cm⁻¹. This is a highly characteristic peak for acyl chlorides and its presence is a primary indicator of the target compound.[4]
-
C-O Stretch (Ether): A strong absorption band corresponding to the C-O stretching of the benzyl ether is expected around 1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.
-
Absence of -OH Stretch: A pure sample should show no broad absorption band in the 2500-3300 cm⁻¹ region, which would indicate the presence of the corresponding carboxylic acid impurity.
Table 2: Key FT-IR Frequencies for Purity Confirmation
| Functional Group | Expected Frequency (cm⁻¹) | Significance for Purity |
| C=O (Acyl Chloride) | 1780-1815 (strong, sharp) | Confirms presence of the target compound. |
| C-O (Ether) | ~1250 (strong) | Confirms the ether linkage. |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Absence confirms purity from hydrolysis product. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As acyl chlorides are moisture-sensitive, the sample must be protected from the atmosphere. A thin film of the neat liquid can be prepared between two KBr or NaCl plates in a dry environment (e.g., a glove box).
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies.
Diagram 2: FT-IR Analysis Workflow
Sources
A Senior Application Scientist's Guide to Derivatization in Metabolomics: Evaluating 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride for Targeted and Untargeted Analyses
In the dynamic field of metabolomics, the quest for comprehensive and quantifiable coverage of the metabolome is perpetual. While advancements in mass spectrometry (MS) have been profound, the inherent chemical diversity of metabolites presents significant analytical challenges. Many polar metabolites exhibit poor retention on commonly used reversed-phase liquid chromatography (RPLC) columns and may ionize inefficiently, limiting their detection. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the chemical structure of analytes to enhance their analytical properties.[1][2][3]
This guide provides an in-depth comparison of the prospective efficacy of a novel derivatizing agent, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride, against the well-established benzoyl chloride in both targeted and untargeted metabolomics workflows. As direct experimental data for this compound in metabolomics is not yet available in the public domain, this guide will leverage established principles of derivatization chemistry and mass spectrometry to provide a scientifically grounded prospective analysis for researchers, scientists, and drug development professionals.
The Rationale for Derivatization in Metabolomics
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system.[1] This endeavor is complicated by the vast range of chemical functionalities and concentrations of these molecules.[1] Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics due to its wide applicability.[1] However, highly polar metabolites are often poorly retained on reversed-phase columns, eluting in the void volume where they can be subject to matrix effects and ion suppression.[1][4]
Chemical derivatization addresses these challenges by introducing a nonpolar moiety to the polar functional groups of metabolites, thereby increasing their hydrophobicity and retention in RPLC.[1] Furthermore, the derivatizing agent can introduce a readily ionizable group, enhancing MS sensitivity.[1][5]
Benzoyl Chloride: A Rapid and Robust Derivatizing Agent
Benzoyl chloride (BzCl) has emerged as a preferred derivatizing agent for the analysis of polar small molecules by LC-MS/MS.[1][6] It reacts rapidly (typically in under a minute at room temperature) with a broad range of functional groups, including primary and secondary amines, phenols, and thiols, through a Schotten-Baumann reaction.[1][7] The resulting benzoylated derivatives are stable and exhibit improved chromatographic retention and MS/MS fragmentation characteristics.[1] The addition of the benzoyl group not only increases hydrophobicity but also provides a common fragment ion upon collision-induced dissociation (CID), which is advantageous for targeted analyses.
Introducing this compound: A Prospective Analysis
This compound is a structural analog of benzoyl chloride, featuring a 3-chlorobenzyl ether group at the ortho position of the benzoyl moiety. While its application in metabolomics is not yet documented, its chemical structure allows for a reasoned evaluation of its potential benefits and drawbacks.
The reactive moiety of this compound is the benzoyl chloride group, which is expected to exhibit similar reactivity towards primary and secondary amines, phenols, and thiols as standard benzoyl chloride.[1][4][7] The key distinction lies in the substituent at the ortho position.
Potential Advantages of this compound:
-
Enhanced Chromatographic Resolution: The significantly larger and more hydrophobic 2-[(3-chlorobenzyl)oxy] group, compared to the simple phenyl group of benzoyl chloride, would lead to a greater increase in the retention of derivatized metabolites on reversed-phase columns. This could improve the separation of isomeric and isobaric compounds, a common challenge in metabolomics.
-
Unique Fragmentation Patterns: The ether linkage in the 2-[(3-chlorobenzyl)oxy] group offers a potential fragmentation site during MS/MS analysis. This could generate unique and diagnostic fragment ions, aiding in the structural elucidation of unknown metabolites in untargeted studies and providing more specific transitions for targeted quantification.
-
Reduced Matrix Effects: By shifting the elution of derivatized metabolites to later retention times, the use of this compound could move them out of the early-eluting region where many endogenous, underivatized polar metabolites and salts reside, thus minimizing ion suppression.
Potential Disadvantages of this compound:
-
Steric Hindrance: The bulky 2-[(3-chlorobenzyl)oxy] group may introduce steric hindrance, potentially slowing down the derivatization reaction or preventing the derivatization of sterically hindered functional groups on some metabolites. This could lead to incomplete derivatization and reduced quantitative accuracy.
-
Increased Complexity in Untargeted Metabolomics: While unique fragmentation can be beneficial, it can also complicate spectral interpretation in untargeted metabolomics, especially in the absence of spectral libraries for these novel derivatives.
-
Potential for Multiple Derivatizations: For metabolites with multiple reactive sites, derivatization with the bulkier this compound might be less complete compared to benzoyl chloride, leading to a heterogeneous population of partially derivatized products and complicating data analysis.
Comparative Efficacy in Targeted vs. Untargeted Metabolomics
The suitability of this compound is likely to differ between targeted and untargeted metabolomics approaches.
Targeted Metabolomics
In targeted metabolomics, the goal is the accurate and precise quantification of a predefined set of metabolites.[8][9][10]
Potential Efficacy of this compound:
-
High: The enhanced chromatographic separation could be highly beneficial for resolving closely related metabolites, such as isomers, leading to more accurate quantification. The potential for unique and intense fragment ions could also lead to highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.[7] The development of stable isotope-labeled (e.g., ¹³C-labeled) versions of this compound would enable robust internal standardization, further improving quantitative accuracy.[11][12]
Key Considerations:
-
Optimization of the derivatization protocol would be critical to ensure complete and reproducible reactions for all target analytes.
-
The synthesis of isotopically labeled standards would be necessary for absolute quantification.
Untargeted Metabolomics
Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample to generate new hypotheses.[8][9][10]
Potential Efficacy of this compound:
-
Moderate to High: The primary advantage in an untargeted context is the potential for improved chromatographic separation, which would increase the number of detected metabolic features. The unique fragmentation patterns could aid in the classification of unknown compounds by identifying those that have been derivatized. However, the lack of existing spectral libraries for these derivatives would be a significant hurdle for metabolite identification.[13] The derivatization process itself adds a layer of complexity to the data analysis, as both derivatized and underivatized metabolites will be present.
Key Considerations:
-
The development of a comprehensive spectral library for metabolites derivatized with this compound would be essential to fully realize its potential in untargeted studies.
-
Advanced bioinformatic tools would be required to handle the complex datasets generated.
Experimental Design and Protocols
To empirically evaluate the efficacy of this compound, a head-to-head comparison with benzoyl chloride is necessary. Below are detailed, self-validating experimental protocols for both targeted and untargeted workflows.
Diagram of the General Derivatization Reaction
Caption: General reaction scheme for the derivatization of metabolites.
Experimental Workflow: A Comparative Study
Caption: Comparative experimental workflow for evaluating derivatization reagents.
Protocol 1: Targeted Quantification of Amino Acids in Plasma
-
Sample Preparation:
-
Thaw 50 µL of human plasma on ice.
-
Add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled amino acid internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of 100 mM sodium carbonate buffer.
-
For Benzoyl Chloride Derivatization: Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile. Vortex for 1 minute.
-
For this compound Derivatization: Add 50 µL of 2% (v/v) this compound in acetonitrile. Vortex for 1 minute.
-
Add 200 µL of 0.1% formic acid in water to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with MRM detection.
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each derivatized amino acid.
-
Protocol 2: Untargeted Metabolomic Profiling of Urine
-
Sample Preparation:
-
Thaw a 100 µL aliquot of urine on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.
-
Dilute 50 µL of the supernatant with 150 µL of water.
-
-
Derivatization:
-
To the diluted urine, add 100 µL of 200 mM sodium carbonate buffer.
-
For Benzoyl Chloride Derivatization: Add 100 µL of 2% (v/v) benzoyl chloride in acetonitrile. Vortex for 1 minute.
-
For this compound Derivatization: Add 100 µL of 2% (v/v) this compound in acetonitrile. Vortex for 1 minute.
-
Add 400 µL of ethyl acetate, vortex, and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of 50:50 acetonitrile:water for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phases and Gradient: As in the targeted protocol.
-
Mass Spectrometry: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect MS and MS/MS spectra.
-
Quantitative Data Summary and Performance Metrics
The following tables outline the expected performance metrics for a comparative study.
Table 1: Comparison of Derivatization Reagents for Targeted Metabolomics
| Performance Metric | Benzoyl Chloride | This compound (Projected) | Rationale for Projection |
| Reaction Time | < 1 minute[1] | Potentially slightly longer | Increased steric hindrance may slow the reaction. |
| Chromatographic Peak Capacity | Good | Excellent | Increased hydrophobicity leading to better separation. |
| MS Sensitivity (Signal Intensity) | High | Potentially Higher | Improved chromatographic peak shape and ionization efficiency. |
| Quantitative Accuracy (%RSD) | < 15%[7] | < 15% (with optimized protocol) | Dependent on reaction completeness and use of internal standards. |
| Coverage of Target Panel | High | Potentially slightly lower | Steric hindrance may prevent derivatization of some metabolites. |
Table 2: Comparison of Derivatization Reagents for Untargeted Metabolomics
| Performance Metric | Benzoyl Chloride | This compound (Projected) | Rationale for Projection |
| Number of Detected Features | High | Higher | Improved chromatography reduces feature overlap. |
| Metabolite Identification Confidence | Moderate (requires library) | Low (no existing library) | Identification is a major bottleneck for novel derivatives. |
| Reproducibility of Feature Detection | Good | Good (with optimized protocol) | Dependent on reaction consistency. |
| Data Analysis Complexity | Moderate | High | Requires advanced software for feature alignment and identification. |
Conclusion and Future Outlook
While benzoyl chloride is a well-established and effective derivatizing agent for metabolomics, the novel reagent this compound presents a compelling, albeit currently theoretical, alternative with the potential for significant improvements in chromatographic separation. This enhancement would be particularly valuable in targeted metabolomics for resolving challenging isomers and in untargeted metabolomics for increasing the number of detectable features.
However, the potential for steric hindrance and the current lack of spectral libraries are significant hurdles that must be addressed through empirical research. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound. Should this reagent prove to be effective, it could become a valuable addition to the analytical chemist's toolkit, enabling a deeper and more accurate exploration of the metabolome. Future work should focus on optimizing the derivatization conditions, evaluating its reaction scope across diverse metabolite classes, and developing comprehensive MS/MS spectral libraries to facilitate metabolite identification in untargeted studies.
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Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]
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Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. [Link]
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A comparison of the traditional metabolomics workflows (i.e., untargeted and targeted) and the novel simultaneous quantitation and discovery (SQUAD) analysis. ResearchGate. [Link]
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Targeted vs Untargeted vs Widely-targeted Metabolomics. MetwareBio. [Link]
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Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed Central. [Link]
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Typical workflow for both untargeted and targeted metabolomics. ResearchGate. [Link]
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Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry. PubMed. [Link]
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Untargeted, semi-targeted and targeted analytical approaches. FutureLearn. [Link]
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In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PubMed Central. [Link]
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Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Taylor & Francis Online. [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Request PDF. [Link]
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Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]
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Derivatization of metabolites for GC-MS via methoximation+silylation. Making Mass Spec Easy. [Link]
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Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]
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Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. Royal Society of Chemistry. [Link]
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Safety Operating Guide
2-[(3-Chlorobenzyl)oxy]benzoyl chloride proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The information is grounded in the established principles of handling reactive and chlorinated chemical waste.
Understanding the Hazard: The Reactivity of Acyl Chlorides
This compound is an acyl chloride. The primary and most immediate hazard associated with this class of compounds is their high reactivity, particularly with water and other nucleophilic substances.[1][2][3] This reactivity is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2]
Upon contact with water, acyl chlorides undergo a vigorous, often violent, exothermic hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[1][4][5] The release of corrosive and toxic HCl fumes presents a significant inhalation hazard.[6][7][8] Therefore, uncontrolled mixing of this compound with water or aqueous solutions must be strictly avoided.
Key Hazards Associated with this compound:
| Hazard Type | Description | Supporting Evidence |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[8][9][10] | The hydrolysis product, hydrochloric acid, is highly corrosive. The parent compound is also corrosive to metals and tissue.[4] |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[6][10] Inhalation can cause chemical burns to the respiratory tract and may lead to pulmonary edema.[6][7] | Similar acyl chlorides are classified as toxic if inhaled.[8][10] |
| Reactivity | Reacts violently with water, alcohols, and strong bases.[4][7] | The acyl chloride functional group is inherently reactive towards nucleophiles.[1] |
| Environmental | Classified as harmful or very toxic to aquatic life.[10][11] Chlorinated organic compounds are of environmental concern.[12][13] | Direct release into sewer systems or the environment is prohibited.[7][8][11] |
The Disposal Strategy: Controlled Neutralization
The core principle for the safe disposal of this compound is controlled quenching and neutralization . This process intentionally reacts the acyl chloride with a suitable nucleophile under controlled conditions to convert it into less reactive and less hazardous compounds before it is collected as chemical waste.
The logical flow for this process is outlined in the diagram below:
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol is intended for small quantities of this compound typically found in a research laboratory setting.
Part A: Preparation and Personal Protective Equipment (PPE)
-
Work Area: All steps must be performed inside a certified chemical fume hood to manage the release of HCl gas.[8][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield.[14]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Viton™ or butyl rubber). Check glove manufacturer's compatibility charts. A double layer of nitrile gloves is not sufficient.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron.
-
Respiratory Protection: Not typically required if work is conducted within a functioning fume hood. However, if there is any risk of exposure, a respirator with an acid gas cartridge may be necessary.[7][9]
-
Part B: The Quenching Procedure
The goal is to hydrolyze the acyl chloride slowly and safely. Using a weak base like sodium bicarbonate will both facilitate the reaction and neutralize the resulting HCl as it is formed.
-
Prepare the Quenching Solution: In a large beaker (at least 10 times the volume of the acyl chloride to be quenched), prepare a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% solution is generally effective. Place this beaker in an ice bath to dissipate the heat generated during the reaction.
-
Controlled Addition: Using a pipette or dropping funnel, add the this compound dropwise to the stirred bicarbonate solution. Never add the solution to the acyl chloride. [15]
-
Observe and Control: The addition will cause effervescence (CO₂ evolution) as the HCl is neutralized. Add the acyl chloride at a rate that keeps the foaming and temperature under control. If the reaction becomes too vigorous, stop the addition immediately.
-
Completion of Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion. The absence of any remaining water-immiscible droplets and the cessation of gas evolution are indicators that the acyl chloride has been fully hydrolyzed.
Part C: Neutralization and Waste Collection
-
pH Verification: After the quenching reaction is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Use a pH meter or pH paper to check the pH of the solution.
-
pH Adjustment: The final solution should be neutralized to a pH between 6 and 8.[16] If the solution is still acidic, add more sodium bicarbonate or a dilute solution of sodium hydroxide. If it is basic, add a dilute acid (e.g., hydrochloric or sulfuric acid) dropwise.
-
Waste Collection: The final, neutralized aqueous solution contains 2-[(3-Chlorobenzyl)oxy]benzoic acid sodium salt and sodium chloride. Although the immediate reactivity hazard has been eliminated, this is still considered a chlorinated organic hazardous waste.
-
Labeling: Clearly label the waste container with its contents (e.g., "Aqueous waste containing 2-[(3-Chlorobenzyl)oxy]benzoic acid, sodium salt") and the appropriate hazard warnings.
Spill Management
In the event of a spill, the primary concern is the reaction with moisture in the air and the release of HCl gas.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the fume hood is operating at maximum capacity.[7]
-
Contain the Spill: For a small liquid spill, cover it with a dry, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[7][8][15] DO NOT USE WATER or combustible materials like paper towels. [7]
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontamination: The spill area should be decontaminated after the bulk of the material is removed. This can be done cautiously with a cloth dampened with a basic solution (like sodium bicarbonate solution) followed by water.
Regulatory Considerations
The disposal of this compound and its neutralized byproducts must be carried out in accordance with local, state, and federal regulations. In the United States, this waste would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its corrosivity and the presence of chlorinated hydrocarbons.[19][20][21] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[22]
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet - 2-[(2-Chlorobenzyl)oxy]benzoyl chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
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Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Chemguide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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Yang, H., et al. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
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Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-[(3-Chlorobenzyl)oxy]benzoyl Chloride
Introduction: As a reactive acyl chloride, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride demands rigorous adherence to safety protocols. While specific data for this compound is not widely published, its chemical behavior is dictated by the benzoyl chloride functional group. This guide is therefore grounded in the well-established hazards of benzoyl chlorides as a class. The primary dangers stem from its high reactivity, particularly with nucleophiles like water, which leads to the release of corrosive hydrochloric acid.[1][2] This document provides essential, field-tested guidance on personal protective equipment (PPE), operational procedures, and emergency plans to ensure the safe handling of this compound in a research and development setting.
Core Hazard Analysis: The Benzoyl Chloride Moiety
Understanding the "why" behind safety protocols is critical. The hazardous nature of this compound is rooted in the electrophilicity of the carbonyl carbon within the acyl chloride group.
-
Extreme Corrosivity: Direct contact with skin or eyes causes severe chemical burns.[3][4][5] This is not merely an irritation; it is a destructive process. The acyl chloride reacts with moisture on these surfaces to generate hydrochloric acid, causing immediate and severe tissue damage.[1]
-
High Reactivity with Water (Hydrolysis): This is the central reaction to control. The compound reacts vigorously with water, including ambient humidity, to produce hydrochloric acid and 2-[(3-chlorobenzyl)oxy]benzoic acid.[2] This reaction is exothermic and produces corrosive HCl fumes, posing a significant inhalation hazard.[6]
-
Inhalation Toxicity: Vapors and aerosols are toxic if inhaled and are potent lachrymators, meaning they cause an immediate and intense flow of tears.[3][5] Inhalation can lead to severe irritation and chemical burns to the entire respiratory tract, potentially causing pulmonary edema.[5]
-
Systemic Harm: The compound is harmful if swallowed or absorbed through the skin.[3][4]
These hazards mandate that all handling procedures be designed to prevent any possibility of direct contact or inhalation. The first and most critical line of defense is not PPE, but engineering controls. All work with this compound must be performed within a certified and properly functioning chemical fume hood. [1][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. For a substance this hazardous, redundancy and comprehensive coverage are non-negotiable.
Essential PPE Ensemble
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical splash goggles AND a full-face shield.[8][9] | Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber) and a nitrile inner glove. | Flame-resistant lab coat buttoned completely; chemical-resistant apron. | Not required if work is entirely within a certified fume hood. |
| Weighing/Transfer (Outside Hood) | Prohibited. These operations must be conducted within a containment device like a fume hood or glove box. | N/A | N/A | N/A |
| Small Spill Cleanup (<100 mL) | Chemical splash goggles AND a full-face shield.[8] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Chemical-resistant suit or, at minimum, a chemical-resistant apron over a lab coat. | Required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges.[8][10] |
| Large Spill Cleanup (>100 mL) | N/A - Evacuate Immediately. | N/A | N/A | N/A - Requires response from a trained emergency team with Self-Contained Breathing Apparatus (SCBA).[11] |
Causality of PPE Choices
-
Eye and Face: Goggles are required to protect against vapors that can seep around safety glasses. A face shield is worn over the goggles to protect the entire face from splashes during transfers or a reactive event.[8][9]
-
Hand: Double-gloving is a critical practice. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached, an event that may not be immediately obvious.[9]
-
Respiratory: Air-purifying respirators are necessary for any scenario where vapor concentrations could exceed exposure limits, such as during a spill cleanup. The combination cartridge for organic vapors and acid gases is essential to capture both the parent compound and its HCl hydrolysis product.[8]
Operational and Disposal Plans
Safe handling is a systematic process that begins before the container is opened and ends with proper disposal.
Step-by-Step Protocol for Safe Handling
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially any sources of water or other nucleophiles.[7]
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, goggles, face shield. Check the integrity of each item.
-
Handling: Conduct all manipulations deep within the fume hood. Use tools and glassware that are scrupulously dry. Keep the container of the acyl chloride sealed whenever not actively dispensing from it to minimize reaction with ambient moisture.[5]
-
PPE Doffing: Remove PPE slowly and deliberately to avoid self-contamination. The sequence is critical: face shield, outer gloves (turning them inside out), lab coat, goggles, and finally inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[7]
Disposal Plan
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. Do not attempt to neutralize it with water or bases in an open container, as the reaction can be violent.[12] Collect it in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, absorbent pads, and used PPE, must be considered hazardous waste.[13][14] They should be collected in a sealed plastic bag, which is then placed in a solid hazardous waste container.[15]
Emergency Plan: Spill Response
A swift and correct response to a chemical spill is paramount. The following workflow outlines the decision-making process. All laboratories handling this material must have a spill kit readily available containing absorbents (e.g., dry sand, vermiculite), neutralization agents for the final cleanup, and appropriate PPE.[11]
Caption: Decision workflow for responding to a chemical spill.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[5][6]
-
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Chemical Spill Cleanup Guidelines. (n.d.). Rowan University. Retrieved from [Link]
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Chemical Spill Emergency? Follow These Crucial Steps. (2024). OSHA Outreach Courses. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
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What compounds are formed from the reaction of benzoyl chloride with the following reagents? (n.d.). Pearson. Retrieved from [Link]
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Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. Retrieved from [Link]
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Draw the products formed when benzoyl chloride (C6H5COCl) is treated with each nucleophile. (n.d.). Homework.Study.com. Retrieved from [Link]
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Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
